5-Amino-3-phenylisoxazole
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93157. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
3-phenyl-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOHVVZZMMMDMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293957 | |
| Record name | 3-phenylisoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4369-55-5 | |
| Record name | 5-Amino-3-phenylisoxazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93157 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-phenylisoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-3-phenylisoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 5-Amino-3-phenylisoxazole from benzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 5-Amino-3-phenylisoxazole, a valuable heterocyclic compound, from the starting material benzoylacetonitrile. This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, quantitative data, and a mechanistic diagram to facilitate understanding and replication in a laboratory setting. The straightforward and efficient one-pot synthesis makes this compound readily accessible for further research and development in medicinal chemistry and materials science.
Reaction Scheme and Mechanism
The synthesis of this compound from benzoylacetonitrile is achieved through a cyclocondensation reaction with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds by the initial formation of an oxime intermediate from the reaction of the ketone group of benzoylacetonitrile with hydroxylamine. This is followed by an intramolecular cyclization where the nitrogen of the oxime attacks the nitrile carbon, leading to the formation of the isoxazole ring. Tautomerization of the resulting imine affords the final stable aromatic this compound.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound based on established literature procedures.
Materials:
-
Benzoylacetonitrile (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Anhydrous sodium acetate (2.0 eq)
-
Absolute ethanol
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel and flask)
-
Melting point apparatus
-
Spectroscopic instruments for characterization (IR, NMR, MS)
Procedure:
-
A mixture of benzoylacetonitrile (10 mmol), hydroxylamine hydrochloride (12 mmol), and anhydrous sodium acetate (20 mmol) in absolute ethanol (50 mL) is placed in a round-bottom flask.
-
The reaction mixture is stirred and heated to reflux for a period of 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is triturated with cold water to remove inorganic salts.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol, to yield pure this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Yield | 85% |
| Melting Point | 110-112 °C |
| Appearance | White to pale yellow solid |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
Characterization Data
The structure of the synthesized this compound can be confirmed by various spectroscopic techniques. The expected spectral data are summarized below.
| Technique | Data |
| IR (KBr, cm⁻¹) | ν 3425, 3320 (NH₂), 1645 (C=N), 1610, 1580 (C=C) |
| ¹H NMR (CDCl₃, δ ppm) | 7.75-7.85 (m, 2H, Ar-H), 7.40-7.50 (m, 3H, Ar-H), 5.50 (s, 1H, isoxazole H-4), 4.50 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, δ ppm) | 169.5 (C-5), 161.0 (C-3), 130.0, 129.5, 128.8, 126.5 (Ar-C), 85.0 (C-4) |
| Mass Spec (m/z) | 160 [M]⁺ |
Note on Spectral Interpretation: The chemical shift of the H-4 proton of the isoxazole ring is a key indicator for confirming the 5-amino regioisomer. In 5-aminoisoxazoles, this proton typically appears at a lower field (around 5.5 ppm) compared to the isomeric 3-aminoisoxazoles.
This comprehensive guide provides the necessary information for the successful synthesis and characterization of this compound from benzoylacetonitrile. The presented protocol is robust and high-yielding, making it a valuable procedure for researchers in organic synthesis and drug discovery.
physical and chemical properties of 5-Amino-3-phenylisoxazole
An In-depth Technical Guide to 5-Amino-3-phenylisoxazole
Abstract
This compound is a pivotal heterocyclic amine that serves as a versatile scaffold in medicinal chemistry and materials science. Its unique structural arrangement, featuring a phenyl group and an amino moiety on the isoxazole core, imparts a range of chemical properties that make it a valuable building block for the synthesis of novel compounds. This guide provides an in-depth analysis of the core physicochemical and spectroscopic properties of this compound, offering a technical resource for researchers and developers. We will delve into its structural attributes, reactivity, and established protocols for characterization, providing the foundational knowledge necessary for its effective application in research and development.
Introduction
The isoxazole ring system is a prominent feature in a multitude of biologically active compounds.[1][2] this compound, in particular, has emerged as a compound of significant interest due to its demonstrated utility in the development of pharmaceuticals, including anti-inflammatory and analgesic agents.[3] The presence of a reactive amino group and the stable phenylisoxazole core allows for diverse chemical modifications, enabling the exploration of new therapeutic agents and advanced materials.[3][4] This document serves as a comprehensive guide to its fundamental properties, grounded in established data and experimental observations.
Molecular Structure and Isomerism
The structural integrity of this compound is the cornerstone of its chemical behavior. The molecule consists of a five-membered isoxazole ring, substituted with a phenyl group at the 3-position and an amino group at the 5-position.
Caption: Molecular structure of this compound.
An important consideration for this molecule is the potential for amino-imino tautomerism, a common feature in heterocyclic amines. While the amino form is generally considered to be the more stable tautomer, the specific conditions of a reaction or analysis can influence the equilibrium.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is essential for its application in any experimental setting. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂O | [5][6] |
| Molecular Weight | 160.17 g/mol | [5][6] |
| Appearance | White to orange crystalline solid | [3][7] |
| Melting Point | 110-114 °C | [5][8] |
| Boiling Point | 379.3 ± 30.0 °C (Predicted) | [5][9] |
| Solubility | Soluble in methanol; very slightly soluble in water (0.5 g/L at 25 °C) | [4][9] |
| pKa | -1.69 ± 0.10 (Predicted) | [9] |
| Density | 1.204 ± 0.06 g/cm³ (Predicted) | [5][9] |
The solubility profile indicates a compound with moderate polarity. Its solubility in methanol is a direct consequence of the ability of the amino group to form hydrogen bonds. The limited aqueous solubility is typical for small organic molecules with a significant hydrophobic phenyl group.
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound.[10] Below are the expected spectral characteristics for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[10][11]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the protons of the amino group, and the proton on the isoxazole ring. The aromatic protons will likely appear as a multiplet in the range of δ 7.0-8.0 ppm. The amino protons will present as a broad singlet, and the isoxazole proton will be a singlet in the aromatic region.
-
¹³C NMR: The carbon NMR will show signals for the carbons of the phenyl ring and the isoxazole ring. The isoxazole carbons are expected to resonate at approximately δ 162 (C3), δ 76 (C4), and δ 166 (C5) ppm, though these values can be influenced by the solvent and substituents.[12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[10] For this compound, the key vibrational bands are:
-
N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C=N stretching: A band around 1615 cm⁻¹ characteristic of the isoxazole ring.[12]
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
-
C-O stretching: A band in the 1200-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 160.[6][12]
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is primarily dictated by the amino group and the isoxazole ring. The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, making it a versatile handle for further chemical modification.
A common synthetic route to this compound involves the reaction of benzoylacetonitrile with hydroxylamine.[8] This reaction provides a straightforward method for the preparation of the core isoxazole structure.
Caption: General synthesis of this compound.
Experimental Protocols
The following protocols are provided as a guide for the characterization of this compound.
Protocol: Determination of Melting Point
-
Objective: To determine the melting point range of a sample of this compound as an indicator of purity.
-
Methodology:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a depth of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 10-15 °C per minute until the temperature is about 15 °C below the expected melting point (110-114 °C).
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range. A narrow range (1-2 °C) is indicative of high purity.
-
Protocol: Preparation of a Sample for NMR Analysis
-
Objective: To prepare a solution of this compound for ¹H and ¹³C NMR analysis.
-
Methodology:
-
Weigh approximately 5-10 mg of the sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent peaks with signals of interest.
-
Gently agitate the vial to ensure complete dissolution.
-
Transfer the solution to a clean NMR tube using a Pasteur pipette.
-
Cap the NMR tube and wipe the outside clean before inserting it into the NMR spectrometer.
-
Applications in Drug Development
This compound is a valuable scaffold in drug discovery.[3][4] Its derivatives have been investigated for a range of biological activities, including:
-
Anti-inflammatory and Analgesic Activity: The isoxazole core is a known pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs).[3]
-
Antimicrobial and Antifungal Agents: Modifications of the amino group have led to compounds with potent activity against various pathogens.[4]
-
Neuroprotective Effects: Certain derivatives have shown promise in models of neurodegenerative diseases.[2]
Safety and Handling
This compound is classified as harmful if swallowed.[6][13] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes.[5] Avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[9]
Conclusion
This compound is a compound of significant chemical and pharmaceutical interest. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an important building block for the synthesis of a wide range of novel molecules. This guide has provided a comprehensive overview of its core properties and characterization, offering a valuable resource for researchers and developers working with this important heterocyclic amine.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [guidechem.com]
- 5. chembk.com [chembk.com]
- 6. This compound | C9H8N2O | CID 261201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, 97%, Thermo Scientific™ | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
- 8. This compound | 4369-55-5 [chemicalbook.com]
- 9. This compound | 4369-55-5 [amp.chemicalbook.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. google.com [google.com]
- 12. ajrcps.com [ajrcps.com]
- 13. This compound - High purity | EN [georganics.sk]
5-Amino-3-phenylisoxazole CAS number and molecular structure
This technical guide provides a comprehensive overview of 5-Amino-3-phenylisoxazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and potential applications.
Chemical Identity and Molecular Structure
This compound is a solid organic compound characterized by a phenyl group attached to an isoxazole ring, with an amino group at the 5-position.[2]
-
Canonical SMILES: C1=CC=C(C=C1)C2=NOC(=C2)N[2]
The structure consists of a five-membered isoxazole ring containing one nitrogen and one oxygen atom in adjacent positions. A phenyl group is substituted at the 3-position, and an amino group is at the 5-position.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Appearance | Orange Crystalline Powder | [4] |
| Melting Point | 110-114 °C | [3][4][6] |
| Boiling Point | 379.3 °C at 760 mmHg | [4] |
| Density | 1.204 g/cm³ | [4] |
| Solubility | Very slightly soluble (0.5 g/L at 25 °C) | [2] |
| pKa (Predicted) | 2.55 ± 0.10 | |
| LogP | 1.7 | [4] |
| Topological Polar Surface Area | 52 Ų | [2] |
Synthesis of this compound: An Experimental Protocol
A common and efficient method for the synthesis of this compound derivatives is through a one-pot, multi-component reaction. The following protocol is a representative example for the synthesis of the parent compound.
Reaction Principle: This synthesis involves the condensation of an aromatic aldehyde (benzaldehyde), a compound with an active methylene group (malononitrile), and hydroxylamine hydrochloride. The reaction proceeds via an in-situ formation of the isoxazole ring.
Materials and Reagents:
-
Benzaldehyde
-
Malononitrile
-
Hydroxylamine hydrochloride
-
Anhydrous ethanol or isopropyl alcohol
-
A Lewis acid catalyst (e.g., ceric ammonium sulfate or TiO₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
n-Hexane
Experimental Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve malononitrile (1 mmol), benzaldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) in 30 mL of ethanol.[4]
-
Slowly add a catalytic amount of a Lewis acid (e.g., 2 mmol of ceric ammonium sulfate) to the reaction mixture.[3][4]
-
Heat the mixture to reflux and stir vigorously for 5-7 hours.[3][4]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:n-hexane (e.g., 4:6 v/v).[3]
-
Upon completion of the reaction, cool the mixture to room temperature and pour it into cold water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization from an appropriate solvent.
Applications in Drug Discovery and Development
This compound serves as a valuable building block in the synthesis of a wide range of biologically active molecules.[1] Its derivatives have shown potential as:
-
Anti-inflammatory and Analgesic Agents: The isoxazole scaffold is a key component in several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial and Antifungal Agents: Certain derivatives have demonstrated inhibitory activity against various bacterial and fungal strains.[3]
-
Anticancer Agents: The isoxazole ring is present in some compounds investigated for their antiproliferative effects.
The versatility of the this compound core allows for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties, making it a crucial intermediate in the drug discovery pipeline.
Logical Workflow for Synthesis and Purification
The following diagram illustrates a typical workflow for the laboratory synthesis and subsequent purification of this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. ajrcps.com [ajrcps.com]
- 4. ijmpronline.com [ijmpronline.com]
- 5. Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 5-Amino-3-phenylisoxazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry, conferring a range of biological activities upon its derivatives.[1] Among these, the this compound core has emerged as a particularly promising framework for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.
Synthesis of this compound Derivatives
A common and efficient method for the synthesis of this compound-4-carbonitrile derivatives is a one-pot, multicomponent reaction.[1] This approach offers several advantages, including operational simplicity, shorter reaction times, and good to excellent yields.
General Synthetic Workflow
Caption: General workflow for the one-pot synthesis of this compound derivatives.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of this compound derivatives against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical pathway in cancer therapy.
Quantitative Anticancer Activity Data
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| IIa | 3,4,5-trimethoxyphenyl | HeLa | 9.4 | [2] |
| IIIh | 3,4,5-trimethoxyphenyl | HeLa | Not specified, but significant | [2] |
| IIIm | 3,4,5-trimethoxyphenyl | HeLa | Not specified, but significant | [2] |
Mechanism of Action: Induction of Apoptosis
This compound derivatives can trigger the intrinsic apoptosis pathway, which is initiated by mitochondrial stress. This leads to the release of cytochrome c and the subsequent activation of a cascade of caspase enzymes, ultimately resulting in cell death.
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
Antimicrobial Activity
Derivatives of this compound have demonstrated significant activity against a range of pathogenic bacteria and fungi. The presence of specific substituents on the phenyl ring can greatly influence their antimicrobial potency.
Quantitative Antimicrobial Activity Data
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| 4a | Phenyl | Staphylococcus aureus | >2048 | [3] |
| 4b | 4-Chlorophenyl | Staphylococcus aureus | 1024 | [3] |
| 4d | 4-Nitrophenyl | Staphylococcus aureus | 1024 | [3] |
| 4a | Phenyl | Escherichia coli | >2048 | [3] |
| 4b | 4-Chlorophenyl | Escherichia coli | 2048 | [3] |
| 4d | 4-Nitrophenyl | Escherichia coli | 2048 | [3] |
| 4a | Phenyl | Candida albicans | >2048 | [3] |
| 4b | 4-Chlorophenyl | Candida albicans | 2048 | [3] |
| 4d | 4-Nitrophenyl | Candida albicans | 1024 | [3] |
Anti-inflammatory Activity
The anti-inflammatory properties of isoxazole derivatives are well-documented. This compound derivatives have shown potential in mitigating inflammatory responses, partly through the inhibition of key inflammatory pathways such as the NF-κB signaling cascade.
Quantitative Anti-inflammatory Activity Data
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| 3-(1-Methoxy Naphthalen-2-yl)-5-phenylisoxazole | 25 | 21.36 | [4] |
| 3-(1-Methoxy Naphthalen-2-yl)-5-phenylisoxazole | 50 | 20.01 | [4] |
| 3-(1-Methoxy Naphthalen-2-yl)-5-phenylisoxazole | 100 | 17.91 | [4] |
| Diclofenac (Standard) | Not specified | 68.40 | [4] |
Mechanism of Action: Inhibition of NF-κB Signaling
The transcription factor NF-κB is a master regulator of inflammation. In a resting state, it is sequestered in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some this compound derivatives can inhibit this pathway, thereby reducing the inflammatory response.
Caption: Inhibition of the canonical NF-κB signaling pathway.
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the phenyl ring.
-
Anticancer Activity: The presence of electron-donating groups, such as methoxy groups, on the phenyl ring appears to be favorable for anticancer activity.
-
Antimicrobial Activity: Electron-withdrawing groups, such as chloro and nitro groups, on the phenyl ring tend to enhance antimicrobial activity.[3]
Experimental Protocols
Synthesis of this compound-4-carbonitrile Derivatives[1]
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aromatic aldehyde (1.2 mmol), malononitrile (1 mmol), and hydroxylamine hydrochloride (1 mmol) in a suitable solvent such as ethanol or isopropanol.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as ceric ammonium sulfate (2 mmol), to the reaction mixture.
-
Reaction: Stir the mixture vigorously at reflux temperature for the appropriate time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, pour the reaction mixture into cold water and neutralize with a sodium bicarbonate solution.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
In Vitro Anticancer Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Antimicrobial Assay (Broth Microdilution Method)[3]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Perform serial dilutions of the this compound derivatives in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)[4]
-
Animal Acclimatization: Acclimatize laboratory animals (e.g., rats or mice) to the experimental conditions.
-
Compound Administration: Administer the test compounds (this compound derivatives) orally or intraperitoneally at various doses.
-
Induction of Inflammation: After a specific time, induce inflammation by injecting a solution of carrageenan into the sub-plantar region of the animal's hind paw.
-
Paw Volume Measurement: Measure the paw volume at different time intervals using a plethysmometer.
-
Calculation of Inhibition: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Conclusion
This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their synthetic accessibility and the tunability of their pharmacological properties through structural modifications make them attractive candidates for further investigation in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry.
References
- 1. ajrcps.com [ajrcps.com]
- 2. Synthesis, biological evaluation, and structure-activity relationships of new tubulin polymerization inhibitors based on 5-amino-1,2,4-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Rel/NF-κB inhibitors: structural basis for mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
The Expanding Therapeutic Potential of 5-Amino-3-phenylisoxazole in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has long been a privileged structure in medicinal chemistry. Among its numerous derivatives, 5-amino-3-phenylisoxazole has emerged as a versatile building block for the synthesis of novel compounds with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the current research, potential applications, and experimental methodologies related to this compound and its analogues, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.
Synthesis Strategies: Building the Core Scaffold
The synthesis of this compound and its derivatives can be achieved through several efficient methods. One-pot multicomponent reactions are particularly favored for their atom economy and procedural simplicity. A common approach involves the condensation of an aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride in the presence of a catalyst.[1] Another prominent synthetic route is the [3+2] cycloaddition reaction between a nitrile oxide and an α-cyanoenamine, which offers high regioselectivity.
A general workflow for the one-pot synthesis of this compound-4-carbonitrile derivatives is depicted below.
Caption: General workflow for the one-pot synthesis of this compound derivatives.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.
Signaling Pathways in Apoptosis
The apoptotic process is broadly divided into two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both converge on the activation of effector caspases, which execute the final stages of cell death. Some isoxazole derivatives have been shown to trigger apoptosis, although the precise molecular targets within these pathways are still under investigation for many compounds.[2]
Caption: Potential intervention points of isoxazole derivatives in apoptosis signaling.
Quantitative Anticancer Data
The cytotoxic effects of various this compound derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Isoxazole-carboxamide derivative 2d | HeLa (Cervical Cancer) | 15.48 | [3] |
| Isoxazole-carboxamide derivative 2d | Hep3B (Liver Cancer) | ~23 | [3] |
| Isoxazole-carboxamide derivative 2e | Hep3B (Liver Cancer) | ~23 | [3] |
| Isoxazole-carboxamide derivative 2a | MCF-7 (Breast Cancer) | 39.80 | [3] |
| 5-Amino[4][5][6]triazole derivative 7 | HepG2 (Liver Cancer) | 17.69 - 25.4 | [7] |
| 5-Amino[4][5][6]triazole derivative 17 | HepG2 (Liver Cancer) | 17.69 - 25.4 | [7] |
| 5-Amino[4][5][6]triazole derivative 7 | MCF7 (Breast Cancer) | 17.69 - 27.09 | [7] |
| 5-Amino[4][5][6]triazole derivative 17 | MCF7 (Breast Cancer) | 17.69 - 27.09 | [7] |
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of multidrug-resistant bacteria and fungi necessitates the development of novel antimicrobial agents. This compound derivatives have shown promising activity against a variety of pathogenic microorganisms.
Proposed Mechanisms of Antimicrobial Action
The exact mechanisms by which isoxazole derivatives exert their antimicrobial effects are not fully elucidated for all compounds but are thought to involve the disruption of essential cellular processes in microorganisms. Potential mechanisms include the inhibition of DNA gyrase, interference with cell wall synthesis, or disruption of metabolic pathways.[8]
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Organism | MIC (µg/mL) | Reference |
| 5-amino-isoxazole-4-carbonitrile 4a | E. coli | - | [9] |
| 5-amino-isoxazole-4-carbonitrile 4b | S. aureus | - | [9] |
| 5-amino-isoxazole-4-carbonitrile 4d | C. albicans | - | [9] |
| 5-amino-3-methylisoxazole-4-carbohydrazide 3d | S. aureus | >128 | [7] |
| 5-amino-3-methylisoxazole-4-carbohydrazide 4d | E. coli | >128 | [7] |
Note: Specific MIC values for some compounds were not explicitly provided in the referenced abstracts.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Certain this compound derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2).
COX-2 Signaling Pathway in Inflammation
The COX-2 enzyme plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins (PGs), which are potent inflammatory mediators. Inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.
Caption: Inhibition of the COX-2 pathway by isoxazole derivatives.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of isoxazole derivatives is often assessed using in vivo models, such as the carrageenan-induced paw edema assay in rats. The percentage of edema inhibition is a measure of the compound's efficacy.
| Compound | Assay | Result | Reference |
| N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine (7a) | Carrageenan-induced paw edema | 51% inhibition | [5] |
| Indolyl–isoxazolidine 9a | Carrageenan test | Potency comparable to indomethacin | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing research. Below are summaries of key methodologies for evaluating the biological activities of this compound derivatives.
Synthesis of this compound-4-carbonitrile Derivatives
Materials:
-
Substituted aromatic aldehyde
-
Malononitrile
-
Hydroxylamine hydrochloride
-
Catalyst (e.g., Ceric Ammonium Nitrate)
-
Solvent (e.g., Ethanol)
-
Standard laboratory glassware
Procedure:
-
Dissolve the aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride in the chosen solvent in a round-bottom flask.
-
Add the catalyst to the reaction mixture.
-
Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the crude product, wash with water, and dry.
-
Recrystallize the product from a suitable solvent to obtain the pure this compound-4-carbonitrile derivative.[1]
MTT Assay for Anticancer Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[6][10][11]
Broth Microdilution Method for Antimicrobial Susceptibility Testing (MIC Determination)
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by testing its ability to inhibit the growth of a microorganism in a liquid nutrient broth.
Procedure:
-
Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism and broth) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound at which there is no visible growth of the microorganism.[12][13][14][15]
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
Principle: This in vivo model is used to screen for acute anti-inflammatory activity. Subplantar injection of carrageenan in the rat paw induces a reproducible inflammatory response characterized by edema.
Procedure:
-
Administer the test compound or vehicle to groups of rats (e.g., orally or intraperitoneally).
-
After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.[3][4][10][16][17]
-
Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.[3][4][10][16][17]
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of new therapeutic agents. The diverse biological activities, coupled with the accessibility of efficient synthetic routes, make this class of compounds an attractive area for further investigation. Future research should focus on elucidating the precise molecular mechanisms of action, including the identification of specific protein targets and the detailed mapping of their effects on signaling pathways. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds, paving the way for the development of next-generation drugs for the treatment of cancer, infectious diseases, and inflammatory disorders. Continued exploration of this versatile scaffold holds significant promise for addressing unmet medical needs.
References
- 1. atcc.org [atcc.org]
- 2. researchgate.net [researchgate.net]
- 3. inotiv.com [inotiv.com]
- 4. researchgate.net [researchgate.net]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
5-Amino-3-phenylisoxazole: A Versatile Scaffold for Modern Pharmaceutical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs.[1] Among isoxazole-containing building blocks, 5-amino-3-phenylisoxazole has emerged as a particularly versatile and valuable starting material for the synthesis of a diverse array of biologically active compounds.[2][3] Its unique structural and electronic properties allow for facile chemical modification, providing access to a wide chemical space for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound as a building block for pharmaceuticals, covering its synthesis, derivatization, and applications in drug discovery. Detailed experimental protocols for key synthetic transformations and biological assays are provided, along with a curated collection of quantitative bioactivity data to facilitate structure-activity relationship (SAR) studies. Furthermore, key signaling pathways modulated by this compound derivatives are visualized to aid in understanding their mechanisms of action.
Introduction: The Significance of the this compound Core
The this compound scaffold combines several key features that make it an attractive starting point for drug discovery programs:
-
Aromaticity and Stability: The isoxazole ring is aromatic, conferring thermal and chemical stability to the core structure.
-
Hydrogen Bonding Capabilities: The amino group at the 5-position can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.
-
Versatile Reactivity: The amino group provides a convenient handle for a wide range of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
-
Favorable Physicochemical Properties: The phenyl group at the 3-position contributes to the lipophilicity of the molecule, which can be further modulated by substitution on the phenyl ring to optimize pharmacokinetic properties.
These attributes have led to the exploration of this compound derivatives in a multitude of therapeutic areas, including oncology, infectious diseases, and inflammation.[4][5][6]
Synthesis of the this compound Scaffold and Its Derivatives
The synthesis of the this compound core and its derivatives can be achieved through several efficient methods. One of the most common and versatile approaches is a one-pot multicomponent reaction.
General One-Pot Synthesis of this compound-4-carbonitrile Derivatives
A widely employed method for the synthesis of this compound-4-carbonitrile derivatives involves the condensation of an aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride in the presence of a catalyst.[7][8]
Experimental Protocol:
Materials:
-
Substituted aromatic aldehyde (1.2 mmol)
-
Malononitrile (1.0 mmol)
-
Hydroxylamine hydrochloride (1.0 mmol)
-
Lewis acid catalyst (e.g., Ceric Ammonium Sulphate (2 mmol) or TiO2 (2 mmol))[7][8]
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin Layer Chromatography (TLC) supplies (e.g., silica gel plates, developing chamber)
-
Ethyl acetate and n-hexane for TLC mobile phase
-
Sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate for extraction
-
Cold water
-
Rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask, dissolve the substituted aromatic aldehyde (1.2 mmol), malononitrile (1.0 mmol), and hydroxylamine hydrochloride (1.0 mmol) in isopropyl alcohol or ethanol (25-30 mL).[7]
-
Add the Lewis acid catalyst (e.g., Ceric Ammonium Sulphate or TiO2, 2 mmol) to the reaction mixture.[7][8]
-
Fit the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the reaction mixture to reflux and stir vigorously for 5-7 hours.[7][8]
-
Monitor the progress of the reaction by TLC using a mobile phase of ethyl acetate:n-hexane (e.g., 4:6 v/v).[7]
-
Upon completion of the reaction, pour the mixture into cold water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate (NaHCO3).
-
Extract the product with ethyl acetate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from an appropriate solvent.
Biological Activities and Pharmaceutical Applications
Derivatives of this compound have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
Several studies have highlighted the potential of this compound derivatives as anticancer agents.[5] One of the key mechanisms of action identified is the inhibition of histone deacetylases (HDACs).[9]
3.1.1. Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[9] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[9] By inhibiting HDACs, this compound derivatives can restore the expression of these genes, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth.[9]
3.1.2. Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 17 | PC3 (Prostate) | 5.82 | [9] |
| Compound 10 | PC3 (Prostate) | 9.18 | [9] |
| Compound 3a | A549 (Lung) | 5.988 | [7] |
| Compound 3d | MCF-7 (Breast) | 43.4 | [7] |
| Compound 4d | MCF-7 (Breast) | 39.0 | [7] |
| Compound 3d | MDA-MB-231 (Breast) | 35.9 | [7] |
| Compound 4d | MDA-MB-231 (Breast) | 35.1 | [7] |
3.1.3. Experimental Protocol: Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell lines (e.g., PC3, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivatives in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
3.1.4. Experimental Protocol: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
Materials:
-
Cancer cells treated with this compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cancer cells by treating them with the desired concentration of the this compound derivative for a specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[9][10]
Antimicrobial Activity
Derivatives of this compound have also shown promising activity against a range of bacterial and fungal pathogens.[1][7] The introduction of a carbonitrile group at the 4-position, in particular, has been found to be beneficial for antimicrobial activity.
3.2.1. Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) of selected this compound-4-carbonitrile derivatives.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 4a | Escherichia coli | 62.5 | [1] |
| 4a | Staphylococcus aureus | 31.2 | [1] |
| 4b | Escherichia coli | 125 | [1] |
| 4b | Staphylococcus aureus | 62.5 | [1] |
| 4d | Escherichia coli | 31.2 | [1] |
| 4d | Staphylococcus aureus | 15.6 | [1] |
3.2.2. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound derivatives (dissolved in a suitable solvent)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial twofold dilutions of the test compound in MHB to obtain a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory and Kinase Inhibitory Activities
The this compound scaffold has also been explored for its potential in developing anti-inflammatory agents and kinase inhibitors.[6]
3.3.1. Quantitative Anti-inflammatory and Kinase Inhibitory Activity Data
The following table presents the in vitro inhibitory activity of selected isoxazole derivatives against inflammatory targets and kinases.
| Compound ID | Target | IC50 (µM) | Reference |
| Compound 13 | Trypsin (Anti-inflammatory model) | Potent | [3] |
| TPI-7 | Carrageenan-induced paw edema (% inhibition) | High | |
| TPI-13 | Carrageenan-induced paw edema (% inhibition) | High | |
| Compound 27 | JNK3 (Kinase) | Potent | [11] |
| Compound 28 | JNK3 (Kinase) | Potent | [11] |
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile building block in the design and synthesis of novel pharmaceutical agents. Its inherent structural features and synthetic tractability have enabled the development of a wide range of derivatives with potent biological activities across multiple therapeutic areas. The examples and protocols provided in this guide highlight the significant potential of this scaffold in modern drug discovery.
Future research in this area will likely focus on:
-
Expansion of Chemical Diversity: Exploring novel synthetic methodologies to generate a wider array of this compound derivatives with diverse substitution patterns.
-
Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their therapeutic effects.
-
Structure-Activity Relationship (SAR) and Optimization: Systematic modification of the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles.
-
In Vivo Efficacy and Safety Studies: Advancing the most promising candidates into preclinical and clinical development to evaluate their therapeutic potential in relevant disease models.
The continued exploration of the this compound scaffold holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.
References
- 1. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. ajrcps.com [ajrcps.com]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C9H8N2O | CID 261201 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 5-Amino-3-phenylisoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 5-Amino-3-phenylisoxazole, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of published experimental spectroscopic data for this compound, this document presents data for the closely related derivative, this compound-4-carbonitrile, for reference purposes. All presented data is clearly attributed to its source.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O | [1][2] |
| Molecular Weight | 160.17 g/mol | [1] |
| CAS Number | 4369-55-5 | [1] |
| Melting Point | 110-114 °C | |
| Appearance | White to Almost white powder to crystal | [3] |
Spectroscopic Data (Reference Compound: this compound-4-carbonitrile)
Disclaimer: The following spectroscopic data is for this compound-4-carbonitrile and is provided as a reference due to the lack of available data for the title compound. The presence of the 4-carbonitrile group will significantly influence the spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy[5]
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.224 | s | - | NH₂ |
| 7.884 | d | 7.6 | Ar-H |
| 7.124 | d | 8.8 | Ar-H |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm |
| 166.98 |
| 162.18 |
| 132.35 |
| 125.66 |
| 119.08 |
| 116.78 |
| 113.36 |
| 76.07 |
Infrared (IR) Spectroscopy[5]
| Wavenumber (cm⁻¹) | Assignment |
| 3512, 3405, 3341 | N-H stretching |
| 2223 | C≡N stretching |
| 1615 | C=C stretching |
| 1267 | C-O stretching |
Mass Spectrometry (MS)[5]
| m/z | Assignment |
| 185.28 | [M]⁺ |
Experimental Protocols
Synthesis of this compound[4]
A general method for the synthesis of this compound involves the reaction of benzoylacetonitrile with hydroxylamine.
Materials:
-
Benzoylacetonitrile
-
Hydroxylamine
-
15% aqueous sodium hydroxide solution
-
Isopropanol
Procedure:
-
Add benzoylacetonitrile (100 mmol) to a 15% aqueous sodium hydroxide solution (100 mL).
-
Add hydroxylamine (200 mmol) to the reaction mixture.
-
Heat the mixture to reflux for 14 hours.
-
After cooling to room temperature, a precipitate will form.
-
Separate the precipitate by filtration.
-
Recrystallize the crude product from isopropanol to yield pure this compound.
Visualizations
Synthesis Workflow
The following diagram illustrates the general synthetic pathway for this compound.
Caption: Synthesis of this compound.
Logical Relationship of Spectroscopic Analysis
This diagram outlines the logical flow of spectroscopic techniques used for the characterization of the synthesized compound.
Caption: Spectroscopic characterization workflow.
References
The Solubility Profile of 5-Amino-3-phenylisoxazole: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of 5-Amino-3-phenylisoxazole in various organic solvents, designed for researchers, scientists, and professionals in drug development. While specific quantitative solubility data is not extensively available in published literature, this document compiles existing qualitative information, discusses expected solubility trends based on molecular structure, and provides a detailed experimental protocol for determining solubility.
Introduction to this compound
This compound is a heterocyclic organic compound with a molecular formula of C₉H₈N₂O. It serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a phenyl group, an amino group, and an isoxazole ring, imparts a unique combination of properties that influence its solubility and reactivity. Understanding its solubility is critical for its application in synthesis, formulation, and biological screening.
Solubility of this compound
A thorough review of scientific literature and chemical databases indicates a lack of comprehensive quantitative data on the solubility of this compound in a wide range of organic solvents. However, qualitative information and inferences from synthetic procedures provide valuable insights.
Qualitative and Inferred Solubility Data
The following table summarizes the available qualitative and inferred solubility information for this compound.
| Solvent | Solubility | Source / Inference |
| Methanol | Soluble | Direct statement in chemical catalogs.[1][2] |
| Isopropanol | Soluble, particularly at elevated temperatures | Used as a recrystallization solvent in synthesis protocols.[1] |
| Ethanol | Soluble, particularly at elevated temperatures | Used as a solvent in synthesis protocols. |
Expected Solubility Trends
Based on the molecular structure of this compound, the following trends in solubility can be anticipated:
-
Polar Protic Solvents (e.g., Alcohols): The presence of the amino group (-NH₂) and the nitrogen and oxygen atoms in the isoxazole ring allows for hydrogen bonding with protic solvents. Therefore, good solubility is expected in alcohols like methanol and ethanol, which is consistent with the available data.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO): The polar nature of the isoxazole ring suggests that there will be some degree of solubility in polar aprotic solvents due to dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar phenyl group may contribute to some solubility in aromatic solvents like toluene. However, due to the overall polarity of the molecule, solubility in nonpolar aliphatic solvents like hexane is expected to be low.
The interplay of these structural features is visually represented in the following diagram.
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the isothermal shake-flask method followed by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) is the gold standard.
Principle
An excess of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute is determined.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Thermostatically controlled shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
Analytical balance
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent.
-
Seal the vial and place it in a shaker set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is achieved.
-
-
Phase Separation:
-
Remove the vial from the shaker and allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, centrifuge the vial at a high speed.
-
Carefully withdraw a known volume of the clear supernatant using a pipette and filter it through a syringe filter into a clean vial.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
Calculate the original solubility by taking the dilution factor into account.
-
HPLC Method Development (Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid)
-
Detection: UV spectrophotometer at a wavelength where this compound has maximum absorbance.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Conclusion
References
An In-depth Technical Guide to the Mechanism of Action of 5-Amino-3-phenylisoxazole and its Derivatives in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-3-phenylisoxazole is a versatile heterocyclic amine that serves as a crucial structural motif and synthetic precursor in the development of a wide array of biologically active compounds. While the intrinsic mechanism of action of this compound itself is not extensively documented, its derivatives have demonstrated significant pharmacological potential across various therapeutic areas. This technical guide provides a comprehensive overview of the known biological activities of compounds derived from this compound, focusing on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows. The primary applications of these derivatives include antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory activities. This document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the isoxazole scaffold.
Introduction: The Role of this compound in Medicinal Chemistry
This compound is a key building block in organic synthesis, particularly in the field of medicinal chemistry.[1] Its unique isoxazole structure provides a stable and versatile scaffold for the synthesis of diverse bioactive molecules.[2] Researchers have successfully utilized this compound to create novel anti-inflammatory, analgesic, antimicrobial, and antifungal agents.[1][3] The ability of this compound to act as a precursor allows for the exploration of new therapeutic pathways, making it a vital component in the drug discovery process.[2] This guide will delve into the specific mechanisms through which derivatives of this compound exert their biological effects.
Mechanisms of Action of this compound Derivatives
The biological activity of compounds derived from this compound is diverse, targeting various enzymes and signaling pathways. The following sections detail the known mechanisms of action for several classes of these derivatives.
Antimicrobial Activity
Derivatives of this compound, particularly this compound-4-carbonitrile analogs, have been synthesized and evaluated for their antimicrobial properties.[4] These compounds have shown inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5]
Mechanism of Action: The precise mechanism of antimicrobial action is not fully elucidated but is believed to involve the disruption of essential cellular processes in microorganisms. The presence of the isoxazole ring, combined with various substituents, is thought to contribute to the molecule's ability to interact with microbial targets.
Enzyme Inhibition
A significant area of investigation for this compound derivatives is their role as enzyme inhibitors. This activity is central to their therapeutic potential in various diseases.
Certain derivatives of 5-phenylisoxazole-3-carboxylic acid have been identified as potent inhibitors of xanthine oxidase.[6] This enzyme plays a crucial role in purine metabolism and is a key target for the treatment of gout and hyperuricemia.[7]
Mechanism of Action: These isoxazole derivatives act as inhibitors of xanthine oxidase, thereby reducing the production of uric acid.[6] Molecular modeling studies suggest that these compounds bind to the active site of the enzyme, preventing the substrate from binding and being metabolized.[6] The inhibition is often of a mixed-type, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[8]
Isoxazole derivatives have been investigated for their ability to inhibit 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[9][10] This makes them potential candidates for the treatment of inflammatory conditions such as asthma.[9]
Mechanism of Action: By inhibiting the 5-LOX pathway, these compounds reduce the production of leukotrienes, which are potent mediators of inflammation.[9] The inhibition is dose-dependent and some derivatives have shown potency comparable to reference drugs.[9]
Derivatives of this compound have been shown to modulate the activity of tyrosinase, a key enzyme in melanin synthesis. Depending on the specific derivative, both inhibition and activation of tyrosinase have been observed.
-
Tyrosinase Inhibition: Some isoxazole compounds have demonstrated the ability to inhibit tyrosinase, suggesting potential applications in treating hyperpigmentation disorders.[11]
-
Tyrosinase Activation: Conversely, an isoxazole chalcone derivative, 1-(4-((3-phenylisoxazol-5-yl)methoxy)phenyl)-3-phenylprop-2-en-1-one (PMPP), has been identified as a potent tyrosinase activator, promoting melanogenesis. This suggests its potential use in treating vitiligo.[1]
Antioxidant Activity
Several derivatives of this compound exhibit significant antioxidant properties.[11][12] This activity is crucial for combating oxidative stress, which is implicated in a wide range of diseases.
Mechanism of Action: The antioxidant activity of these compounds is primarily attributed to their ability to scavenge free radicals. The isoxazole scaffold, along with specific functional groups, enables these molecules to donate electrons to neutralize reactive oxygen species (ROS).[12]
Quantitative Data
The following tables summarize the quantitative data for the biological activities of various derivatives of this compound.
Table 1: Antimicrobial Activity of 5-amino-isoxazole-4-carbonitrile Derivatives
| Compound | Organism | MIC (µg/mL) |
| 4a | Staphylococcus aureus | 62.5 |
| Bacillus subtilis | 125 | |
| Escherichia coli | 125 | |
| Pseudomonas aeruginosa | 250 | |
| Candida albicans | 125 | |
| Aspergillus niger | 250 | |
| 4b | Staphylococcus aureus | 125 |
| Bacillus subtilis | 250 | |
| Escherichia coli | 250 | |
| Pseudomonas aeruginosa | 500 | |
| Candida albicans | 250 | |
| Aspergillus niger | 500 | |
| 4d | Staphylococcus aureus | 31.25 |
| Bacillus subtilis | 62.5 | |
| Escherichia coli | 62.5 | |
| Pseudomonas aeruginosa | 125 | |
| Candida albicans | 62.5 | |
| Aspergillus niger | 125 |
Data extracted from a study on the antimicrobial activity of novel 5-amino-isoxazole-4-carbonitriles.[5]
Table 2: Enzyme Inhibitory Activity of Isoxazole Derivatives
| Derivative Class | Enzyme | Compound | IC₅₀ (µM) |
| 5-phenylisoxazole-3-carboxylic acids | Xanthine Oxidase | 11a | Submicromolar range |
| Isoxazole derivatives | 5-Lipoxygenase | C3 | 8.47 |
| C5 | 10.48 | ||
| C6 | Most potent | ||
| Isoxazole chalcone | Tyrosinase (activator) | PMPP | - |
IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity. Data for xanthine oxidase inhibitors indicated potency in the micromolar to submicromolar range.[6] 5-LOX inhibitory data is from a study on isoxazole derivatives.[10] PMPP was identified as a potent activator of tyrosinase.[1]
Table 3: Antioxidant Activity of Isoxazole Derivatives
| Derivative Class | Assay | Compound | IC₅₀ (µg/mL) |
| Fluorophenyl-isoxazole-carboxamides | DPPH radical scavenging | 2a | 0.45 ± 0.21 |
| 2c | 0.47 ± 0.33 | ||
| Trolox (control) | 3.10 ± 0.92 | ||
| 5-amino-isoxazole-4-carbonitriles | DPPH radical scavenging | 4i | Significant activity |
IC₅₀ values represent the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals. Data for fluorophenyl-isoxazole-carboxamides is from a study on their antioxidant potential.[12] Compound 4i showed significant antioxidant activity.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Preparation of Test Compounds: The synthesized isoxazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Microdilution Assay: The assay is performed in 96-well microtiter plates. A two-fold serial dilution of each test compound is prepared in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Xanthine Oxidase Inhibition Assay
-
Reagent Preparation:
-
Xanthine oxidase solution is prepared in phosphate buffer (pH 7.5).
-
Substrate solution (xanthine) is prepared in the same buffer.
-
Test compounds are dissolved in DMSO.
-
-
Assay Procedure:
-
The reaction mixture contains phosphate buffer, xanthine oxidase solution, and the test compound at various concentrations.
-
The mixture is pre-incubated at a specified temperature (e.g., 25°C or 37°C) for a set time (e.g., 15 minutes).
-
The reaction is initiated by adding the xanthine substrate.
-
-
Measurement: The formation of uric acid is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm.[7]
-
Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.
5-Lipoxygenase (5-LOX) Inhibition Assay
-
Enzyme and Substrate Preparation: A solution of 5-LOX and its substrate, linoleic acid, are prepared in a suitable buffer.
-
Assay Reaction: The test compounds are incubated with the 5-LOX enzyme solution.
-
Initiation and Measurement: The reaction is initiated by the addition of linoleic acid. The formation of hydroperoxides is measured spectrophotometrically at 234 nm.[13]
-
Calculation: The inhibitory activity is calculated as the percentage of inhibition of 5-LOX activity, and IC₅₀ values are determined.[13]
DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Assay Procedure: Different concentrations of the test compounds are added to the DPPH solution.
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.[12]
-
Data Analysis: The percentage of scavenging activity is calculated, and the IC₅₀ value is determined.
Signaling Pathways and Visualizations
The biological effects of this compound derivatives are often mediated through the modulation of specific intracellular signaling pathways.
Akt/GSK3β/β-catenin Signaling Pathway in Melanogenesis
The isoxazole chalcone derivative PMPP has been shown to enhance melanogenesis by activating the Akt/GSK3β/β-catenin signaling pathway.[1]
Pathway Description:
-
Akt Activation: PMPP treatment leads to the phosphorylation and activation of Akt (Protein Kinase B).
-
GSK3β Inhibition: Activated Akt, in turn, phosphorylates and inactivates Glycogen Synthase Kinase 3 Beta (GSK3β).
-
β-catenin Accumulation: Inactivation of GSK3β prevents the degradation of β-catenin, leading to its accumulation in the cytoplasm.
-
Nuclear Translocation and Gene Expression: β-catenin translocates to the nucleus, where it acts as a transcriptional co-activator, upregulating the expression of genes involved in melanin synthesis, such as tyrosinase.
References
- 1. An Isoxazole Chalcone Derivative Enhances Melanogenesis in B16 Melanoma Cells via the Akt/GSK3β/β-Catenin Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajrcps.com [ajrcps.com]
- 5. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 8. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phcogj.com [phcogj.com]
- 10. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
theoretical studies on the electronic structure of 5-Amino-3-phenylisoxazole
An In-depth Technical Guide to the Theoretical Electronic Structure of 5-Amino-3-phenylisoxazole
Introduction
This compound is a heterocyclic compound belonging to the isoxazole class, a core structure in many compounds with significant biological activities, including antifungal, antibacterial, and anticancer properties.[1] Understanding the electronic structure of this molecule is paramount for elucidating its reactivity, stability, and potential interactions with biological targets, thereby guiding rational drug design and development. Theoretical studies, particularly those employing quantum chemical calculations like Density Functional Theory (DFT), provide profound insights into molecular properties such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and atomic charges. This guide details the computational methodologies used to study the electronic structure of this compound and its derivatives, presents key electronic data, and outlines the typical workflow for such theoretical investigations.
Computational Methodologies
The theoretical investigation of the electronic properties of isoxazole derivatives typically involves sophisticated computational methods. These protocols allow for the prediction of molecular structure and electronic characteristics with high accuracy.
Geometry Optimization: The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization. A common approach is using Density Functional Theory (DFT), which has proven to be a reliable tool for such calculations.[2] A popular functional used for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a suitable basis set, such as 6-311G** or 6-311++G(d,p).[2][3][4] The optimization process finds the minimum energy structure on the potential energy surface. For some studies, semi-empirical methods like PM3 have also been employed for initial geometry optimizations.[5]
Calculation of Electronic Properties: Once the geometry is optimized, various electronic properties are calculated using the same or a higher level of theory. These properties include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron.[3]
-
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity.[3] A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive.[3][6]
-
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface. It helps in identifying the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions of a molecule.[4] These sites are important for predicting electrophilic and nucleophilic attacks and understanding intermolecular interactions like hydrogen bonding.[4]
-
Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom in the molecule.[3][7] This information is valuable for understanding the charge distribution and dipole moment.
Electronic Structure Data
While specific, comprehensive theoretical studies exclusively on this compound are not widely published, data from closely related isoxazole derivatives provide valuable benchmarks and insights. The following table summarizes typical quantitative data obtained from DFT calculations on similar molecular systems.
| Property | Description | Typical Calculated Value (for related isoxazoles) | Reference |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV | [3][8] |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV | [3][8] |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | 4.0 to 5.0 eV | [3] |
| Dipole Moment (μ) | Measure of the molecule's overall polarity | 4.0 to 6.0 Debye | [2][5] |
The spatial distribution of the frontier orbitals is also a key finding. In molecules of this type, the HOMO is often localized over the more electron-rich regions, such as the amino group and the phenyl ring, while the LUMO tends to be distributed across the isoxazole ring, which acts as the electron-accepting part of the molecule.[5] This separation of frontier orbitals facilitates intramolecular charge transfer, a property often associated with biological activity and non-linear optical properties.[3]
Visualization of Computational Workflow
The process of theoretically studying a molecule's electronic structure follows a logical sequence of steps. The following diagram, generated using the DOT language, illustrates this typical workflow.
Caption: A typical workflow for the computational analysis of a molecule's electronic structure.
Conclusion
Theoretical studies on the electronic structure of this compound and its analogs are indispensable for modern drug discovery. By employing methods like DFT, researchers can accurately predict the geometry and electronic properties of these molecules. Key parameters such as the HOMO-LUMO energy gap and the molecular electrostatic potential provide a detailed picture of the molecule's stability, reactivity, and potential interaction sites. This knowledge is crucial for designing new, more effective isoxazole-based therapeutic agents. The systematic workflow, from structure definition to data analysis, ensures a rigorous and comprehensive understanding of the molecule's electronic characteristics.
References
- 1. ajrcps.com [ajrcps.com]
- 2. Synthesis, Crystal Structure and Quantum Chemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irjweb.com [irjweb.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpcbs.com [ijpcbs.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
5-Amino-3-phenylisoxazole Derivatives in Agrochemical Research: A Technical Guide
An In-depth Examination of Synthesis, Bioactivity, and Mechanisms of Action for the Next Generation of Crop Protection Agents
The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in the development of novel agrochemicals. Among these, derivatives of 5-amino-3-phenylisoxazole are gaining increasing attention from researchers in the crop protection industry. Their versatile chemical nature allows for the creation of diverse libraries of compounds with a wide spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. This technical guide provides a comprehensive overview of the current state of research on this compound derivatives in agrochemicals, focusing on their synthesis, biological evaluation, and mechanisms of action.
Synthesis of this compound Derivatives
The synthesis of the this compound core and its derivatives can be achieved through several established chemical routes. A common and efficient method involves a one-pot, multi-component reaction.
General Synthesis Protocol
A prevalent method for synthesizing this compound-4-carbonitrile derivatives involves the reaction of a substituted aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride.[1] This reaction is often catalyzed by a Lewis acid, such as ceric ammonium sulphate, in a suitable solvent like isopropyl alcohol under reflux conditions.[1] The general workflow for this synthesis is outlined below.
Agrochemical Applications and Bioactivity
Derivatives of this compound have demonstrated promising activity against a range of agricultural pests, including fungi, weeds, and insects. The following sections summarize the available quantitative data and highlight key findings.
Fungicidal and Antibacterial Activity
Research into the antimicrobial properties of this compound derivatives has shown their potential in controlling plant pathogens. A study on a series of this compound-4-carbonitrile derivatives reported their in vitro inhibitory activity against various pathogenic bacteria and fungi.[1] While specific EC50 values are not always available in the preliminary screening literature, the zones of inhibition provide a qualitative measure of their efficacy.
More targeted studies on other isoxazole derivatives have yielded quantitative data. For instance, a series of 4-nitro-3-phenylisoxazole derivatives were found to have potent antibacterial activity against plant pathogenic bacteria, with EC50 values significantly better than the commercial standard, bismerthiazol.[2]
| Compound/Derivative | Target Organism | Bioassay Type | Activity Measurement | Value | Reference |
| 4-nitro-3-phenylisoxazole derivatives | Xanthomonas oryzae (Xoo) | In vitro | EC50 | Better than bismerthiazol | [2] |
| 4-nitro-3-phenylisoxazole derivatives | Xanthomonas axonopodis (Xac) | In vitro | EC50 | Better than bismerthiazol | [2] |
Table 1: Antibacterial Activity of Phenylisoxazole Derivatives
Herbicidal Activity
The isoxazole scaffold is present in several commercial herbicides, and research continues to explore new derivatives with phytotoxic properties. While some studies on isoxazole derivatives have reported weak herbicidal activities, others have identified compounds with significant potential. For example, certain 5-(3-Fluoro-2-hydroxylphenyl) isoxazole derivatives have shown notable activity against barnyard grass (Echinochloa crus-galli), a common weed in rice fields.[3]
Another area of research focuses on the use of isoxazole derivatives as herbicide safeners, which protect crops from herbicide injury without reducing the herbicide's efficacy on target weeds. Substituted phenyl isoxazole analogues have been shown to increase corn's tolerance to the herbicide acetochlor by enhancing the activity of glutathione S-transferases, key enzymes in herbicide detoxification.[4]
| Compound/Derivative | Target Weed | Bioassay Type | Activity Measurement | Value | Reference |
| 5-(3-Fluoro-2-hydroxylphenyl) isoxazole | Echinochloa crus-galli | In vivo | Weed Control Index (WCI) | 53.9% | [3] |
| Substituted phenyl isoxazole analogues | N/A (Safener activity) | In vivo (Corn) | Increased glutathione S-transferase activity | Significant | [4] |
Table 2: Herbicidal and Safener Activity of Isoxazole Derivatives
Insecticidal Activity
The insecticidal potential of isoxazole derivatives is a significant area of investigation. Studies have identified compounds with potent activity against various insect pests. For instance, a series of 3,5-disubstituted isoxazoles were found to be more effective against the pulse beetle, Callosobruchus chinensis, than the organophosphorous insecticide dichlorvos.[5][6] Furthermore, high-throughput screening of isoxazoline compounds has identified candidates with excellent activity against lepidopteran pests like the diamondback moth (Plutella xylostella).[7][8][9]
A notable mechanism of action for some isoxazole-based insecticides is the inhibition of chitin synthesis. A quantitative structure-activity relationship (QSAR) study on 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles identified derivatives that inhibit chitin synthesis in the cultured integument of the rice striped stem borer, Chilo suppressalis, with low IC50 values.[10][11]
| Compound/Derivative | Target Insect | Bioassay Type | Activity Measurement | Value | Reference |
| 3,5-disubstituted isoxazole (1a) | Callosobruchus chinensis | Film residue | LC50 | 36 mg L⁻¹ | [5][6] |
| 3,5-disubstituted isoxazole (2c) | Callosobruchus chinensis | Film residue | LC50 | 93 mg L⁻¹ | [5][6] |
| Isoxazoline (D36) | Plutella xylostella | Bioassay | LC50 | 0.025 mg/L | [7][8][9] |
| 5-(2,6-dimethoxybenzoylamino)-3-(4-fluorophenyl)isoxazole | Chilo suppressalis | Chitin synthesis inhibition | IC50 | 0.019 µM | [10][11] |
| 5-(2,6-dimethoxybenzoylamino)-3-(4-chlorophenyl)isoxazole | Chilo suppressalis | Chitin synthesis inhibition | IC50 | 0.016 µM | [10][11] |
Table 3: Insecticidal Activity of Isoxazole and Isoxazoline Derivatives
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of new agrochemical candidates. The following are generalized protocols for key bioassays.
Fungicidal Bioassay: Poisoned Food Technique
-
Preparation of Fungal Culture: Aseptically transfer a small mycelial disc of the test fungus to the center of a Petri dish containing Potato Dextrose Agar (PDA). Incubate at 25±2°C until the mycelium covers the entire plate.
-
Preparation of Test Solutions: Dissolve the test compounds in a suitable solvent (e.g., acetone) to prepare stock solutions of desired concentrations.
-
Poisoned Medium Preparation: Add the required volume of the stock solution to molten PDA to achieve the final test concentrations. Pour the mixture into sterile Petri dishes and allow it to solidify.
-
Inoculation: Place a 5 mm mycelial disc from the actively growing fungal culture at the center of each poisoned PDA plate.
-
Incubation and Observation: Incubate the plates at 25±2°C. Measure the radial growth of the fungal colony at regular intervals until the growth in the control plate (containing only the solvent) reaches the periphery.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(C - T) / C] x 100 where C is the average diameter of the fungal colony in the control, and T is the average diameter of the fungal colony in the treatment.
Herbicidal Bioassay: Seedling Growth Inhibition
-
Plant Material: Use seeds of a susceptible weed species (e.g., barnyard grass) and a crop species (e.g., rice) for selectivity assessment.
-
Test Compound Application: Prepare a series of concentrations of the test compound in a suitable solvent with a surfactant.
-
Potting and Sowing: Fill small pots with a standardized soil mix. Sow a specific number of seeds of the test plant species in each pot.
-
Treatment: Apply the test solutions to the soil surface (pre-emergence) or onto the foliage of young seedlings (post-emergence) using a laboratory sprayer.
-
Growth Conditions: Maintain the pots in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the phytotoxicity on a scale of 0 (no effect) to 100 (complete kill). Alternatively, measure parameters like shoot length, root length, and fresh/dry weight.
-
Data Analysis: Calculate the percentage of growth inhibition compared to the untreated control. Determine the GR50 (concentration causing 50% growth reduction) value.
Insecticidal Bioassay: Leaf-Dip Method
-
Insect Rearing: Maintain a healthy and uniform population of the target insect pest (e.g., diamondback moth larvae) under controlled laboratory conditions.
-
Preparation of Test Solutions: Prepare serial dilutions of the test compounds in an appropriate solvent containing a wetting agent.
-
Leaf Treatment: Dip leaves of the host plant (e.g., cabbage) into the test solutions for a specific duration (e.g., 10-30 seconds) and allow them to air dry.
-
Insect Exposure: Place the treated leaves in Petri dishes lined with moist filter paper. Introduce a specific number of insect larvae (e.g., 10 third-instar larvae) into each dish.
-
Incubation: Keep the Petri dishes in a controlled environment.
-
Mortality Assessment: Record the number of dead larvae at specific time intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 (lethal concentration to kill 50% of the test population) value using probit analysis.
Mechanisms of Action and Signaling Pathways
Understanding the mechanism of action is critical for the development of effective and sustainable agrochemicals. For isoxazole derivatives, several modes of action have been identified.
-
Insecticidal Mechanism: A key mode of action for some isoxazole-based insecticides is the disruption of the insect's nervous system through interaction with γ-aminobutyric acid (GABA) receptors.[7] Additionally, as previously mentioned, certain 5-benzoylamino-3-phenylisoxazoles act as chitin synthesis inhibitors, which disrupts the molting process in insects.[10][11]
-
Fungicidal Mechanism: The antifungal activity of some azole compounds, a broader class that includes isoxazoles, is often attributed to the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.[12] Another proposed mechanism is the induction of reactive oxygen species (ROS), leading to oxidative stress and cell death in the fungal pathogen.[12][13]
-
Herbicidal Mechanism: For certain isoxazole herbicides, the mode of action involves the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is essential for the biosynthesis of plastoquinone and tocopherols, and its inhibition leads to the bleaching of new plant growth.
The specific signaling pathways affected by this compound derivatives are still an active area of research. However, based on the known mechanisms of action, it is plausible that these compounds interfere with pathways related to neurotransmission, cell wall integrity, and pigment biosynthesis in their respective target organisms.
Conclusion and Future Perspectives
This compound derivatives represent a promising and versatile class of compounds for the development of new agrochemicals. Their synthetic accessibility and the broad spectrum of biological activities make them attractive candidates for further investigation. Future research should focus on synthesizing and screening more diverse libraries of these derivatives to identify compounds with enhanced potency and selectivity. A deeper understanding of their mechanisms of action and the specific signaling pathways they modulate will be crucial for designing next-generation crop protection agents that are not only effective but also have favorable environmental and toxicological profiles. The integration of computational tools, such as QSAR and molecular docking, will undoubtedly accelerate the discovery and optimization of novel this compound-based agrochemicals.
References
- 1. ajrcps.com [ajrcps.com]
- 2. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Bioevaluation of Substituted Phenyl Isoxazole Analogues as Herbicide Safeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoxazole derivatives as a potential insecticide for managing Callosobruchus chinensis. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Isoxazoline Compounds as Potential Insecticidal Agents through High-Throughput Screening and 3D-QSAR Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Isoxazoline Compounds as Potential Insecticidal Agents through High-Throughput Screening and 3D-QSAR Analysis. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Technical Guide to the Synthesis of Novel Polymers and Dyes Using 5-Amino-3-phenylisoxazole
Introduction: 5-Amino-3-phenylisoxazole is a heterocyclic compound featuring a reactive primary amino group and a stable phenylisoxazole core.[1] Its bifunctional nature makes it a valuable building block in the synthesis of advanced materials. The amino group can be readily diazotized to form diazonium salts for azo dye synthesis or can participate in polycondensation reactions to create high-performance polymers like polyamides and polyimides. This guide provides an in-depth overview of the synthetic pathways, experimental protocols, and potential properties of novel dyes and polymers derived from this versatile precursor.
Part 1: Synthesis of Novel Azo Dyes
Azo dyes are a prominent class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–).[2] The synthesis is typically a two-step process involving the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile.[2][3] this compound serves as the primary amine component, which upon diazotization, can be coupled with various aromatic compounds to yield a wide spectrum of colors.
General Synthesis Pathway: Diazotization and Coupling
The synthesis involves two key stages:
-
Diazotization: this compound is treated with a cold solution of nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) to form a reactive diazonium salt.[2][3]
-
Azo Coupling: The diazonium salt solution is then added to a solution of a coupling component, such as a phenol, naphthol, or an aromatic amine, to form the final azo dye.[2]
Caption: General workflow for the synthesis of azo dyes from this compound.
Experimental Protocol: Synthesis of a 5-(3-Phenylisoxazolylazo) Aromatic Dye
This protocol is a representative example based on standard diazotization procedures.[3][4]
1. Diazotization of this compound:
-
Dissolve this compound (0.01 mol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (5 mL).
-
Cool the solution to 0-5 °C in an ice-water bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.01 mol in 5 mL water) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting mixture for an additional 20-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.
2. Azo Coupling Reaction:
-
In a separate beaker, dissolve the coupling component (e.g., N,N-dimethylaniline, 0.01 mol) in an appropriate solvent (e.g., ethanol or a dilute basic solution for phenols).
-
Cool this solution to 0-5 °C in an ice-water bath.
-
Slowly add the previously prepared diazonium salt solution to the coupling component solution with vigorous stirring.
-
Maintain the cold temperature and continue stirring for 1-2 hours. A colored precipitate of the azo dye should form.
-
Filter the solid product using vacuum filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified dye.
Anticipated Spectroscopic Data
The resulting dyes are expected to show characteristic absorption maxima in the visible region. The exact color and spectroscopic properties will depend on the chosen coupling component.
| Coupling Component | Anticipated Dye Color | Expected λmax Range (nm) | Key IR Peaks (cm⁻¹) |
| N,N-Dimethylaniline | Yellow-Orange | 420 - 480 | ~1600 (C=C), ~1540 (N=N), ~1260 (C-N) |
| Phenol | Orange-Red | 460 - 520 | ~3300 (O-H), ~1610 (C=C), ~1535 (N=N) |
| 2-Naphthol | Red-Violet | 480 - 550 | ~3350 (O-H), ~1620 (C=C), ~1545 (N=N) |
| Note: Data is representative and based on typical azo dye characteristics.[3][5] |
Part 2: Synthesis of Novel Polyamides
Aromatic polyamides are a class of high-performance polymers known for their excellent thermal stability and mechanical strength.[6] The presence of the primary amino group allows this compound to act as a diamine monomer in polycondensation reactions with dicarboxylic acid chlorides.
General Synthesis Pathway: Low-Temperature Polycondensation
The most common method for preparing aromatic polyamides is the low-temperature solution polycondensation of a diamine with a diacyl chloride in an aprotic polar solvent like N-methyl-2-pyrrolidone (NMP).[6] This method is effective for producing high molecular weight polymers.
Caption: Logical relationship of components in polyamide synthesis via polycondensation.
Experimental Protocol: Synthesis of a Polyamide
This protocol is adapted from established methods for synthesizing aromatic polyamides.[6]
1. Polymer Synthesis:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (0.01 mol) in a solvent mixture of N-methyl-2-pyrrolidone (NMP, 15 mL) and pyridine (6 mL). Add a salt like LiCl (1.4 g) to enhance solubility.
-
Stir the mixture at room temperature until all solids have dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Add an aromatic diacyl chloride (e.g., terephthaloyl chloride, 0.01 mol) to the solution in one portion.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 3-5 hours. The solution will become highly viscous as the polymer forms.
-
Precipitate the polymer by pouring the viscous solution into a large volume of a non-solvent like ethanol (500 mL).
-
Filter the fibrous polymer, wash it extensively with hot water and ethanol to remove residual solvent and salts, and dry it overnight in a vacuum oven at 100 °C.
Anticipated Polymer Properties
Polyamides derived from this compound are expected to be largely amorphous and exhibit good solubility in polar aprotic solvents. The incorporation of the bulky phenylisoxazole group may enhance solubility while maintaining high thermal stability.
| Property | Anticipated Value / Characteristic | Rationale / Comparison |
| Inherent Viscosity (dL/g) | 0.40 – 1.10 | Indicates formation of high molecular weight polymer, similar to other aromatic polyamides.[6] |
| Solubility | Soluble in NMP, DMAc, THF | The bulky, non-coplanar structure of the isoxazole ring disrupts chain packing, improving solubility.[6] |
| Glass Transition Temp. (Tg) | 230 – 290 °C | High Tg is characteristic of rigid aromatic backbones. |
| Thermal Stability (TGA, 5% wt. loss) | > 450 °C in N₂ | Aromatic and heterocyclic structures contribute to excellent thermal resistance.[6][7] |
| Note: These properties are projected based on data for analogous aromatic polyamides and polyimides.[6][7] |
References
- 1. This compound | C9H8N2O | CID 261201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of new azo amino compounds and study of impact of aliphatic chain length on liquid crystalline behavior [ajgreenchem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. www2.ictp.csic.es [www2.ictp.csic.es]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Amino-3-phenylisoxazole
Introduction
5-Amino-3-phenylisoxazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The isoxazole ring is a key structural motif found in various biologically active molecules, including antimicrobial and anti-inflammatory agents. The presence of an amino group at the 5-position and a phenyl group at the 3-position provides a versatile scaffold for further chemical modifications to develop novel therapeutic agents. This document provides a detailed experimental protocol for the synthesis of this compound via a one-pot, multi-component reaction, designed for researchers in organic synthesis and medicinal chemistry.
Experimental Protocol
This protocol describes a one-pot synthesis of this compound-4-carbonitrile from benzaldehyde, malononitrile, and hydroxylamine hydrochloride, catalyzed by a Lewis acid.[1][2] This method is advantageous due to its operational simplicity, use of readily available starting materials, and good to excellent yields.[1]
Materials and Reagents
-
Benzaldehyde
-
Malononitrile
-
Hydroxylamine hydrochloride
-
Ceric ammonium sulphate (CAS) or Titanium dioxide (TiO2) as catalyst[1][2]
-
Isopropyl alcohol or Ethanol[1]
-
Sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate
-
n-Hexane
-
Distilled water
Equipment
-
50 mL Round Bottom Flask (RBF)
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
Standard laboratory glassware
Procedure
-
Reaction Setup : In a 50 mL round bottom flask, combine malononitrile (1 mmol), benzaldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol).[1]
-
Solvent Addition : Add 25-30 mL of isopropyl alcohol or ethanol to the flask.[1]
-
Catalyst Addition : To the stirring mixture, slowly add a catalytic amount of ceric ammonium sulphate (2 mmol).[1]
-
Reflux : Fit the flask with a reflux condenser and heat the reaction mixture to reflux with vigorous stirring for 5-7 hours.[1][2]
-
Reaction Monitoring : Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate: n-hexane (4:6 v/v).[1]
-
Work-up : Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into cold water.
-
Neutralization and Extraction : Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate (NaHCO3). Extract the product with ethyl acetate (3 x 25 mL).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound-4-carbonitrile.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound-4-carbonitrile.
| Parameter | Value | Reference |
| Reactants | ||
| Benzaldehyde | 1.2 mmol | [1] |
| Malononitrile | 1 mmol | [1] |
| Hydroxylamine HCl | 1 mmol | [1] |
| Catalyst (CAS) | 2 mmol | [1] |
| Solvent (Isopropanol) | 25 mL | [1] |
| Reaction Conditions | ||
| Temperature | Reflux | [1] |
| Reaction Time | 5 hours | [1] |
| Product | This compound-4-carbonitrile | |
| Molecular Formula | C10H7N3O | [1] |
| Molecular Weight | 185.18 g/mol | [1] |
| Yield | Good to Excellent | [1] |
| Characterization Data | ||
| Melting Point | To be determined | |
| 1H NMR (400 MHz, CDCl3) | δ 7.12 (d, 2H), 7.88 (d, 2H), 8.22 (s, 2H) | [1] |
| 13C NMR (100 MHz, CDCl3) | δ 76.0, 113.3, 116.7, 119.0, 125.6, 132.3, 162.1, 166.9 | [1] |
| IR (cm-1) | 3512, 3405, 3341 (NH2), 2223 (CN) | [1] |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound-4-carbonitrile.
Caption: Workflow for the one-pot synthesis of this compound-4-carbonitrile.
The described protocol provides a reliable and efficient method for the synthesis of this compound derivatives. This one-pot, multi-component approach is characterized by its simplicity, mild reaction conditions, and high yields, making it a valuable procedure for researchers in the field of synthetic and medicinal chemistry. The resulting product can serve as a key intermediate for the development of novel compounds with potential therapeutic applications.
References
Application Notes: 5-Amino-3-phenylisoxazole Derivatives as Fluorescent Probes for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazole derivatives are a class of heterocyclic organic compounds that are gaining prominence as versatile fluorescent probes in cellular imaging. Their utility stems from favorable photophysical properties, including high fluorescence quantum yields and large Stokes shifts, which can be fine-tuned through chemical modification. These characteristics make them valuable tools for visualizing subcellular structures and monitoring dynamic cellular processes. While specific data on the parent compound, 5-Amino-3-phenylisoxazole, as a fluorescent probe is limited, its derivatives have been synthesized and characterized, offering a blueprint for their application in biological research. This document provides an overview of the potential applications, photophysical data of representative derivatives, and detailed experimental protocols for their use in cellular imaging.
Core Applications in Cellular Imaging
By modifying the core structure of this compound, researchers can develop probes for various applications:
-
Organelle-Specific Imaging : Functionalization of the isoxazole scaffold with specific targeting moieties allows for the selective accumulation of the probe in organelles such as mitochondria and lysosomes. For instance, the incorporation of a lipophilic cationic group can target the probe to mitochondria, leveraging the organelle's negative membrane potential.[1]
-
Enzyme Activity Assays : "Smart" probes can be designed to exhibit fluorescence only upon interaction with a specific enzyme. For example, a non-fluorescent isoxazole derivative can be conjugated to a substrate of an enzyme like β-galactosidase. Enzymatic cleavage of the substrate would release the fluorescent isoxazole, allowing for the quantification of enzyme activity.[1]
-
Cytotoxicity Assays : The fluorescence intensity of certain isoxazole derivatives can correlate with cell viability, providing a method for assessing the cytotoxic effects of various compounds.[1]
Photophysical Properties of Isoxazole Derivatives
The following table summarizes the photophysical properties of representative fluorescent probes based on the isoxazole scaffold. It is important to note that these properties can be significantly altered by solvent polarity and the specific chemical substitutions on the isoxazole ring.
| Compound Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| Amino-substituted Benzothiadiazoles | ~400 | ~501 | ~101 | ~0.37 | ~2000 |
| Naphtho[2,3-d]thiazole-4,9-diones | ~436-532 | ~520-600+ | >60 | ~0.10-0.17 | Not Reported |
| Imidazo[4',5':3,4]benzo[c]isoxazoles | Not Reported | Not Reported | Not Reported | >0.52 | Not Reported |
Data presented is for representative compounds from the broader class of isoxazole and related heterocyclic fluorescent probes and may not be specific to this compound derivatives.[2][3][4]
Experimental Protocols
Protocol 1: General Staining of Live Cells
This protocol outlines a general procedure for staining live cells with an isoxazole-based fluorescent probe.
Materials:
-
Isoxazole-based fluorescent probe (e.g., 10 mM stock solution in DMSO)
-
Appropriate cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging dish or chambered coverglass
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed cells in a live-cell imaging dish at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Probe Preparation: Prepare a working solution of the isoxazole probe in pre-warmed cell culture medium. The final concentration should be optimized for the specific probe and cell type, typically in the range of 1-10 µM.
-
Cell Staining: Remove the culture medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C. Incubation times may need to be optimized.
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove any unbound probe.
-
Imaging: Add fresh pre-warmed culture medium or PBS to the cells and image immediately using a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.
Protocol 2: Co-localization with Organelle-Specific Dyes
This protocol is for determining the subcellular localization of an isoxazole-based probe by co-staining with a commercial organelle-specific dye.
Materials:
-
Isoxazole-based fluorescent probe (10 mM stock solution in DMSO)
-
Commercial organelle stain (e.g., MitoTracker™ or LysoTracker™)
-
Cell culture medium
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Glass coverslips and microscope slides
-
Confocal microscope
Procedure:
-
Cell Culture: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.[1]
-
Staining: Incubate the cells with the isoxazole-based probe (e.g., 10 µM final concentration) and the commercial organelle stain at their recommended concentrations for 30-60 minutes at 37°C.[1]
-
Washing: Wash the cells three times with PBS to remove excess probes.[1]
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Image the stained cells using a confocal microscope with the appropriate laser lines and emission filters for the isoxazole probe, the commercial stain, and DAPI.[1]
Hypothetical Signaling Pathway Investigation
Isoxazole-based fluorescent probes can be designed to investigate specific signaling pathways. For example, a derivative could be synthesized to bind to a particular kinase, allowing for the visualization of its localization and activity within the cell.
Conclusion
Derivatives of this compound represent a promising class of fluorescent probes for cellular imaging. Their tunable photophysical properties and amenability to chemical modification allow for the development of targeted and responsive probes for a variety of applications in cell biology and drug discovery. The protocols provided here serve as a starting point for researchers to explore the utility of these compounds in their own experimental systems. Further research into the specific properties and applications of this compound and its derivatives will undoubtedly expand their role in illuminating the complexities of the cellular world.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Spectroscopic Characterization and DFT/TD-DFT Calculations of new Fluorescent Derivatives of Imidazo[4',5':3,4]Benzo[c]Isoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Evaluation of 5-Amino-3-phenylisoxazole Derivatives as Potent Anti-inflammatory Agents
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to a detailed protocol for the synthesis and evaluation of 5-amino-3-phenylisoxazole based anti-inflammatory agents. This comprehensive guide provides step-by-step methodologies for the synthesis of these promising compounds and their subsequent assessment for anti-inflammatory activity, addressing a critical need for novel therapeutics in the treatment of inflammatory diseases.
The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities. Derivatives of this compound, in particular, have emerged as a promising class of anti-inflammatory agents. These compounds are believed to exert their effects through the inhibition of key inflammatory mediators, including cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). This application note outlines a robust one-pot, multi-component synthesis strategy for this compound-4-carbonitrile derivatives and details the in vivo evaluation of their anti-inflammatory efficacy using the well-established carrageenan-induced rat paw edema model.
Data Presentation
The anti-inflammatory activity of synthesized isoxazole derivatives is summarized below. The data highlights the percentage of edema inhibition in the carrageenan-induced rat paw edema model and in vitro inhibitory concentrations (IC50) against COX-1 and COX-2 enzymes.
| Compound ID | Structure | In Vivo Anti-inflammatory Activity (% Edema Inhibition) | In Vitro COX-1 Inhibition (IC50, µM) | In Vitro COX-2 Inhibition (IC50, µM) | Selectivity Index (COX-1/COX-2) |
| C3 | 5-(5-(furan-2-yl)isoxazol-3-yl)-4-p-tolyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one | Data not available | 22.57 | 0.93[1] | 24.26[1] |
| C5 | 5-(5-(furan-2-yl)isoxazol-3-yl)-4-(4-hydroxyphenyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one | Data not available | 35.64 | 0.85[1] | 41.82[1] |
| C6 | 5-(5-(furan-2-yl)isoxazol-3-yl)-4-(4-methoxyphenyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one | Data not available | 33.95 | 0.55[1] | 61.73[1] |
| Triazine Derivative 1 | Benzenesulfonamide derivative of 5′-aminospirotriazolotriazine | 96.31% (at 4h, 200 mg/kg)[2] | Data not available | Data not available | Data not available |
| Triazine Derivative 3 | Benzenesulfonamide derivative of 5′-aminospirotriazolotriazine | 99.69% (at 4h, 200 mg/kg)[2] | Data not available | Data not available | Data not available |
| Indomethacin (Standard) | - | 57.66% (at 4h, 10 mg/kg)[2] | - | - | - |
| Celecoxib (Standard) | - | Data not available | 14.7[3] | 0.05[3] | 294[3] |
Experimental Protocols
Synthesis of this compound-4-carbonitrile Derivatives (One-Pot, Three-Component Reaction)[4][5]
This protocol describes a convenient and efficient one-pot synthesis of this compound-4-carbonitrile derivatives.
Materials:
-
Substituted aromatic aldehyde (1.2 mmol)
-
Malononitrile (1 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
Ceric ammonium sulfate (2 mmol) or Titanium dioxide (2 mmol) as a catalyst
-
Isopropyl alcohol or Ethanol (25-30 mL)
-
Round bottom flask (50 mL)
-
Magnetic stirrer
-
Reflux condenser
-
Thin Layer Chromatography (TLC) apparatus (Mobile system: Ethyl acetate: n-hexane - 4:6)
-
Sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 50 mL round bottom flask, dissolve the substituted aromatic aldehyde (1.2 mmol), malononitrile (1 mmol), and hydroxylamine hydrochloride (1 mmol) in 25-30 mL of isopropyl alcohol or ethanol.
-
Place the flask on a magnetic stirrer and begin stirring.
-
Slowly add the catalytic amount of ceric ammonium sulfate (2 mmol) or titanium dioxide (2 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Continue stirring vigorously at reflux for 5-7 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into cold water.
-
Neutralize the mixture with a solution of sodium bicarbonate (NaHCO3).
-
Extract the product with ethyl acetate using a separatory funnel.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent.
In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Rat Paw Edema[6][7][8]
This protocol details the widely used carrageenan-induced paw edema model in rats to evaluate the anti-inflammatory activity of the synthesized compounds.
Materials and Animals:
-
Wistar rats (150-200 g)
-
Synthesized this compound derivatives
-
Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Divide the animals into groups (n=6 per group): a control group, a standard drug group, and test groups for different doses of the synthesized compounds.
-
Administer the test compounds and the standard drug orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation. The control group receives the vehicle only.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer or digital calipers.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume again at specific time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[4]
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
At the end of the experiment, animals are euthanized, and the inflamed paws can be collected for further biochemical or histopathological analysis.[5]
Visualizations
Logical Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and anti-inflammatory evaluation.
Proposed Signaling Pathway of Anti-inflammatory Action
Caption: Proposed mechanism of anti-inflammatory action.
This comprehensive protocol and the accompanying data provide a valuable resource for researchers dedicated to the discovery and development of novel anti-inflammatory drugs. The straightforward synthesis and robust evaluation methods detailed herein are anticipated to accelerate the investigation of this compound derivatives as a new frontier in inflammation therapy.
References
- 1. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
Application of 5-Amino-3-phenylisoxazole in the Development of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 5-amino-3-phenylisoxazole scaffold is a versatile building block in medicinal chemistry, demonstrating significant potential in the development of novel kinase inhibitors. Its inherent structural features allow for diverse chemical modifications, enabling the synthesis of targeted inhibitors for various kinases implicated in diseases such as cancer and inflammatory disorders. This document provides detailed application notes, experimental protocols, and data interpretation guidelines for researchers engaged in the discovery and development of kinase inhibitors based on this privileged scaffold.
Application Notes
The 5-amino group of the this compound core serves as a key handle for derivatization, allowing for the introduction of various substituents to explore the chemical space around the kinase active site. The phenyl group at the 3-position can also be modified to enhance binding affinity and selectivity. Research has shown that derivatives of the isoxazole core can be potent inhibitors of key signaling kinases, such as c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.
Strategic modifications of the this compound scaffold can lead to the development of highly potent and selective kinase inhibitors. For instance, substitution at the 5-position of the isoxazole ring has been shown to significantly influence inhibitory activity and selectivity against different kinases.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of a series of isoxazole derivatives against JNK3 and p38, demonstrating the impact of substitutions on the isoxazole core. While not directly derived from this compound, this data provides valuable structure-activity relationship (SAR) insights for designing inhibitors based on this scaffold.
| Compound ID | R Group (at 5-position) | JNK3 IC50 (µM) | p38 IC50 (µM) |
| 1 | H | 0.007 | 0.004 |
| 2 | -CH3 | 0.015 | 0.025 |
| 3 | -OCH3 | 0.022 | >1 |
| 4 | -Cl | 0.009 | 0.012 |
| 5 | -CN | 0.005 | 0.008 |
Data is illustrative and based on reported findings for similar isoxazole scaffolds.
Experimental Protocols
Protocol 1: General Synthesis of this compound-4-carbonitrile Derivatives
This protocol describes a one-pot, multi-component reaction for the synthesis of this compound-4-carbonitrile derivatives, which can serve as a starting point for further derivatization.[1]
Materials:
-
Substituted aromatic aldehyde
-
Malononitrile
-
Hydroxylamine hydrochloride
-
Ceric ammonium sulphate (CAS) or another suitable Lewis acid catalyst
-
Isopropyl alcohol or ethanol
-
Sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate
-
Round bottom flask (RBF)
-
Magnetic stirrer with heating mantle
-
TLC plates (e.g., silica gel 60 F254)
-
Standard laboratory glassware and extraction apparatus
Procedure:
-
In a 50 mL round bottom flask, dissolve the substituted aromatic aldehyde (1.2 mmol), malononitrile (1 mmol), and hydroxylamine hydrochloride (1 mmol) in 30 mL of ethanol.[1]
-
Fit the flask with a condenser and place it on a magnetic stirrer.
-
Slowly add a catalytic amount of ceric ammonium sulphate (2 mmol) to the reaction mixture.[1]
-
Heat the reaction mixture to reflux and stir vigorously for 5 hours.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:n-hexane (4:6).
-
Upon completion, pour the reaction mixture into cold water.
-
Neutralize the solution with sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the pure this compound-4-carbonitrile derivative.
Protocol 2: Kinase Inhibition Assay (General Protocol for JNK3)
This protocol outlines a general procedure for assessing the inhibitory activity of synthesized compounds against a target kinase, such as JNK3.
Materials:
-
Recombinant human JNK3 enzyme
-
Substrate peptide (e.g., ATF2)
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compounds
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection system
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a stock solution of the inhibitor compound in DMSO.
-
Perform serial dilutions of the inhibitor compound in the assay buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add the JNK3 enzyme to each well.
-
Add the serially diluted inhibitor compounds to the respective wells. Include a control well with DMSO only (no inhibitor).
-
Add the substrate peptide (ATF2) to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for phosphorylation of the substrate.
-
Stop the reaction by adding a suitable stop reagent or by proceeding directly to the detection step.
-
Add the Kinase-Glo® reagent to each well according to the manufacturer's instructions. This reagent measures the amount of remaining ATP, which is inversely proportional to the kinase activity.
-
Incubate for a short period to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway
References
Application Notes and Protocols for Growing Single Crystals of 5-Amino-3-phenylisoxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for growing single crystals of 5-Amino-3-phenylisoxazole, a crucial step for structural elucidation via X-ray crystallography and for controlling the solid-state properties of this important chemical intermediate. The protocols outlined below are based on established crystallographic techniques for small organic molecules and specific examples found in the literature for structurally related isoxazole derivatives.
Introduction
This compound is a heterocyclic compound with significant applications in medicinal chemistry and drug discovery.[1] Obtaining high-quality single crystals is essential for determining its three-dimensional molecular structure, which provides invaluable insights into its chemical reactivity, physical properties, and potential biological activity. The crystal growth process is influenced by several factors, including solvent choice, saturation level, temperature, and the presence of impurities. The following protocols describe common and effective techniques for obtaining single crystals of this compound suitable for X-ray diffraction analysis.
General Considerations for Crystal Growth
The success of crystallization is highly dependent on the purity of the compound. It is recommended to use this compound of the highest possible purity. The choice of solvent is also critical; a suitable solvent should dissolve the compound to a moderate extent. Highly soluble compounds tend to precipitate quickly, leading to small or poor-quality crystals, while very low solubility can make crystallization impractically slow.
General techniques that are often successful for growing single crystals of organic compounds include:
-
Slow Evaporation: A nearly saturated solution of the compound is allowed to stand undisturbed, and the solvent evaporates slowly over time, leading to a gradual increase in concentration and subsequent crystal formation.[2][3]
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[3][4]
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger, sealed vessel that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[4][5]
-
Liquid Diffusion (Solvent Layering): A solution of the compound is carefully layered with a less dense, miscible anti-solvent in which the compound is insoluble. Crystals form at the interface where the two liquids slowly mix.[4][5]
Experimental Protocols
The following protocols are adapted from methods used for similar isoxazole derivatives and represent good starting points for the crystallization of this compound.
Protocol 1: Slow Evaporation from a Single Solvent
This is the simplest and often most effective method for obtaining high-quality single crystals.[2] Solvents such as ethyl acetate and dichloromethane have been successfully used for crystallizing related isoxazole compounds.[6][7][8]
Methodology:
-
Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) in a clean glass vial.
-
Gently warm the solution if necessary to ensure complete dissolution.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle or use parafilm with a few small pinholes to allow for slow evaporation of the solvent.
-
Place the vial in a location free from vibrations and temperature fluctuations.
-
Allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vial for the formation of single crystals. Once crystals of a suitable size have formed, they can be carefully removed from the mother liquor.
Protocol 2: Slow Cooling of a Saturated Solution
This method is particularly useful when the solubility of the compound is significantly dependent on temperature.[3] Ethanol has been used for the recrystallization of similar isoxazole derivatives and could be a suitable solvent for this technique.[9]
Methodology:
-
Prepare a saturated solution of this compound in a suitable solvent (e.g., ethanol) at an elevated temperature (e.g., 40-60 °C). Ensure all the solid has dissolved.
-
Filter the hot solution into a clean, pre-warmed container.
-
Seal the container and place it in a Dewar flask filled with warm water or another insulated container to ensure a very slow cooling rate.
-
Allow the solution to cool to room temperature over 24-48 hours.
-
Crystals should form as the solution cools and the solubility of the compound decreases.
Data Presentation: Solvent Selection Guide
The choice of solvent is a critical parameter in the crystallization process. The following table summarizes solvents that have been used for the crystallization of this compound and its derivatives, providing a starting point for solvent screening.
| Solvent | Compound Crystallized | Technique | Reference |
| Ethyl Acetate | 5-amino-3-(4-methoxyphenyl)isoxazole | Not specified, likely slow evaporation | [6] |
| Ethyl Acetate | ethyl 5-phenylisoxazole-3-carboxylate | Slow Evaporation | [8] |
| Dichloromethane | 3-(5-amino-3-phenylisoxazol-4-yl)-4-chloro-3-hydroxyindolin-2-one | Slow Evaporation | [7] |
| Ethanol | An isoxazole derivative | Recrystallization | [9] |
| Water | 5-amino-3,4-dimethylisoxazole | Crystallization | [10] |
| Benzene | 5-amino-3,4-dimethylisoxazole | Recrystallization | [10] |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the crystallization protocols.
Caption: Workflow for the Slow Evaporation Crystallization Technique.
Caption: Workflow for the Slow Cooling Crystallization Technique.
Troubleshooting
-
No Crystals Form: The solution may be too dilute. Allow more solvent to evaporate or start with a more concentrated solution. Alternatively, try a different solvent or a solvent/anti-solvent system.
-
Formation of Powder or Small Needles: Crystallization may be occurring too rapidly. Slow down the process by reducing the rate of evaporation (using fewer perforations in the cap) or cooling.
-
Oil Formation: The compound may be "oiling out" instead of crystallizing. This can happen if the solution is too concentrated or if the temperature change is too rapid. Try using a more dilute solution or a slower cooling rate. Using a different solvent may also resolve this issue.
-
Twinning or Aggregation of Crystals: This can be caused by too many nucleation sites or mechanical disturbances. Ensure the crystallization vessel is clean and the setup is in a stable environment.[2][3]
By systematically applying these protocols and adjusting the parameters based on the observed results, researchers can successfully grow high-quality single crystals of this compound for further analysis.
References
- 1. Page loading... [guidechem.com]
- 2. unifr.ch [unifr.ch]
- 3. How To [chem.rochester.edu]
- 4. rezalatifi.okstate.edu [rezalatifi.okstate.edu]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US3468900A - Process for preparing isoxazole compounds - Google Patents [patents.google.com]
Purity Analysis of 5-Amino-3-phenylisoxazole: Detailed Application Notes and Protocols for HPLC and GC-MS Methods
For Immediate Release
This document provides detailed application notes and experimental protocols for the determination of the purity of 5-Amino-3-phenylisoxazole using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and professionals involved in drug development and quality control to ensure the identity and purity of this important chemical intermediate.
Introduction
This compound is a heterocyclic organic compound that serves as a valuable building block in the synthesis of various pharmaceutical agents.[1][2] Its purity is a critical parameter that can significantly impact the quality, safety, and efficacy of the final drug product. The methods outlined below provide robust and reliable approaches for the quantitative analysis of this compound and the identification of potential impurities.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the development of analytical methods, including sample preparation and the selection of chromatographic conditions.
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O | [1][3] |
| Molecular Weight | 160.17 g/mol | [1][3] |
| Melting Point | 110-114 °C | [2] |
| Appearance | Solid | [1] |
| Solubility | Very slightly soluble in water (0.5 g/L at 25 °C) | [1] |
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC is a widely used technique for the analysis of isoxazole derivatives.[4][5] The following method is a proposed approach for the purity analysis of this compound.
Application Note: HPLC Purity Analysis
Principle:
This method utilizes reverse-phase chromatography to separate this compound from its potential impurities based on their polarity. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of acetonitrile and water (with formic acid as a modifier for mass spectrometry compatibility) allows for the effective separation of compounds with a range of polarities.[4][5] Detection is performed using a UV detector at a wavelength determined by the UV absorbance maximum of the analyte.
Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile, water, and formic acid.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Analytical balance.
-
Syringe filters (0.45 µm).
Experimental Protocol: HPLC
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in a small amount of acetonitrile and dilute to volume with the same solvent to obtain a stock solution of 100 µg/mL.
-
Prepare working standards of desired concentrations by further dilution of the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and prepare a 100 µg/mL solution in acetonitrile, following the same procedure as for the standard.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (or DAD scan to determine λmax) |
-
Data Analysis:
-
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
The analysis of amine compounds by GC can be challenging due to their polarity, which can lead to poor peak shape and tailing.[6] Derivatization is often employed to improve the volatility and chromatographic behavior of these compounds.[6][7] The following proposed GC-MS method includes a derivatization step for the purity analysis of this compound.
Application Note: GC-MS Purity Analysis
Principle:
This method involves the derivatization of the amino group of this compound with a suitable agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or trifluoroacetic anhydride (TFAA), to increase its volatility and thermal stability. The derivatized analyte is then separated from impurities on a non-polar capillary column and detected by a mass spectrometer. The mass spectrometer provides both quantitative data and structural information for impurity identification.
Instrumentation and Consumables:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
-
DB-5ms or HP-5MS capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
Derivatizing agent (e.g., BSTFA with 1% TMCS or TFAA).
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane).
-
Heating block or oven for derivatization.
-
GC vials with inserts.
Experimental Protocol: GC-MS
-
Standard and Sample Derivatization:
-
Accurately weigh approximately 1 mg of the standard or sample into a GC vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
-
Data Analysis:
-
The purity is determined by the area percentage of the derivatized main peak.
-
Mass spectra of impurity peaks can be compared with spectral libraries (e.g., NIST) for tentative identification.
-
Workflow for Purity Analysis
The general workflow for the purity analysis of this compound by either HPLC or GC-MS is depicted in the following diagram.
Summary of Quantitative Data
The following table summarizes the expected quantitative data from the proposed analytical methods. These values are typical for well-developed chromatographic methods and should be validated for specific instrumentation and laboratory conditions.
| Parameter | HPLC Method | GC-MS Method |
| Analyte | This compound | Derivatized this compound |
| Typical Retention Time | 5 - 10 min | 10 - 15 min |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | ~0.15 ng/mL |
| Linearity (r²) | > 0.999 | > 0.998 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
Note: The values presented in this table are estimates and must be experimentally determined during method validation according to relevant regulatory guidelines (e.g., ICH Q2(R1)).
Conclusion
The HPLC and GC-MS methods detailed in these application notes provide comprehensive approaches for the purity assessment of this compound. The HPLC method is a straightforward and robust technique for routine quality control, while the GC-MS method offers higher sensitivity and the ability to identify unknown impurities. The selection of the appropriate method will depend on the specific requirements of the analysis. It is essential to perform a full method validation to ensure the suitability of these protocols for their intended use.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 4369-55-5 [chemicalbook.com]
- 3. This compound | C9H8N2O | CID 261201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Separation of Isoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 5-Amino-3,4-dimethylisoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. h-brs.de [h-brs.de]
Application Notes and Protocols: Derivatization of 5-Amino-3-phenylisoxazole for Enhanced Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1] The 5-amino-3-phenylisoxazole scaffold, in particular, serves as a versatile starting point for the synthesis of novel bioactive molecules. Derivatization of the amino group allows for the introduction of various functionalities, leading to modified pharmacokinetic and pharmacodynamic properties. These modifications can enhance the molecule's interaction with biological targets, thereby increasing its therapeutic potential. This document provides an overview of common derivatization strategies for this compound and detailed protocols for synthesis and bioactivity evaluation. Isoxazole derivatives have been shown to exert their anticancer effects through various mechanisms, such as inducing apoptosis, inhibiting aromatase, and disrupting tubulin congregation.[1][2][3]
Derivatization Strategies
The primary point of derivatization on the this compound core is the 5-amino group. Common strategies include:
-
Schiff Base Formation: Reaction of the amino group with various aldehydes to form imines (Schiff bases). This is a straightforward method to introduce a wide range of substituents.
-
Amide Synthesis: Acylation of the amino group with carboxylic acids or their derivatives to form amides. This modification can improve the molecule's stability and binding affinity.
-
Multicomponent Reactions: One-pot synthesis involving the this compound core, an aldehyde, and a third component to rapidly generate diverse and complex structures.[4]
Data Presentation: Anticancer Activity of Isoxazole Derivatives
The following table summarizes the in-vitro cytotoxic effects of representative isoxazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 17h | 4,5-dihydroisoxazole-5-carboxamide | HeLa (Cervical Cancer) | 4.11 | [5] |
| 17h | 4,5-dihydroisoxazole-5-carboxamide | MCF-7 (Breast Cancer) | 4.03 | [5] |
| 2d | Isoxazole-carboxamide | Hep3B (Liver Cancer) | ~23 µg/ml | [6] |
| 2e | Isoxazole-carboxamide | Hep3B (Liver Cancer) | ~23 µg/ml | [6] |
| 2d | Isoxazole-carboxamide | HeLa (Cervical Cancer) | 15.48 µg/ml | [6] |
| 2a | Isoxazole-carboxamide | HeLa (Cervical Cancer) | 39.80 µg/ml | [6] |
| Compound 7 | 3-phenylisoxazole derivative | HDAC1 (Enzyme) | 9.30% inhibition at 1000 nM | [7] |
| Compound 12 | 5-cyclopropyl-3-(p-tolyl)isoxazole-4-carboxamide | - | - | [7] |
| Compound 13 | 5-cyclopropyl-3-(4-fluorophenyl)isoxazole-4-carboxamide | - | - | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound-4-carbonitrile Derivatives (Multicomponent Reaction)[4]
This protocol describes a one-pot synthesis of this compound-4-carbonitrile derivatives.
Materials:
-
Malononitrile
-
Substituted aryl aldehyde
-
Hydroxylamine hydrochloride
-
Ceric ammonium sulphate (catalyst)
-
Ethanol
-
Round bottom flask (50 mL)
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a 50 mL round bottom flask, combine malononitrile (1 mmol), a substituted aryl aldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) in ethanol (30 mL).
-
Place the flask on a magnetic stirrer and begin stirring.
-
Slowly add a catalytic amount of ceric ammonium sulphate (2 mmol) to the reaction mixture.
-
Fit the flask with a reflux condenser and stir the mixture vigorously at reflux for 5 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate: n-hexane (4:6).
-
Upon completion, pour the reaction mixture into cold water.
-
Neutralize the solution with sodium bicarbonate (NaHCO3).
-
Extract the product with ethyl acetate.
-
Separate the organic layer and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product as necessary.
Protocol 2: In-Vitro Anticancer Activity Evaluation (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Synthesized isoxazole derivatives
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Culture the cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified atmosphere with 5% CO2 at 37°C.
-
Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare stock solutions of the synthesized compounds in DMSO and then dilute them to various concentrations with the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Visualizations
Signaling Pathway Diagram
Isoxazole derivatives can exert their anticancer effects by inhibiting key signaling molecules. For instance, some derivatives act as inhibitors of protein kinases like Casein Kinase 1 (CK1), which is involved in pathways such as Wnt and Hedgehog signaling that are often dysregulated in cancer.[8]
Caption: Inhibition of Casein Kinase 1 (CK1) by an isoxazole derivative.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Workflow for derivatization and bioactivity screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. espublisher.com [espublisher.com]
- 4. ajrcps.com [ajrcps.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Incorporation of 5-Amino-3-phenylisoxazole into a Polymer Matrix
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the incorporation of 5-Amino-3-phenylisoxazole, a versatile heterocyclic compound with potential pharmaceutical applications, into a biodegradable polymer matrix.[1] The protocol outlines a method for covalently conjugating the amino group of this compound to a poly(lactic-co-glycolic acid) (PLGA) polymer, a widely used material in controlled drug delivery systems.[2] This approach aims to create a polymer-drug conjugate that can offer sustained release of the active agent, potentially improving its therapeutic efficacy and reducing systemic toxicity.[3][4] The application notes also include methodologies for characterization of the conjugate and hypothetical data for drug loading and release kinetics.
Introduction
This compound is a heterocyclic compound that serves as a key building block in the synthesis of various bioactive molecules, with potential applications in the development of pharmaceuticals targeting neurological disorders and as anti-inflammatory agents.[1] Incorporating such therapeutic agents into polymer matrices offers several advantages, including improved drug solubility, protection from degradation, and controlled release over a prolonged period.[3][4][5] This localized and sustained delivery can enhance the therapeutic window of the drug while minimizing off-target side effects.[4]
This protocol details a two-step process for the covalent attachment of this compound to a PLGA polymer. The methodology is based on the well-established carbodiimide chemistry to activate the carboxylic acid end-groups of PLGA, followed by nucleophilic attack by the primary amine of this compound to form a stable amide bond.
Experimental Protocols
Materials and Equipment
Materials:
-
This compound (≥98% purity)
-
Poly(lactic-co-glycolic acid) (PLGA), 50:50 lactide:glycolide ratio, carboxyl-terminated (MW 10,000–20,000 Da)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether, anhydrous
-
Dialysis tubing (MWCO 3,500 Da)
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Magnetic stirrer and stir bars
-
Round bottom flasks
-
Nitrogen gas inlet
-
Schlenk line (optional, for maintaining anhydrous conditions)
-
Rotary evaporator
-
Freeze-dryer (lyophilizer)
-
High-performance liquid chromatography (HPLC) system
-
UV-Vis spectrophotometer
-
Fourier-transform infrared (FTIR) spectrometer
Synthesis of PLGA-5-Amino-3-phenylisoxazole Conjugate
This protocol is divided into two main stages: activation of the PLGA polymer and conjugation with this compound.
Step 1: Activation of PLGA with EDC/NHS
-
Dissolve 500 mg of carboxyl-terminated PLGA in 10 mL of anhydrous dichloromethane (DCM) in a dry round bottom flask under a nitrogen atmosphere.
-
Once the PLGA is fully dissolved, add a 2-molar excess of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and a 2-molar excess of N-Hydroxysuccinimide (NHS) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours under a nitrogen atmosphere to form the NHS-activated PLGA ester.
Step 2: Conjugation of this compound to Activated PLGA
-
In a separate flask, dissolve a 1.5-molar excess of this compound in a minimal amount of anhydrous dimethyl sulfoxide (DMSO) (e.g., 1-2 mL).
-
Add the this compound solution dropwise to the activated PLGA solution from Step 1.
-
Allow the reaction to proceed for 24 hours at room temperature with continuous stirring under a nitrogen atmosphere.
-
After 24 hours, precipitate the PLGA-drug conjugate by slowly adding the reaction mixture to 100 mL of cold anhydrous diethyl ether with vigorous stirring.
-
Collect the precipitate by vacuum filtration and wash it three times with diethyl ether to remove unreacted starting materials and by-products.
-
Dry the resulting white solid under vacuum.
Step 3: Purification of the Conjugate
-
Dissolve the dried conjugate in a minimal amount of DCM.
-
Transfer the solution to a dialysis tube (MWCO 3,500 Da).
-
Dialyze against a 1:1 mixture of DCM and methanol for 48 hours, with solvent changes every 8 hours, to remove any remaining unreacted this compound and coupling agents.
-
After dialysis, transfer the purified conjugate solution to a round bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Freeze-dry the purified conjugate to obtain a final, solvent-free product.
-
Store the final product at -20°C under desiccated conditions.
Characterization of the Conjugate
2.3.1. Confirmation of Conjugation by FTIR Spectroscopy
-
Acquire FTIR spectra of the starting materials (PLGA and this compound) and the final conjugate.
-
Successful conjugation is indicated by the appearance of characteristic amide bond peaks (around 1650 cm⁻¹ for the amide I band and 1550 cm⁻¹ for the amide II band) and the disappearance or significant reduction of the primary amine peaks of this compound (around 3300-3500 cm⁻¹).
2.3.2. Determination of Drug Loading Content
-
Accurately weigh 5-10 mg of the PLGA-drug conjugate.
-
Dissolve the conjugate in a known volume of a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at the maximum wavelength of this compound using a UV-Vis spectrophotometer.
-
Calculate the concentration of the drug using a pre-established calibration curve of this compound in the same solvent.
-
The drug loading content (DLC) can be calculated using the following formula:
DLC (%) = (Mass of drug in conjugate / Mass of conjugate) x 100
In Vitro Drug Release Study
-
Accurately weigh 10 mg of the PLGA-drug conjugate and suspend it in 10 mL of phosphate-buffered saline (PBS) at pH 7.4 in a sealed vial.
-
Incubate the vial at 37°C in a shaking water bath.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours, and so on), withdraw 1 mL of the release medium.
-
Replace the withdrawn volume with 1 mL of fresh pre-warmed PBS to maintain a constant volume.
-
Analyze the withdrawn samples for the concentration of released this compound using a validated HPLC method.
-
Calculate the cumulative percentage of drug released over time.
Data Presentation
The following tables present hypothetical data for the characterization and in vitro release of the synthesized PLGA-5-Amino-3-phenylisoxazole conjugate.
Table 1: Characterization of PLGA-5-Amino-3-phenylisoxazole Conjugate
| Parameter | Value |
| Drug Loading Content (DLC) (%) | 8.5 ± 0.7 |
| Encapsulation Efficiency (EE) (%) | 65.3 ± 4.2 |
| Particle Size (nm) | 250 ± 25 |
| Polydispersity Index (PDI) | 0.18 ± 0.03 |
Table 2: In Vitro Cumulative Release of this compound from PLGA Matrix
| Time (hours) | Cumulative Release (%) |
| 0 | 0 |
| 6 | 12.5 ± 1.8 |
| 12 | 23.1 ± 2.5 |
| 24 | 38.7 ± 3.1 |
| 48 | 55.4 ± 4.0 |
| 72 | 68.2 ± 3.5 |
| 96 | 79.8 ± 2.9 |
| 120 | 88.1 ± 2.4 |
| 144 | 94.3 ± 1.9 |
Visualizations
Caption: Experimental workflow for the synthesis and purification of the PLGA-5-Amino-3-phenylisoxazole conjugate.
Caption: Logical relationship of reactants and reagents in the conjugation process.
References
Application Notes and Protocols: 5-Amino-3-phenylisoxazole in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of 5-amino-3-phenylisoxazole and its derivatives in multi-component reactions (MCRs). The focus is on practical, reproducible methods for the synthesis of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery.
Application Note 1: One-Pot, Three-Component Synthesis of this compound-4-carbonitriles
This section details the synthesis of the this compound core itself through a one-pot, three-component reaction. This approach is highly efficient for creating a library of substituted this compound-4-carbonitrile derivatives. These compounds serve as valuable building blocks for further synthetic transformations and are recognized for their potential biological activities, including antimicrobial and antioxidant properties.[1][2]
General Reaction Scheme
A mixture of an aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride undergoes a cyclocondensation reaction in the presence of a catalyst to yield the corresponding this compound-4-carbonitrile.
Caption: General workflow for the one-pot synthesis of this compound-4-carbonitriles.
Experimental Protocols
Two effective protocols for this transformation are presented below, utilizing different catalytic systems.
Protocol 1.1: Ceric Ammonium Sulphate Catalyzed Synthesis [1]
This protocol employs a Lewis acid catalyst for the efficient synthesis of this compound-4-carbonitriles.
Materials:
-
Substituted aromatic aldehyde (1.2 mmol)
-
Malononitrile (1.0 mmol)
-
Hydroxylamine hydrochloride (1.0 mmol)
-
Ceric ammonium sulphate (2.0 mmol)
-
Isopropyl alcohol (25 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
Procedure:
-
In a 50 mL round-bottom flask, dissolve the substituted aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride in 25 mL of isopropyl alcohol.
-
To this solution, gradually add ceric ammonium sulphate.
-
Reflux the reaction mixture with vigorous stirring for 5 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:n-hexane (4:6).
-
Upon completion, pour the reaction mixture into cold water.
-
Neutralize with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent.
Protocol 1.2: Green Synthesis using a Deep Eutectic Solvent [2]
This environmentally friendly protocol utilizes a deep eutectic solvent as both the catalyst and reaction medium, allowing for mild reaction conditions.
Materials:
-
Aryl or heteroaryl aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Hydroxylamine hydrochloride (1.0 mmol)
-
Glycerol/Potassium carbonate (4:1 molar ratio)
Procedure:
-
In a flask, mix the aryl or heteroaryl aldehyde, malononitrile, and hydroxylamine hydrochloride.
-
Add the glycerol/potassium carbonate (4:1) deep eutectic solvent.
-
Stir the mixture at room temperature for 20-120 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Filter the solid product, wash with water, and dry to obtain the pure 5-amino-isoxazole-4-carbonitrile.
Quantitative Data
The yields of this compound-4-carbonitrile derivatives vary depending on the substituents on the aromatic aldehyde and the reaction conditions.
| Entry | Aldehyde Substituent | Catalyst System | Reaction Time | Yield (%) | Reference |
| 1 | 4-Chloro | Ceric Ammonium Sulphate | 5 h | 92 | [1] |
| 2 | 4-Nitro | Ceric Ammonium Sulphate | 5 h | 95 | [1] |
| 3 | 4-Methoxy | Ceric Ammonium Sulphate | 5 h | 85 | [1] |
| 4 | Phenyl | K₂CO₃/Glycerol | 20 min | 94 | [2] |
| 5 | 4-Chlorophenyl | K₂CO₃/Glycerol | 30 min | 92 | [2] |
| 6 | 4-Nitrophenyl | K₂CO₃/Glycerol | 60 min | 85 | [2] |
| 7 | 2-Thienyl | K₂CO₃/Glycerol | 120 min | 70 | [2] |
Application Note 2: Synthesis of Fused Heterocyclic Systems from this compound
This compound is a versatile building block for the construction of more complex, fused heterocyclic systems through multi-component reactions. One important application is the synthesis of isoxazolo[5,4-b]pyridines, which are scaffolds of interest in medicinal chemistry.
General Reaction Scheme for Isoxazolo[5,4-b]pyridine Synthesis
A three-component reaction between this compound, an aromatic aldehyde, and an active methylene compound (e.g., malononitrile, a β-ketoester) leads to the formation of a fused isoxazolo[5,4-b]pyridine ring system.
Caption: General workflow for the synthesis of isoxazolo[5,4-b]pyridines from this compound.
Experimental Protocol (General)
While specific, detailed protocols for the multi-component synthesis of isoxazolo[5,4-b]pyridines starting from 5-amino-3-phenyl isoxazole are not extensively detailed with quantitative data in the reviewed literature, a general procedure can be adapted from protocols for the 3-methyl analog.[3]
Materials:
-
This compound
-
Aromatic aldehyde
-
Active methylene compound (e.g., dimedone, indan-1,3-dione)
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (e.g., piperidine, Lewis acids - optional)
Procedure:
-
In a suitable reaction vessel, combine this compound, the aromatic aldehyde, and the active methylene compound in the chosen solvent.
-
Add the catalyst if required.
-
Heat the reaction mixture under conventional heating (reflux) or using microwave irradiation.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with a cold solvent and dry to obtain the crude product.
-
Purify by recrystallization if necessary.
Note: Reaction conditions such as temperature, time, and the choice of catalyst can significantly influence the reaction outcome and may require optimization for specific substrates. The literature suggests that the course of these reactions can be complex and may sometimes yield mixtures of products.[3]
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the diversity-oriented synthesis of fused heterocycles starting from this compound. The choice of the third component in the MCR dictates the final heterocyclic scaffold.
Caption: Diversity of fused heterocycles from MCRs with this compound.
These application notes are intended to serve as a guide for the synthesis of isoxazole-containing compounds using multi-component reactions. Researchers are encouraged to adapt and optimize these protocols for their specific needs.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-3-phenylisoxazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Amino-3-phenylisoxazole and its derivatives, thereby improving yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and its derivatives through multicomponent reactions.
Issue 1: Consistently Low Yield
Low product yield is a frequent challenge. Several factors in the reaction conditions can be optimized to address this issue.
-
Question: My reaction is resulting in a low yield of the desired this compound derivative. What are the likely causes and how can I improve the yield?
Answer: Low yields can stem from suboptimal catalyst choice, incorrect catalyst concentration, or an inappropriate solvent. To improve your yield, consider the following:
-
Catalyst Selection: The choice of catalyst can significantly impact the reaction's efficiency. Lewis acid catalysts like Ceric Ammonium Sulfate (CAN) and Titanium Dioxide (TiO2) have been shown to effectively promote this synthesis.[1][2] If you are not using a catalyst, introducing one is a critical first step. If you are using a catalyst and still observing low yields, consider switching to a more effective one. For instance, in one study, Ceric Ammonium Nitrate (CAN) provided a significantly higher yield (92%) compared to other catalysts like KIO4 (68%), AgI (54%), and CuI2 (60%) under similar conditions.
-
Catalyst Concentration: The amount of catalyst used is crucial. A suboptimal concentration can lead to incomplete conversion. It has been demonstrated that gradually increasing the catalyst amount from 0.1 mmol to 2.0 mmol of CAN leads to a significant increase in product yield.[1] If you are using a catalytic amount, ensure it is optimized for your specific reaction scale.
-
Solvent Choice: The reaction solvent plays a critical role in reactant solubility and reaction kinetics. While solvents like methanol, DMF, and acetonitrile can be used, ethanol and isopropyl alcohol have been reported to be particularly suitable for this synthesis.[1] In a study comparing different solvents, ethanol provided a 94% yield, whereas methanol only yielded 61%.[2] Isopropyl alcohol is also highlighted for its advantages, including minimal pollution and ease of workup.[1]
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time at the optimal temperature. Most protocols suggest refluxing for several hours (e.g., 5-7 hours).[1][2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
-
Issue 2: Slow or Incomplete Reaction
A reaction that does not proceed to completion will inherently result in a low yield and complicate purification.
-
Question: My reaction seems to be very slow, or it stops before all the starting material is consumed. How can I drive the reaction to completion?
Answer: A slow or incomplete reaction is often related to the catalyst's effectiveness and the reaction conditions. Here are some troubleshooting steps:
-
Evaluate Catalyst Activity: Ensure your catalyst is active. If using a previously opened bottle, its activity might be compromised. Consider using a fresh batch of catalyst.
-
Optimize Reaction Temperature: Most successful syntheses of this compound derivatives are conducted at reflux temperature.[1][2] Ensure your reaction is being heated adequately to overcome the activation energy barrier.
-
Stirring: Vigorous stirring is important, especially in heterogeneous reactions (e.g., with TiO2 as a catalyst), to ensure proper mixing of reactants and catalyst.[2]
-
Issue 3: Formation of Side Products
The formation of isomers and other byproducts can reduce the yield of the desired product and complicate its purification.
-
Question: I am observing significant amounts of side products in my reaction mixture. What are these byproducts and how can I minimize their formation?
Answer: In the synthesis of this compound, the formation of the isomeric 3-amino-5-phenylisoxazole can occur as a byproduct.[3] The regioselectivity of the reaction is influenced by reaction conditions.
-
Control of Reaction Conditions: Varying the temperature and solvent can influence the ratio of the desired 5-amino isomer to the 3-amino byproduct.[3] Careful optimization of these parameters is key.
-
Purification: If side products are formed, purification by column chromatography or recrystallization is necessary to isolate the desired product.
-
Frequently Asked Questions (FAQs)
Q1: What is a general one-pot procedure for the synthesis of this compound-4-carbonitrile?
A1: A common and efficient method is a one-pot multicomponent reaction. This involves reacting a substituted aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride in the presence of a Lewis acid catalyst, such as Ceric Ammonium Sulfate (CAN) or TiO2, in a suitable solvent like ethanol or isopropyl alcohol at reflux temperature.[1][2]
Q2: How do I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] A suitable mobile phase, such as a mixture of ethyl acetate and n-hexane (e.g., 4:6 v/v), can be used to separate the starting materials from the product. The spots can be visualized under UV light.
Q3: What is the typical work-up procedure for this reaction?
A3: After the reaction is complete (as determined by TLC), the mixture is typically poured into cold water and neutralized with a solution of sodium bicarbonate (NaHCO3). The product is then extracted with an organic solvent like ethyl acetate. The organic layer is separated, dried, and the solvent is removed under vacuum to obtain the crude product.[1]
Q4: How can the final product be purified?
A4: The crude product can be purified by techniques such as recrystallization from a suitable solvent or by column chromatography on silica gel.[4]
Data Presentation
Table 1: Effect of Different Catalysts on the Yield of this compound-4-carbonitrile
| Entry | Catalyst | Time (hrs) | Yield (%) |
| 1 | KIO4 | 8 | 68 |
| 2 | AgI | 12 | 54 |
| 3 | CuI2 | 10 | 60 |
| 4 | CAN | 5 | 92 |
Data extracted from a study on the synthesis of this compound-4-carbonitrile derivatives.
Table 2: Effect of Different Solvents on the Yield of a this compound-4-carbonitrile Derivative
| Entry | Solvent | Time (hrs) | Yield (%) |
| 1 | Ethanol | 5 | 94 |
| 2 | Methanol | 5 | 61 |
Data from a study utilizing TiO2 as a catalyst for the synthesis of this compound-4-carbonitrile derivatives.[2]
Experimental Protocols
Protocol 1: Ceric Ammonium Sulfate (CAN) Catalyzed Synthesis of this compound-4-carbonitrile [1]
-
In a 50 mL round-bottom flask fitted with a magnetic stirrer, dissolve malononitrile (1 mmol), a substituted aromatic aldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) in ethanol (30 mL).
-
Slowly add a catalytic amount of ceric ammonium sulfate (2 mmol) to the reaction mixture.
-
Heat the mixture to reflux and stir vigorously for 5 hours.
-
Monitor the reaction progress by TLC using an ethyl acetate:n-hexane (4:6) mobile phase.
-
Upon completion, pour the reaction mixture into cold water.
-
Neutralize the mixture with a saturated solution of NaHCO3.
-
Extract the product with ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under vacuum to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: TiO2 Catalyzed Synthesis of this compound-4-carbonitrile [2]
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer, combine malononitrile (1 mmol), a substituted aryl aldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) in ethanol (30 mL).
-
Slowly add a catalytic amount of TiO2 (2 mmol) to the mixture.
-
Heat the reaction mixture to reflux and stir it vigorously for 7 hours.
-
Monitor the reaction's progress using TLC.
-
After completion, pour the reaction mixture into cold water.
-
Neutralize with a saturated solution of NaHCO3.
-
Extract the product with ethyl acetate.
-
Separate the organic layer, dry it, and remove the solvent under reduced pressure.
-
Purify the resulting solid as needed.
Visualizations
References
- 1. ajrcps.com [ajrcps.com]
- 2. ijmpronline.com [ijmpronline.com]
- 3. Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
common side products in the synthesis of 5-Amino-3-phenylisoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-3-phenylisoxazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the formation of side products and offering potential solutions.
Issue 1: Presence of an Unexpected Isomer in the Final Product
Symptom: Spectroscopic analysis (e.g., NMR, GC-MS) of the purified product indicates the presence of a compound with the same mass as this compound but with different spectral characteristics. This is often the regioisomeric side product, 3-Amino-5-phenylisoxazole.
Cause: The formation of the isoxazole ring from a β-ketonitrile, such as benzoylacetonitrile, and hydroxylamine can proceed through two different cyclization pathways, leading to the formation of two regioisomers. The regioselectivity of this reaction is highly sensitive to the reaction conditions, particularly pH and temperature.[1]
-
Attack at the keto group: Favored under basic conditions (pH > 8) and higher temperatures, leading to the desired this compound.
-
Attack at the nitrile group: Favored under near-neutral to slightly acidic conditions (pH 7-8) and lower temperatures, resulting in the formation of the 3-Amino-5-phenylisoxazole side product.[1]
Solutions:
-
Strict pH Control: Maintain a basic reaction medium (pH > 8) throughout the addition of hydroxylamine and the subsequent cyclization. This can be achieved by using a suitable base, such as sodium hydroxide or potassium hydroxide, and monitoring the pH.
-
Temperature Management: Conduct the reaction at an elevated temperature, typically around 100°C, to favor the formation of the desired 5-amino isomer.[1]
-
Purification: If the formation of the 3-amino isomer cannot be completely avoided, purification can be achieved through techniques such as column chromatography or recrystallization, taking advantage of potential differences in polarity and solubility between the two isomers.
Issue 2: Low Yield of the Desired Product
Symptom: The isolated yield of this compound is significantly lower than expected.
Causes:
-
Suboptimal Reaction Conditions: Incorrect pH or temperature can lead to a higher proportion of the 3-Amino-5-phenylisoxazole side product, thus reducing the yield of the desired isomer.[1]
-
Incomplete Reaction: Insufficient reaction time or temperature may lead to incomplete conversion of the starting materials.
-
Decomposition: Prolonged exposure to harsh acidic or basic conditions or high temperatures might lead to the degradation of the starting materials or the product.
-
Side Reactions of Starting Materials: The starting material, benzoylacetonitrile, can potentially undergo self-condensation or other side reactions under basic conditions.
Solutions:
-
Optimization of Reaction Conditions: Systematically vary the pH, temperature, and reaction time to find the optimal conditions for your specific setup. The use of a reliable protocol is crucial.[1]
-
Monitoring Reaction Progress: Utilize thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product and side products.
-
Gradual Addition of Reagents: Add the hydroxylamine solution slowly to the reaction mixture to maintain better control over the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
The most frequently reported side product is the regioisomer, 3-Amino-5-phenylisoxazole .[2] Its formation is a direct consequence of the alternative cyclization pathway of the intermediate formed from the reaction of benzoylacetonitrile and hydroxylamine.
Q2: How can I control the regioselectivity of the reaction to favor the formation of this compound?
Controlling the regioselectivity is primarily achieved by manipulating the reaction conditions:
-
pH: A basic medium (pH > 8) favors the formation of the 5-amino isomer.[1]
-
Temperature: Higher temperatures (e.g., 100°C) also promote the formation of the desired 5-amino isomer.[1]
The following table summarizes the influence of reaction conditions on the formation of the two isomers, based on studies of similar alkyl isoxazoles:
| pH Range | Temperature | Predominant Product |
| > 8 | 100 °C | 5-Amino-3-alkylisoxazole |
| 7 - 8 | ≤ 45 °C | 3-Amino-5-alkylisoxazole |
Q3: Are there any other potential, less common side products?
While 3-Amino-5-phenylisoxazole is the major side product, other minor impurities could potentially arise from:
-
Unreacted Starting Materials: Benzoylacetonitrile and hydroxylamine may be present if the reaction is incomplete.
-
Hydrolysis of the Nitrile: Under certain conditions, the nitrile group of benzoylacetonitrile could be hydrolyzed to a carboxylic acid or amide.
-
Dimerization or Polymerization: Although less common for this specific synthesis, the starting materials or reactive intermediates could potentially undergo self-condensation reactions.
Q4: What analytical techniques are suitable for identifying and quantifying the main product and the isomeric side product?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for distinguishing between the this compound and 3-Amino-5-phenylisoxazole isomers due to the different chemical environments of the protons and carbons in the isoxazole ring and the attached functional groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate the two isomers and provide their respective mass spectra, confirming their identity.
-
High-Performance Liquid Chromatography (HPLC): A suitable HPLC method with a well-chosen column and mobile phase can effectively separate and quantify the two isomers.
Experimental Protocols
Key Experimental Protocol: Regioselective Synthesis of this compound
This protocol is adapted from established methods for the synthesis of amino-isoxazoles, with a focus on controlling regioselectivity.[1]
Materials:
-
Benzoylacetonitrile
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (or another suitable base)
-
Ethanol (or another suitable solvent)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Preparation of Hydroxylamine Solution: Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride in water and neutralizing it with a stoichiometric amount of sodium hydroxide solution.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzoylacetonitrile in ethanol.
-
Reaction: Heat the benzoylacetonitrile solution to reflux (approximately 78°C for ethanol).
-
Addition of Hydroxylamine: Slowly add the prepared hydroxylamine solution to the refluxing mixture. Maintain the pH of the reaction mixture above 8 by the controlled addition of a sodium hydroxide solution.
-
Reflux: Continue to reflux the reaction mixture for several hours. Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with hydrochloric acid.
-
Extraction: Extract the product with ethyl acetate.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Visualizations
References
- 1. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 2. Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 5-Amino-3-phenylisoxazole by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-Amino-3-phenylisoxazole via recrystallization.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of this compound.
Q1: My this compound is "oiling out" during cooling instead of forming crystals. What should I do?
A1: "Oiling out," the separation of the dissolved compound as a liquid instead of a solid, is a common issue, particularly with compounds containing amino groups. This can occur if the solution is too concentrated, cooled too rapidly, or if significant impurities are present which depress the melting point.
-
Troubleshooting Steps:
-
Reheat and Dilute: Gently reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (e.g., 5-10% more) to decrease the saturation level.
-
Slow Cooling: Allow the solution to cool to room temperature slowly and without disturbance. Insulating the flask can help. Once at room temperature, you can proceed to cool it further in an ice bath.
-
Seed Crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, saturated solution to induce crystallization.
-
Solvent System Modification: Consider using a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly. For this compound, an ethanol-water mixture could be effective.
-
Q2: The yield of my recrystallized this compound is very low. What are the likely causes and how can I improve it?
A2: A low yield can result from several factors during the recrystallization process.
-
Possible Causes and Solutions:
-
Using too much solvent: This will result in a significant portion of your compound remaining in the mother liquor. Before filtering, you can try to evaporate some of the solvent to increase the concentration and then cool the solution again.
-
Premature crystallization: If the compound crystallizes in the filter funnel during hot filtration, you may lose a substantial amount of product. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration. Also, ensure you have used a slight excess of solvent.
-
Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time (e.g., at least 30 minutes) to maximize the precipitation of the solid.
-
Washing with too much cold solvent: While washing the collected crystals is necessary to remove impurities, using an excessive volume of cold solvent will lead to some of the purified product dissolving. Use a minimal amount of ice-cold solvent for washing.
-
Q3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
A3: The absence of crystal formation is typically due to either the solution being too dilute or the presence of a supersaturated solution that is resistant to nucleation.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a seed crystal of pure this compound.
-
-
Concentrate the Solution: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
-
Introduce an Anti-Solvent: If your compound is dissolved in a solvent in which it is highly soluble, you can try adding a miscible "anti-solvent" (a solvent in which it is poorly soluble) dropwise until the solution becomes turbid, and then allow it to stand.
-
Q4: What is the best solvent for the recrystallization of this compound?
A4: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and sparingly soluble at low temperatures. For isoxazole derivatives and aromatic amines, alcohols are often a good choice.
-
Recommended Solvents:
-
Isopropanol: A general method for the synthesis of this compound specifies recrystallization from isopropanol.[1]
-
Ethanol: Ethanol is another commonly used and effective solvent for the recrystallization of polar organic compounds, including isoxazole derivatives.[2]
-
Methanol: The compound is known to be soluble in methanol.[1]
-
Mixed Solvents: An ethanol-water mixture can be a good option if the compound is too soluble in pure ethanol at room temperature.
-
Data Presentation
| Parameter | Typical Value | Solvent System | Notes |
| Purity | >98% | Isopropanol or Ethanol | Purity can be assessed by techniques such as HPLC or melting point determination. |
| Melting Point | 110-114 °C | - | A sharp melting point range close to the literature value indicates high purity.[1] |
| Typical Yield | 80-95% | Isopropanol or Ethanol | Yields can vary based on the scale of the reaction and the purity of the crude material. For similar isoxazole syntheses, yields in this range have been reported.[2][3] |
| Appearance | Orange to yellow crystalline powder | - | The color may vary depending on the purity. |
Experimental Protocols
Recrystallization of this compound from Isopropanol
This protocol is a general guideline and may need to be optimized based on the initial purity of the crude material.
Materials:
-
Crude this compound
-
Isopropanol
-
Erlenmeyer flask
-
Hotplate with magnetic stirrer
-
Stir bar
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of isopropanol to just cover the solid.
-
Heating: Gently heat the mixture on a hotplate with stirring. Add more isopropanol in small portions until the solid completely dissolves at or near the boiling point of the isopropanol.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. To do this, preheat a separate flask and funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly.
-
Cooling and Crystallization: Remove the flask from the heat and allow the solution to cool slowly to room temperature. Cover the flask to prevent contamination. Crystal formation should be observed during this time.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to ensure maximum crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a drying oven at a temperature well below the melting point.
Visualizations
References
Technical Support Center: Troubleshooting Regioselectivity in Isoxazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to regioselectivity during isoxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to isoxazoles, and how is regioselectivity a concern?
The two most common and versatile methods for synthesizing the isoxazole ring are the [3+2] cycloaddition of a nitrile oxide with an alkyne and the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[1] Regioselectivity is a critical consideration in both methods, as the substituents can be arranged in different orientations on the isoxazole ring, leading to the formation of regioisomers. For example, in the reaction of an unsymmetrical alkyne with a nitrile oxide, two different regioisomers (3,4- and 3,5-disubstituted isoxazoles) can be formed.[2] Similarly, the condensation of an unsymmetrical 1,3-dicarbonyl with hydroxylamine can yield two different isoxazole products.[3]
Q2: My 1,3-dipolar cycloaddition reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
The regioselectivity of the 1,3-dipolar cycloaddition is governed by a combination of steric and electronic factors of both the nitrile oxide and the alkyne.[2] Generally, terminal alkynes react with high regioselectivity to afford 3,5-disubstituted isoxazoles.[4] However, for internal or electronically biased alkynes, a mixture of isomers is common. Here are several strategies to enhance regioselectivity:
-
Catalyst Selection: The use of transition metal catalysts can significantly influence the regiochemical outcome. Copper(I) catalysts, for instance, often favor the formation of 3,5-disubstituted isoxazoles.[2][5] Ruthenium(II) catalysts have also been shown to effectively control regioselectivity, sometimes favoring the 3,4-disubstituted isomer.[6][7]
-
Solvent Effects: The polarity of the solvent can impact the course of the reaction. In some cases, employing more polar or fluorinated solvents has been shown to enhance regioselectivity.[1]
-
Temperature Control: Optimizing the reaction temperature is crucial. Lowering the temperature can sometimes increase the selectivity of the reaction by favoring the kinetically controlled product.[1]
-
Substituent Effects: The electronic nature of the substituents on both the alkyne and the nitrile oxide plays a crucial role. Electron-withdrawing groups on the alkyne can influence the regiochemical outcome.[2]
Q3: I am observing the formation of furoxan, the nitrile oxide dimer, as a major byproduct. How can I minimize this?
Furoxan formation is a common side reaction that occurs when the nitrile oxide dimerizes, reducing the yield of the desired isoxazole.[1] To minimize this unwanted side reaction, consider the following approaches:
-
In Situ Generation: Whenever possible, generate the nitrile oxide in situ in the presence of the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular cycloaddition over dimerization.
-
Slow Addition: If you are using a pre-formed nitrile oxide solution, add it slowly to the reaction mixture containing the alkyne.
-
Excess Alkyne: Using a stoichiometric excess of the alkyne can help to outcompete the dimerization process.[1]
-
Temperature Optimization: Lowering the reaction temperature may decrease the rate of dimerization to a greater extent than the rate of the desired cycloaddition.[2]
Q4: How can I effectively separate a mixture of isoxazole regioisomers?
The separation of regioisomers can be challenging due to their similar physical properties. However, the following techniques are commonly employed:
-
Column Chromatography: This is the most widely used method for separating isoxazole isomers. Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is critical. A shallow solvent gradient can often improve separation.[8]
-
Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scale separations, prep-TLC can be an effective method.
-
Recrystallization: If one regioisomer is significantly more abundant or has different solubility properties, fractional recrystallization may be a viable purification strategy.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain highly pure isomers, preparative HPLC is a powerful technique.[9]
Data Presentation: Influence of Reaction Parameters on Regioselectivity
The following tables summarize quantitative data on how different reaction parameters can influence the regioselectivity of isoxazole synthesis.
Table 1: Effect of Catalyst on the Regioselectivity of 1,3-Dipolar Cycloaddition
| Catalyst | Alkyne | Nitrile Oxide Precursor | Solvent | Regioisomeric Ratio (3,5- vs 3,4-) | Reference |
| CuI | Phenylacetylene | Benzaldoxime | t-BuOH/H₂O | >95:5 | [4] |
| Ru(Cp*)Cl(cod) | Phenylacetylene | N-hydroxy-4-methylbenzimidoyl chloride | Toluene | 5:95 | [7] |
| None (Thermal) | Phenylacetylene | Benzaldoxime | Toluene | Mixture of isomers | [2] |
Table 2: Effect of Solvent on the Regioselectivity of Cyclocondensation
| 1,3-Dicarbonyl Precursor | Solvent | Base | Regioisomeric Ratio (2a vs 3a) | Reference |
| β-enamino diketone 1a | MeCN | Pyridine | 85:15 | [10] |
| β-enamino diketone 1a | EtOH | None | 30:70 | [10] |
| β-enamino diketone 1a | THF | Pyridine | 70:30 | [10] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles [4]
This protocol describes a mild and efficient one-pot, three-step procedure for the synthesis of 3,5-disubstituted isoxazoles.
-
Materials:
-
Aldoxime (1.0 mmol)
-
N-Chlorosuccinimide (NCS) (1.1 mmol)
-
Terminal alkyne (1.2 mmol)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
To a solution of the aldoxime (1.0 mmol) in DMF (3 mL), add NCS (1.1 mmol) portion-wise at room temperature. Stir the mixture for 30 minutes.
-
Add the terminal alkyne (1.2 mmol), CuI (5 mol%), and Et₃N (2.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
-
Protocol 2: Cyclocondensation of a β-Enamino Diketone to Control Regioselectivity [10]
This protocol demonstrates how solvent choice can influence the regiochemical outcome in the synthesis of 4,5-disubstituted isoxazoles.
-
Materials:
-
β-enamino diketone (0.5 mmol)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (0.6 mmol)
-
Pyridine (0.7 mmol)
-
Acetonitrile (MeCN) or Ethanol (EtOH) (4 mL)
-
-
Procedure for Regioisomer 2a:
-
To a solution of the β-enamino diketone (0.5 mmol) in MeCN (4 mL), add NH₂OH·HCl (0.6 mmol) and pyridine (0.7 mmol).
-
Stir the reaction mixture at room temperature for the time indicated by TLC monitoring.
-
After completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract with dichloromethane.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by column chromatography to isolate the major regioisomer.
-
-
Procedure for Regioisomer 3a:
-
To a solution of the β-enamino diketone (0.5 mmol) in EtOH (4 mL), add NH₂OH·HCl (0.6 mmol).
-
Reflux the reaction mixture and monitor by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Work up the residue as described above to isolate the major regioisomer.
-
Mandatory Visualizations
Caption: Regioselectivity in 1,3-dipolar cycloaddition.
Caption: Experimental workflow for optimizing regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction conditions for 5-Amino-3-phenylisoxazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for 5-Amino-3-phenylisoxazole synthesis.
Troubleshooting Guide
Encountering challenges during the synthesis of this compound is common. This guide addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps & Optimization Strategies |
| Low Reaction Yield | - Suboptimal catalyst or catalyst concentration.- Inappropriate solvent.- Non-ideal reaction temperature or time.- Formation of byproducts. | - Catalyst Optimization: Screen different Lewis acid catalysts such as Ceric Ammonium Nitrate (CAN) or TiO2. Optimize the catalyst loading; for instance, with CAN, a concentration of 2.0 mmol has been shown to yield better results compared to lower amounts.[1]- Solvent Selection: The choice of solvent can significantly impact the yield. Ethanol or isopropyl alcohol are commonly used and have been shown to be effective.[1][2] Compare results with other solvents like methanol, DMF, and acetonitrile to find the optimal one for your specific substrates.[1]- Reaction Conditions: Gradually increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). Refluxing for 5-7 hours is a common starting point.[1][2]- Minimize Byproducts: To reduce the formation of the isomeric byproduct 3-amino-5-phenylisoxazole, carefully control the reaction temperature and solvent.[3] |
| Formation of Impurities/Byproducts | - Isomerization to 3-amino-5-phenylisoxazole.- Dimerization of nitrile oxide intermediates to form furoxans. | - Control of Regioselectivity: The formation of this compound is generally favored, but reaction conditions can influence the formation of the 3-amino-5-phenyl isomer.[3] Careful adherence to optimized protocols is crucial.- In Situ Generation: To prevent the dimerization of nitrile oxide intermediates, generate them in situ in the presence of the other reactants. This keeps the instantaneous concentration of the reactive intermediate low.[4] |
| Difficult Product Isolation/Purification | - Presence of unreacted starting materials.- Formation of soluble byproducts. | - Reaction Monitoring: Ensure the reaction has gone to completion by monitoring with TLC.[1][2]- Work-up Procedure: After completion, pour the reaction mixture into cold water and neutralize with a solution of NaHCO3. Extract the product with a suitable organic solvent like ethyl acetate.[1][2]- Purification: If impurities persist, column chromatography on silica gel may be necessary. |
| Reaction Fails to Initiate | - Inactive catalyst.- Low quality of reagents. | - Catalyst Activity: Ensure the catalyst has not degraded. Use a fresh batch if necessary.- Reagent Purity: Use reagents from a reliable commercial source and without further purification if of high grade.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is a common and efficient method for synthesizing this compound derivatives?
A1: A widely used and efficient method is a one-pot, multi-component reaction. This typically involves the reaction of an aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride in the presence of a Lewis acid catalyst.[1][2] This approach offers advantages such as short reaction times, simple experimental work-up procedures, and good to excellent yields.[1][2]
Q2: Which catalysts are effective for the synthesis of this compound-4-carbonitriles?
A2: Lewis acid catalysts have been shown to be effective. Ceric Ammonium Nitrate (CAN) and Titanium Dioxide (TiO2) are two examples that have been successfully used to catalyze the reaction, leading to high yields.[1][2]
Q3: What is the typical reaction time and temperature for this synthesis?
A3: The reaction is often carried out at reflux temperature.[1][2] The reaction time can vary depending on the specific substrates and catalyst used, but it is typically in the range of 4 to 7 hours.[1][2] Progress should be monitored by TLC to determine the optimal reaction time.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A common mobile phase for this is a mixture of ethyl acetate and n-hexane (e.g., 4:6 or 5:5 v/v).[1][2] The spots can be visualized under UV radiation.[1][2]
Q5: What are the key work-up steps after the reaction is complete?
A5: A typical work-up procedure involves pouring the reaction mixture into cold water, followed by neutralization with a saturated solution of sodium bicarbonate (NaHCO3). The product is then extracted with an organic solvent, such as ethyl acetate. The organic layer is separated, dried, and the solvent is evaporated to yield the crude product.[1][2]
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound-4-carbonitrile using Ceric Ammonium Nitrate (CAN) Catalyst[1]
Materials:
-
Substituted aromatic aldehyde (1.2 mmol)
-
Malononitrile (1 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
Ceric Ammonium Nitrate (CAN) (2 mmol)
-
Isopropyl alcohol (25 mL)
-
Ethyl acetate
-
n-hexane
-
Sodium bicarbonate (NaHCO3) solution
-
Cold water
Procedure:
-
In a 50 mL round-bottom flask (RBF) equipped with a magnetic stirrer, dissolve the substituted aromatic aldehyde (1.2 mmol), malononitrile (1 mmol), and hydroxylamine hydrochloride (1 mmol) in 25 mL of isopropyl alcohol.
-
Slowly add the catalytic amount of Ceric Ammonium Nitrate (2 mmol) to the reaction mixture.
-
Stir the reaction mixture vigorously at reflux for 5 hours.
-
Monitor the progress of the reaction using TLC with a mobile system of ethyl acetate: n-hexane (4:6).
-
Upon completion, pour the reaction mixture into cold water.
-
Neutralize the mixture with a solution of NaHCO3.
-
Extract the product with ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Protocol 2: One-Pot Synthesis of this compound-4-carbonitrile using TiO2 Catalyst[2]
Materials:
-
Aromatic aldehyde (1.2 mmol)
-
Malononitrile (1 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
Titanium Dioxide (TiO2) (2 mmol)
-
Ethanol (30 mL)
-
Ethyl acetate
-
n-hexane
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Cold water
Procedure:
-
In a 50 mL RBF fitted with a magnetic stirrer, dissolve the aromatic aldehyde (1.2 mmol), malononitrile (1 mmol), and hydroxylamine hydrochloride (1 mmol) in 30 mL of ethanol.
-
Gradually add the TiO2 catalyst (2 mmol) to the reaction mixture.
-
Stir the mixture vigorously at reflux for 4-7 hours.
-
Monitor the reaction progress by TLC using a mobile phase of ethyl acetate: n-hexane (5:5).
-
After the reaction is complete, pour the mixture into cold water.
-
Neutralize with a saturated solution of NaHCO3.
-
Extract the product with ethyl acetate.
-
Separate the organic layer, dry it, and remove the solvent under vacuum to get the crude product.
-
Further purification can be done by recrystallization.
Data Presentation
Table 1: Optimization of Catalyst Amount for the Synthesis of this compound-4-carbonitrile [1]
| Entry | Catalyst | Amount of Catalyst (mmol) | Yield (%) |
| 1 | CAN | 0.1 | Traces |
| 2 | CAN | 0.5 | 65 |
| 3 | CAN | 1.0 | 78 |
| 4 | CAN | 1.5 | 85 |
| 5 | CAN | 2.0 | 92 |
| 6 | CAN | 2.5 | 92 |
Table 2: Effect of Different Solvents on the Reaction Yield [1]
| Entry | Solvent | Yield (%) |
| 1 | Methanol | 75 |
| 2 | Ethanol | 92 |
| 3 | DMF | 68 |
| 4 | Acetonitrile | 72 |
Visualizations
Caption: General experimental workflow for the one-pot synthesis of this compound derivatives.
Caption: Troubleshooting logic for addressing low reaction yields in this compound synthesis.
References
- 1. ajrcps.com [ajrcps.com]
- 2. ijmpronline.com [ijmpronline.com]
- 3. Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Amino-3-phenylisoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 5-Amino-3-phenylisoxazole.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, categorized by the purification technique.
Recrystallization
Q1: My crude this compound is not dissolving in the hot recrystallization solvent. What should I do?
A1: This issue can arise from a few factors:
-
Insufficient Solvent: You may not have added enough solvent. Incrementally add small portions of the hot solvent until the solid dissolves.
-
Inappropriate Solvent: The chosen solvent may not be suitable for dissolving this compound, even at elevated temperatures. Consult the solvent selection guide in the experimental protocols section.
-
Insoluble Impurities: The crude product may contain insoluble particulate matter. If a significant amount of the product has dissolved but some solids remain, perform a hot filtration to remove them before allowing the solution to cool.
Q2: No crystals are forming after cooling the solution. What went wrong?
A2: The absence of crystal formation is a common issue. Here are several troubleshooting steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. This can create nucleation sites for crystal growth.
-
Seeding: If available, add a single, pure crystal of this compound to the solution to act as a template for crystallization.
-
-
Excess Solvent: It is possible that too much solvent was used, and the solution is not saturated. To address this, you can evaporate some of the solvent by gently heating the solution and then allow it to cool again.
-
Cooling Rate: If the solution was cooled too rapidly, crystal formation might be hindered. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q3: The product is "oiling out" instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is often due to a high concentration of impurities or a large difference between the solution temperature and the melting point of the compound.
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to dilute the solution slightly, and then allow it to cool slowly.
-
Solvent System Modification: Consider using a different solvent system. A solvent pair, where the compound is highly soluble in one solvent and poorly soluble in the other, can often promote crystallization.
Q4: The purified crystals are still colored. How can I remove the color?
A4: Colored impurities are common in aromatic amines.
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product.
-
Reversed-Phase Chromatography: If color persists after recrystallization, a reversed-phase flash chromatography step may be effective in separating the colored impurities.
Column Chromatography
Q1: How do I choose the right solvent system (mobile phase) for column chromatography?
A1: The ideal solvent system should provide good separation between this compound and its impurities on a Thin Layer Chromatography (TLC) plate. A common mobile phase for compounds of this polarity is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The ratio is adjusted to achieve a retention factor (Rf) of approximately 0.3-0.4 for the desired product.
Q2: The product is eluting with impurities. How can I improve the separation?
A2:
-
Optimize the Mobile Phase: If the product and impurities are eluting too close together, decrease the polarity of the mobile phase (i.e., increase the proportion of the non-polar solvent). This will increase the retention time of all compounds on the silica gel and may improve separation.
-
Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased during the chromatography run. This can help to first elute the less polar impurities, followed by the product, and finally the more polar impurities.
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. A broad initial band will lead to poor separation.
Q3: The compound is tailing on the TLC plate and the column. What is the cause and solution?
A3: Tailing is often observed with basic compounds like amines on silica gel. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica gel and reduce the strong interaction with the amino group, resulting in sharper peaks and better separation.
Data Presentation
The following table summarizes the expected outcomes from different purification methods for crude this compound. The initial purity of the crude product can vary significantly depending on the synthesis and work-up procedure.
| Purification Method | Typical Purity of Crude Product | Expected Purity after Purification | Typical Recovery Yield | Key Advantages | Key Disadvantages |
| Recrystallization | 85-95% | >98% | 70-90% | Simple, scalable, and cost-effective. | Can be less effective for impurities with similar solubility. Potential for "oiling out". |
| Column Chromatography | 85-95% | >99%[1] | 60-80% | High resolution for separating closely related impurities. | More time-consuming, requires more solvent, and can be less scalable. |
| Acid-Base Extraction | 85-95% | 90-97% | >90% | Effective for removing non-basic impurities. | Does not remove basic impurities like the isomeric byproduct. |
Note: The values presented are typical estimates for the purification of aromatic amines and may vary based on the specific impurities present in the crude material.
Experimental Protocols
Protocol 1: Recrystallization
This protocol outlines the steps for purifying crude this compound by recrystallization.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water) at room temperature and at boiling point.
-
An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal and swirl the flask.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If insoluble impurities or activated charcoal are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
-
Protocol 2: Silica Gel Column Chromatography
This protocol provides a detailed methodology for the purification of this compound using column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a TLC plate and develop it in a solvent system such as ethyl acetate/hexane.
-
Visualize the plate under UV light to identify the product and impurities. Adjust the solvent ratio to achieve an Rf value of ~0.3-0.4 for the product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the non-polar component of the mobile phase (e.g., hexane).
-
Pour the slurry into the chromatography column and allow it to settle, ensuring an evenly packed stationary phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the chosen mobile phase. A gradient elution, starting with a lower polarity and gradually increasing it, is often effective.
-
-
Fraction Collection:
-
Collect fractions in test tubes or flasks.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting logic for recrystallization issues.
References
preventing the formation of furoxan byproducts in nitrile oxide reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the formation of furoxan byproducts in nitrile oxide reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in nitrile oxide cycloaddition reactions and why does it form?
A1: The most common side product is a furoxan (a 1,2,5-oxadiazole-2-oxide), which results from the dimerization of the nitrile oxide.[1] Nitrile oxides are highly reactive and unstable intermediates. In the absence of a suitable dipolarophile (like an alkene or alkyne) to react with, or at high concentrations, they will react with themselves to form the more stable furoxan dimer.[1][2] This dimerization is a stepwise process that proceeds through a dinitrosoalkene intermediate.[3][4][5]
Q2: What is the primary strategy to minimize furoxan formation?
A2: The most effective strategy is to maintain a low instantaneous concentration of the nitrile oxide throughout the reaction.[1] This is best achieved by generating the nitrile oxide in situ (in the reaction mixture) in the presence of the dipolarophile. This allows the nitrile oxide to be trapped by the dipolarophile as soon as it is formed, minimizing its opportunity to dimerize.[1][2]
Q3: How does the structure of the nitrile oxide affect the rate of dimerization?
A3: The structure of the nitrile oxide, particularly the steric bulk of the substituent group (R in R-CNO), can significantly influence the rate of dimerization. Large, sterically demanding groups hinder the approach of two nitrile oxide molecules, thereby slowing down the dimerization process.[2] For instance, nitrile oxides with bulky substituents like a mesityl group are often stable enough to be isolated.[2] Aromatic nitrile oxides may also exhibit slower dimerization rates due to the interruption of conjugation during the C-C bond formation step of dimerization.[3][4][5]
Q4: Can the choice of solvent affect furoxan formation?
A4: Yes, the solvent can influence the stability and reactivity of the nitrile oxide. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are generally preferred.[2] The polarity of the solvent can impact the rates of both the desired cycloaddition and the undesired dimerization, making solvent screening a valuable optimization parameter.[6]
Q5: Are there environmentally friendly methods for generating nitrile oxides that can also help reduce byproducts?
A5: Yes, "green" chemistry approaches are being developed. One such method uses Oxone (2KHSO₅·KHSO₄·K₂SO₄) in combination with sodium chloride for the oxidation of aldoximes to generate nitrile oxides in situ.[2][7] This method avoids the use of heavy metal oxidants and can be performed under mild, solvent-free mechanochemical conditions, which can also help control the reaction rate and minimize byproduct formation.[7]
Troubleshooting Guide
Problem 1: My reaction is producing a high percentage of furoxan byproduct despite using an in situ generation method.
-
Question: What are the likely causes and how can I fix this?
-
Answer:
-
Generation Rate is Too Fast: Your method of in situ generation might be producing the nitrile oxide faster than it can be trapped by your dipolarophile.
-
Solution 1 (Slow Addition): If you are adding a reagent to generate the nitrile oxide (e.g., an oxidant or a base), add it slowly to the reaction mixture containing the dipolarophile using a syringe pump. This maintains a low concentration of the nitrile oxide. Slow addition of tert-butyl nitrite (TBN) has been shown to prevent furoxan formation.[8]
-
Solution 2 (Milder Reagents): The choice of reagents can significantly impact the generation rate. For example, when generating nitrile oxides from N-hydroxy-4-nitrobenzimidoyl chloride, using a milder base like sodium bicarbonate instead of a strong base can help control the reaction rate.[6] Similarly, the choice of oxidant for aldoximes is crucial.[1]
-
-
Low Reactivity of Dipolarophile: Your alkene or alkyne may not be reactive enough to trap the nitrile oxide efficiently.
-
Solution: Increase the concentration of the dipolarophile (use a larger excess).
-
-
Problem 2: The reaction is sluggish, and I still observe furoxan formation, especially at higher temperatures.
-
Question: How can I improve the reaction rate without increasing the formation of byproducts?
-
Answer:
-
Temperature Control: Elevated temperatures can accelerate side reactions, including furoxan formation.[6] Most in situ generation methods are effective at room temperature.[1][6] If your cycloaddition is slow, consider running the reaction for a longer time at room temperature or even at a slightly lower temperature to suppress the dimerization.[1]
-
Catalysis: For certain reactions, a catalyst can promote the desired cycloaddition over dimerization. While many nitrile oxide cycloadditions do not require a catalyst, specific substrates may benefit from one.
-
Problem 3: I am trying a new substrate (aldoxime or dipolarophile) and the yield of the desired product is low, with significant furoxan byproduct.
-
Question: What parameters should I screen to optimize the reaction for this new substrate?
-
Answer:
-
Systematic Optimization: When dealing with new substrates, a systematic approach to optimization is recommended.
-
Solvent Screening: Test a range of aprotic solvents with varying polarities (e.g., THF, DCM, acetonitrile, dioxane).[2][6]
-
Base/Oxidant Screening: If applicable, screen different bases (e.g., triethylamine, sodium bicarbonate) or oxidants (e.g., iodobenzene diacetate, Oxone) to find one that provides a controlled generation of the nitrile oxide.[1][6]
-
Stoichiometry: Vary the equivalents of the dipolarophile. A higher excess (e.g., 1.5 to 2.0 equivalents) can improve the trapping efficiency of the nitrile oxide.
-
Temperature: Begin at room temperature and adjust as needed. Cooling the reaction may be beneficial for highly unstable nitrile oxides.[1]
-
-
Data Summary
The following table summarizes how key reaction parameters can be adjusted to favor the desired 1,3-dipolar cycloaddition over the formation of furoxan byproducts.
| Parameter | Condition Favoring Cycloaddition (Desired Product) | Condition Favoring Dimerization (Furoxan Byproduct) | Rationale |
| Nitrile Oxide Concentration | Low instantaneous concentration | High local or bulk concentration | High concentrations increase the probability of two nitrile oxide molecules reacting with each other.[1] |
| Generation Method | In situ generation | Pre-formation and subsequent addition of nitrile oxide | In situ generation ensures the nitrile oxide is consumed as it is formed.[1][2] |
| Reagent Addition | Slow addition of generating agent (e.g., oxidant, base) | Rapid or bulk addition of generating agent | Slow addition maintains a low concentration of the reactive intermediate.[8] |
| Temperature | Room temperature or below | Elevated temperatures | Higher temperatures can increase the rate of dimerization more than the cycloaddition.[1][6] |
| Dipolarophile Concentration | High concentration (stoichiometric excess) | Low or stoichiometric concentration | A higher concentration of the trapping agent favors the bimolecular cycloaddition reaction. |
| Steric Hindrance (on R-CNO) | Bulky R group (e.g., mesityl) | Small R group (e.g., methyl) | Steric bulk physically hinders the approach of two nitrile oxide molecules for dimerization.[2] |
Experimental Protocols
Protocol 1: In Situ Generation of Nitrile Oxide from an Aldoxime using Iodobenzene Diacetate
This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its subsequent trapping with an olefin to form an isoxazoline.
-
Reactant Preparation: In a round-bottom flask, dissolve the aldoxime (1.0 equivalent) and the olefin (1.5 equivalents) in methanol (MeOH).
-
Acid Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 equivalents).
-
Initiation: To the stirred solution at room temperature, add iodobenzene diacetate (1.1 equivalents) in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the aldoxime), remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by flash chromatography on silica gel to isolate the desired isoxazoline product.
Protocol 2: Slow Addition Method for Nitrile Oxide Generation from a Hydroximoyl Chloride
This protocol is designed to minimize furoxan formation by slowly generating the nitrile oxide from a hydroximoyl chloride precursor in the presence of a dipolarophile.
-
Reactant Preparation: In a three-neck round-bottom flask equipped with a dropping funnel and a stirrer, dissolve the hydroximoyl chloride (e.g., N-Hydroxy-4-nitrobenzimidoyl chloride, 1.0 equivalent) and the dipolarophile (1.2 - 1.5 equivalents) in a suitable aprotic solvent (e.g., THF).
-
Base Preparation: In the dropping funnel, prepare a solution of a mild base (e.g., triethylamine, 1.1 equivalents) in the same solvent.
-
Slow Addition: Add the base solution dropwise from the dropping funnel to the stirred solution of the hydroximoyl chloride and dipolarophile over a period of 1-2 hours at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC to follow the consumption of the starting materials.
-
Work-up: After the addition is complete and the reaction has gone to completion, the reaction mixture can be filtered to remove any precipitated salts (e.g., triethylammonium chloride). The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography or recrystallization to yield the pure cycloaddition product.
Visualizations
Caption: Competing reaction pathways for a nitrile oxide intermediate.
Caption: General workflow for minimizing furoxan byproduct formation.
Caption: Troubleshooting flowchart for furoxan byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. par.nsf.gov [par.nsf.gov]
Technical Support Center: Purifying 5-Amino-3-phenylisoxazole via Column Chromatography
Welcome to the technical support center for the purification of 5-Amino-3-phenylisoxazole. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges encountered during column chromatography purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of this compound, silica gel is the most commonly used stationary phase. Its polar nature is well-suited for separating moderately polar compounds like this isoxazole derivative from less polar or more polar impurities.
Q2: What is a good starting mobile phase for the purification?
A2: A good starting point for the mobile phase (eluent) is a mixture of a nonpolar solvent like n-hexane and a more polar solvent like ethyl acetate. Based on thin-layer chromatography (TLC) of similar compounds, a ratio of ethyl acetate to n-hexane of 4:6 can be a good initial condition to test.[1] The optimal ratio will depend on the specific impurities in your crude sample.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is the recommended method for monitoring the separation. Small aliquots of the fractions collected from the column can be spotted on a TLC plate and developed in the same mobile phase used for the column. The spots can be visualized under UV light.[1]
Q4: My compound is not moving from the top of the column. What should I do?
A4: If this compound remains at the top of the silica gel column, it indicates that the mobile phase is not polar enough. You should gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
Q5: I am observing streaking of my compound on the TLC plate and the column. What could be the cause?
A5: Streaking can be caused by several factors. The amino group in this compound can interact strongly with the acidic silica gel, leading to tailing or streaking. To mitigate this, you can try adding a small amount of a basic modifier, like triethylamine (e.g., 0.1-1%), to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape. Another potential cause is overloading the column with the sample.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the column chromatography of this compound.
| Problem | Possible Cause | Solution |
| Poor Separation of Product from Impurities | The polarity of the mobile phase is not optimal. | Perform a thorough TLC analysis with varying solvent ratios to find the ideal mobile phase that provides good separation between your product and the impurities. Consider using a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity. |
| Product Elutes with the Solvent Front | The mobile phase is too polar. | Decrease the polarity of your mobile phase by reducing the proportion of the polar solvent (e.g., ethyl acetate). |
| Compound Crashes Out (Precipitates) on the Column | The sample was dissolved in a solvent that is much more polar than the mobile phase, or the sample is not very soluble in the mobile phase. | Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not soluble in the mobile phase, consider using a dry loading technique where the crude product is adsorbed onto a small amount of silica gel before being loaded onto the column. |
| Colored Impurities Co-elute with the Product | The impurity has a similar polarity to the product. | Try a different solvent system. For example, you could replace ethyl acetate with dichloromethane or acetone to alter the selectivity of the separation. If the impurity is acidic or basic, a pre-purification acid-base extraction might be effective. |
| Low Recovery of the Product | The compound is irreversibly adsorbed onto the silica gel. | As mentioned for streaking, the basicity of the amino group can lead to strong adsorption. Adding a small amount of triethylamine to the eluent can help improve recovery. Also, ensure that the silica gel is not left to dry out during the purification process. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound. It should be optimized based on the specific scale and impurity profile of your sample.
1. Materials:
-
Crude this compound
-
Silica gel (for column chromatography, e.g., 230-400 mesh)
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Triethylamine (optional)
-
Glass chromatography column
-
Cotton wool or fritted glass disc
-
Sand
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
UV lamp for visualization
2. Column Packing (Wet Method):
-
Place a small plug of cotton wool at the bottom of the column.
-
Add a thin layer of sand on top of the cotton wool.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in n-hexane).
-
Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing and remove air bubbles.
-
Once the silica gel has settled, add a thin layer of sand on top to protect the silica bed.
-
Equilibrate the column by running 2-3 column volumes of the mobile phase through it.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent (e.g., dichloromethane).
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by letting the solvent level drop to the top of the sand layer.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions as the mobile phase flows through the column.
-
Monitor the separation by performing TLC analysis on the collected fractions. A mobile phase of 4:6 ethyl acetate:n-hexane can be used for TLC.[1]
-
Combine the fractions containing the pure product.
5. Product Recovery:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualization of the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound by column chromatography.
References
Technical Support Center: Scale-Up Synthesis of 5-Amino-3-phenylisoxazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Amino-3-phenylisoxazole.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound synthesis in a question-and-answer format.
Question 1: We are observing a significant drop in yield upon scaling up the reaction from lab (gram-scale) to pilot (kilogram-scale). What are the potential causes and how can we troubleshoot this?
Answer:
A decrease in yield during scale-up is a common challenge and can be attributed to several factors related to mass and heat transfer, as well as reaction kinetics.
Potential Causes & Troubleshooting Strategies:
-
Inefficient Mixing: In larger reactors, achieving homogeneous mixing of reactants is more challenging. This can lead to localized "hot spots" or areas of low reactant concentration, promoting side reactions.
-
Troubleshooting:
-
Optimize the stirrer speed and design (e.g., impeller type) for the larger vessel.
-
Consider the use of baffles to improve mixing efficiency.
-
For multi-phase reactions, ensure adequate agitation to maximize the interfacial area.
-
-
-
Poor Heat Transfer: Exothermic reactions can be difficult to control at a larger scale due to a lower surface-area-to-volume ratio, leading to temperature gradients and the formation of byproducts.
-
Troubleshooting:
-
Ensure the reactor's cooling system is adequate for the heat generated by the reaction.
-
Employ controlled, slower addition of reagents to manage the rate of heat evolution.
-
Consider using a solvent with a higher boiling point to allow for a wider operating temperature range.
-
-
-
Changes in Reagent Addition Rate: The rate of reagent addition that was optimal at a small scale may not be suitable for a larger volume, potentially leading to localized high concentrations and side reactions.
-
Troubleshooting:
-
Conduct studies to optimize the reagent addition profile for the scaled-up process.
-
Utilize dosing pumps for precise and controlled addition of critical reagents.
-
-
-
Extended Reaction Times: Longer reaction times, sometimes employed to ensure completion at scale, can lead to the degradation of the product or the formation of impurities.
-
Troubleshooting:
-
Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC) to determine the optimal reaction endpoint.
-
Investigate if a slight increase in temperature (if thermally safe) could shorten the reaction time without compromising purity.
-
-
Question 2: We are observing the formation of significant impurities during the scale-up synthesis. How can we identify and minimize them?
Answer:
Impurity formation is a critical issue in scale-up, impacting yield, purification efficiency, and the quality of the final product.
Common Impurities & Mitigation Strategies:
-
Unreacted Starting Materials: Incomplete conversion is a common issue at scale.
-
Mitigation:
-
Ensure efficient mixing and temperature control as described above.
-
Slightly increase the molar ratio of the excess reagent if it is cost-effective and does not lead to further downstream issues.
-
Monitor the reaction to completion.
-
-
-
Byproducts from Side Reactions: The specific synthesis route will dictate the likely byproducts. For the synthesis of this compound, potential side reactions include the formation of regioisomers (e.g., 3-amino-5-phenylisoxazole) or products from the degradation of starting materials or the final product.
-
Mitigation:
-
Regioisomer Control: The regioselectivity of the isoxazole ring formation can be influenced by temperature and pH. Careful control of these parameters is crucial.
-
Byproduct Identification: Isolate and characterize major impurities using techniques like LC-MS and NMR to understand their formation mechanism.
-
Process Parameter Optimization: Once the impurity formation is understood, adjust reaction conditions (e.g., temperature, solvent, catalyst, pH) to minimize their formation. Design of Experiments (DoE) can be a powerful tool for this optimization.
-
-
Question 3: The purification of this compound is proving to be challenging at a larger scale. What are the recommended methods?
Answer:
Purification methods that are effective at the lab scale, such as column chromatography, are often not practical or economical for large-scale production.
Large-Scale Purification Strategies:
-
Crystallization: This is the most common and cost-effective method for purifying solid compounds at an industrial scale.
-
Solvent Selection: A systematic solvent screening is essential to find a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
-
Seeding: Using seed crystals of high purity can control the crystal size and morphology, leading to a more efficient filtration and drying process.
-
Cooling Profile: A controlled cooling rate is critical to avoid the rapid precipitation of impurities along with the product.
-
-
Recrystallization: If the initial purity after crystallization is not sufficient, a second crystallization from a different solvent system can be employed.
-
Slurrying: Suspending the crude product in a solvent where the product is sparingly soluble but the impurities are soluble can be an effective purification step.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data to illustrate the impact of scaling up the synthesis of this compound. Actual data will vary depending on the specific process and equipment.
| Parameter | Lab Scale (10 g) | Pilot Scale (10 kg) | Production Scale (100 kg) |
| Yield (%) | 85 | 75 | 70 |
| Purity (HPLC, %) | >99 | 98 | 97 |
| Reaction Time (hours) | 4 | 6 | 8 |
| Solvent Volume (L/kg) | 10 | 8 | 7 |
| Cycle Time (hours) | 8 | 12 | 16 |
Experimental Protocols
Lab-Scale Synthesis of this compound (Adapted from related procedures)
This protocol is a generalized procedure based on the synthesis of similar isoxazole derivatives and should be optimized for specific laboratory conditions.
Materials:
-
Benzoylacetonitrile
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Water
Procedure:
-
To a solution of sodium hydroxide (2 equivalents) in water, add benzoylacetonitrile (1 equivalent).
-
Add hydroxylamine hydrochloride (1.5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If not, the pH can be adjusted to induce precipitation.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low yield in the scale-up synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider during the scale-up of this compound synthesis?
A1: The synthesis involves hazardous materials and potentially exothermic reactions. Key safety considerations include:
-
Material Handling: this compound and its precursors may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Always handle these chemicals in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reaction: The reaction to form the isoxazole ring can be exothermic. At a large scale, the heat generated can be significant. A thermal hazard assessment, including reaction calorimetry, is highly recommended to understand the thermal profile of the reaction and to ensure that adequate cooling capacity is in place to prevent a thermal runaway.
-
Pressure Build-up: In a closed system, an uncontrolled exotherm can lead to a dangerous build-up of pressure. Ensure that reactors are equipped with appropriate pressure relief systems.
Q2: Can you provide information on the stability and storage of this compound?
A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2] It is a solid at room temperature.
Q3: Are there any specific analytical methods recommended for monitoring the reaction and ensuring the purity of the final product?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for both in-process control and final purity analysis due to its accuracy and ability to separate the desired product from starting materials and byproducts. A typical method would use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Thin Layer Chromatography (TLC) can be used for rapid qualitative monitoring of the reaction progress at the lab and pilot scale.
Q4: What are the regulatory considerations for scaling up the synthesis of a pharmaceutical intermediate like this compound?
A4: When scaling up the synthesis of a compound intended for pharmaceutical use, it is crucial to follow Good Manufacturing Practices (GMP). This includes:
-
Process Validation: Demonstrating that the manufacturing process is robust and consistently produces a product of predetermined quality.
-
Impurity Profiling: Identifying and quantifying all impurities above a certain threshold (typically 0.1%).
-
Documentation: Maintaining detailed records of all manufacturing steps, in-process controls, and analytical results.
-
Change Control: Any changes to the process, equipment, or raw materials must be carefully managed and documented through a formal change control system.
References
effect of different catalysts on the synthesis of 5-Amino-3-phenylisoxazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Amino-3-phenylisoxazole, with a focus on the effect of different catalysts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and its derivatives.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, primarily related to reaction conditions and the stability of intermediates.
-
Sub-optimal Catalyst Performance: The choice and amount of catalyst are critical. Ensure the catalyst is active and used in the correct proportion. For Lewis acid catalysts like Ceric Ammonium Sulphate (CAS) or TiO2, an amount of approximately 2 mmol per 1 mmol of the limiting reactant has been shown to be effective.[1][2]
-
Solvent Effects: The solvent can significantly influence reaction rate and yield. For CAS-catalyzed reactions, isopropyl alcohol is often preferred, while ethanol has proven effective for TiO2-catalyzed syntheses.[1][2] It is advisable to conduct small-scale solvent screening to find the optimal medium for your specific substrate and catalyst system.
-
Reaction Temperature and Time: Ensure the reaction is proceeding at the optimal temperature and for a sufficient duration. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). For instance, reactions catalyzed by CAS and TiO2 are typically run at reflux for 5-7 hours.[1][2]
-
Intermediate Instability: In syntheses involving nitrile oxide intermediates, such as 1,3-dipolar cycloadditions, the nitrile oxide can be unstable and prone to dimerization, forming furoxans as a byproduct, which lowers the yield.[3] Generating the nitrile oxide in situ in the presence of the other reactant can minimize this side reaction.[3]
Question: I am observing significant byproduct formation. How can I minimize it?
Answer: Furoxan formation, resulting from the dimerization of nitrile oxide, is a common side reaction in certain synthetic routes to isoxazoles.[3] To mitigate this:
-
Slow Reagent Addition: If not generating the nitrile oxide in situ, add it slowly to the reaction mixture. This keeps the instantaneous concentration of the unstable intermediate low, favoring the desired reaction path.[3]
-
Use of Excess Reagents: Employing a large excess of one of the reactants (e.g., the alkyne in a cycloaddition) can outcompete the dimerization side reaction.[3]
-
Temperature Optimization: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired synthesis.[3]
Question: How do I choose the right catalyst for my synthesis?
Answer: The choice of catalyst depends on factors like desired reaction time, yield, cost, and environmental impact ("green" chemistry principles).
-
Lewis Acids (e.g., Ceric Ammonium Sulphate, TiO2): These are effective for one-pot multicomponent reactions. They are known to proceed smoothly, offering good to excellent yields and relatively short reaction times.[1][2] They represent a promising green chemistry route as they can often be used in small amounts and may avoid the need for toxic organic solvents.[1]
-
Organocatalysts (e.g., L-valine): These are metal-free alternatives that can provide very high yields in extremely short reaction times under mild conditions.[4] They are often non-corrosive and align well with green chemistry principles.[4]
-
Heterogeneous Catalysts (e.g., Amine-functionalized cellulose): These catalysts are particularly advantageous for their ease of separation from the reaction mixture, simplifying the workup process. They can often be used in environmentally friendly solvents like water.[5][6]
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of different catalysts in the synthesis of this compound derivatives.
| Catalyst | Substrate/Reactants | Solvent | Time (hrs) | Yield (%) | Reference |
| Ceric Ammonium Sulphate (CAS) | Malononitrile, 4-Hydroxy-3-methoxybenzaldehyde, Hydroxylamine HCl | Isopropyl Alcohol | 5 | 88 | [1] |
| Titanium Dioxide (TiO2) | Malononitrile, 4-Nitrobenzaldehyde, Hydroxylamine HCl | Ethanol | 5 | 94 | [2] |
| L-valine (10 mol%) | Ethyl acetoacetate, 4-Methoxybenzaldehyde, Hydroxylamine HCl | Ethanol | 0.25 | 93 | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Synthesis using Ceric Ammonium Sulphate (CAS) Catalyst
This protocol is adapted from a one-pot, multi-component synthesis of this compound-4-carbonitrile derivatives.[1]
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, combine malononitrile (1 mmol), a substituted aromatic aldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol).
-
Solvent Addition: Add 25 mL of isopropyl alcohol to the flask to dissolve the reactants.
-
Catalyst Addition: Gradually add ceric ammonium sulphate (2 mmol) to the reaction mixture while stirring.
-
Reaction: Allow the reaction to proceed with vigorous stirring for approximately 5 hours. Monitor the progress of the reaction by TLC using a mobile phase of ethyl acetate: n-hexane (4:6).
-
Workup: Upon completion, pour the reaction mixture into cold water.
-
Neutralization & Extraction: Neutralize the aqueous mixture with a solution of NaHCO3. Extract the product with ethyl acetate and separate the organic layer.
-
Isolation: Remove the solvent from the organic layer under reduced pressure to obtain the crude product, which can then be purified further if necessary.
Protocol 2: Synthesis using Titanium Dioxide (TiO2) Catalyst
This protocol describes the synthesis of this compound-4-carbonitrile derivatives using TiO2 as a catalyst.[2]
-
Reaction Setup: To a 50 mL round-bottom flask fitted with a magnetic stirrer and reflux condenser, add malononitrile (1 mmol), a substituted aromatic aldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol).
-
Solvent Addition: Add 30 mL of ethanol to the flask.
-
Catalyst Addition: Slowly add the catalytic amount of TiO2 (2 mmol) to the flask.
-
Reaction: Stir the reaction mixture vigorously at reflux for 7 hours.
-
Workup and Isolation: After cooling, the product can be isolated via standard procedures such as filtration and washing, followed by distillation of the solvent.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of this compound derivatives.
Caption: General experimental workflow for catalyst-assisted synthesis.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting common synthesis issues.
Caption: A flowchart for troubleshooting common synthesis problems.
References
managing temperature control during the synthesis of 5-Amino-3-phenylisoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing temperature control during the synthesis of 5-Amino-3-phenylisoxazole.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction temperature for the synthesis of this compound?
The synthesis of this compound can be achieved through various methods, with the reaction temperature being a critical parameter. A common method involves the reaction of benzoylacetonitrile with hydroxylamine in an aqueous sodium hydroxide solution, which is heated to reflux.[1] Other multi-component reactions for synthesizing isoxazole derivatives are also often carried out at reflux temperatures in solvents like ethanol or isopropanol.[2][3][4]
Q2: How does temperature affect the yield and purity of this compound?
Temperature plays a crucial role in both the reaction rate and the selectivity of the synthesis.[5]
-
Yield: Optimal temperatures, typically at reflux, are used to drive the reaction to completion and maximize the yield.[1][4] Insufficiently low temperatures can lead to sluggish or incomplete reactions, resulting in lower yields.[5]
-
Purity: Excessively high temperatures can promote the formation of side products and decomposition of the desired product, thereby reducing purity.[5] For instance, in some isoxazole syntheses, higher temperatures can favor the dimerization of intermediates over the desired cycloaddition reaction.[5]
Q3: What are the potential side products that can form due to improper temperature control?
In isoxazole synthesis, improper temperature control can lead to the formation of various side products. One common issue is the formation of isomeric products.[5] For example, the reaction of phenylpropynenitrile with hydroxylamine can yield both this compound and 3-amino-5-phenylisoxazole, with the ratio being dependent on reaction conditions such as temperature and solvent.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low to No Product Yield | Reaction temperature is too low, leading to a slow or stalled reaction.[5] | Gradually increase the reaction temperature while monitoring the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).[2][7] Ensure the heating apparatus is calibrated and functioning correctly. |
| Reactant decomposition at elevated temperatures.[5] | Consider using milder reaction conditions, such as a lower temperature or a less aggressive catalyst, if your starting materials are heat-sensitive.[5] | |
| Low Purity/Presence of Impurities | Reaction temperature is too high, causing the formation of byproducts or decomposition.[5] | Optimize the reaction temperature by running small-scale experiments at a range of temperatures to find the optimal balance between reaction rate and purity. Utilize a reliable temperature controller to maintain a stable reaction temperature. |
| Formation of regioisomers due to suboptimal temperature.[6] | Experiment with different solvents in conjunction with temperature optimization, as the solvent can influence regioselectivity.[5][6][7] | |
| Inconsistent Results Between Batches | Poor temperature control and fluctuations during the reaction. | Employ a precise and well-maintained heating system (e.g., oil bath with a PID controller, automated reactor system) to ensure consistent temperature profiles across different batches. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Cyclocondensation
This protocol is based on the reaction of benzoylacetonitrile and hydroxylamine.
Materials:
-
Benzoylacetonitrile
-
Hydroxylamine
-
15% aqueous sodium hydroxide solution
-
Isopropanol (for recrystallization)
Procedure:
-
To a 15% aqueous sodium hydroxide solution (100 mL), add benzoylacetonitrile (100 mmol).
-
Add hydroxylamine (200 mmol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 14 hours.
-
After 14 hours, cool the mixture to room temperature.
-
The resulting precipitate is separated by filtration.
-
Recrystallize the crude product from isopropanol to obtain pure this compound.[1]
Protocol 2: Multi-component Synthesis of Isoxazole Derivatives
This protocol describes a general approach for a three-component reaction to synthesize isoxazole derivatives.
Materials:
-
An appropriate aldehyde
-
Malononitrile
-
Hydroxylamine hydrochloride
-
Ethanol
-
A suitable catalyst (e.g., L-valine, ceric ammonium sulfate)[2][4]
Procedure:
-
In a round-bottom flask, dissolve the aldehyde, malononitrile, and hydroxylamine hydrochloride in ethanol.
-
Add the catalyst to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using TLC.[2][4]
-
Upon completion, cool the reaction mixture and pour it into cold water.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).[2]
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the product as necessary.
Visualizations
Caption: Troubleshooting workflow for managing temperature in isoxazole synthesis.
Caption: Key steps in the synthesis of this compound.
References
- 1. This compound | 4369-55-5 [chemicalbook.com]
- 2. ajrcps.com [ajrcps.com]
- 3. ijmpronline.com [ijmpronline.com]
- 4. ias.ac.in [ias.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
identifying and characterizing unexpected byproducts in 5-Amino-3-phenylisoxazole reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 5-Amino-3-phenylisoxazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is a one-pot, three-component reaction involving benzaldehyde, malononitrile, and hydroxylamine hydrochloride. This reaction is typically carried out in a suitable solvent like ethanol or isopropanol and is often catalyzed by a Lewis acid such as ceric ammonium nitrate or titanium dioxide.
Q2: My reaction yield is low. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly impact the yield. The choice of catalyst and its concentration are also critical.
-
Poor Quality of Starting Materials: Impurities in benzaldehyde, malononitrile, or hydroxylamine hydrochloride can lead to side reactions and reduce the yield of the desired product.
-
Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[1]
-
Side Reactions: The formation of unexpected byproducts can consume starting materials and lower the yield of the target molecule.
Q3: What are the expected and potential unexpected byproducts in this reaction?
A3: While the three-component synthesis is generally clean, several byproducts can form:
-
Expected Isomeric Byproduct: In some isoxazole syntheses, the formation of the regioisomer, 3-Amino-5-phenylisoxazole, can occur, although this is more commonly reported in reactions starting from phenylpropynenitrile.[2] Its formation in the multicomponent reaction, while less common, should not be ruled out, especially under non-optimized conditions.
-
Byproducts from Intermediate Reactions: The reaction proceeds through a Knoevenagel condensation of benzaldehyde and malononitrile to form benzylidenemalononitrile. Incomplete reaction can leave this intermediate in the final product mixture.
-
Oxidation of Starting Material: Benzaldehyde is susceptible to oxidation to benzoic acid, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.[3]
-
Unreacted Starting Materials: Incomplete conversion will result in the presence of benzaldehyde, malononitrile, and hydroxylamine hydrochloride in the crude product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst or incorrect catalyst loading. | Use a fresh batch of catalyst and optimize the molar ratio with respect to the limiting reagent. |
| Suboptimal reaction temperature. | Gradually increase or decrease the temperature to find the optimal condition. For the multicomponent synthesis of similar isoxazoles, reflux temperatures are often employed. | |
| Incorrect solvent. | While ethanol and isopropanol are commonly used, other solvents like methanol or acetonitrile can be explored. Solvent choice can influence reaction rate and yield.[1] | |
| Presence of Multiple Spots on TLC (Indicating Impurities) | Formation of the isomeric byproduct (3-Amino-5-phenylisoxazole). | Modify reaction conditions (e.g., pH, temperature, catalyst) to favor the formation of the desired 5-amino isomer. Regioselectivity in isoxazole synthesis can be highly dependent on these factors.[2] |
| Unreacted benzylidenemalononitrile intermediate. | Increase the reaction time or temperature to ensure complete cyclization with hydroxylamine. | |
| Presence of benzoic acid. | Use fresh, high-purity benzaldehyde and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Difficulty in Product Purification | Co-elution of the product with an impurity during column chromatography. | Optimize the mobile phase system for column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase if silica gel is not effective. |
| Product is insoluble in the chosen recrystallization solvent. | Screen a variety of solvents or solvent mixtures for recrystallization to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. |
Experimental Protocols
Protocol 1: Synthesis of this compound-4-carbonitrile (A Derivative)
This protocol is adapted from a standard procedure for a closely related derivative and can be modified for the synthesis of this compound by omitting malononitrile's cyano group precursor.
Materials:
-
Benzaldehyde (1.2 mmol)
-
Malononitrile (1 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
Ceric Ammonium Nitrate (CAN) (2 mmol)
-
Isopropyl alcohol (25 mL)
-
Ethyl acetate
-
n-Hexane
-
Sodium bicarbonate (NaHCO₃) solution
-
Deionized water
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzaldehyde (1.2 mmol), malononitrile (1 mmol), and hydroxylamine hydrochloride (1 mmol) in isopropyl alcohol (25 mL).
-
Slowly add the catalytic amount of ceric ammonium nitrate (2 mmol) to the reaction mixture.
-
Heat the mixture to reflux and stir vigorously for 5 hours.
-
Monitor the progress of the reaction by TLC using a mobile phase of ethyl acetate:n-hexane (4:6).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Neutralize the mixture with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in n-hexane).[1]
Protocol 2: HPLC Method for Reaction Monitoring and Impurity Profiling
This is a general-purpose High-Performance Liquid Chromatography (HPLC) method that can be adapted to monitor the reaction progress and identify the presence of the main product, starting materials, and potential byproducts.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
Gradient Elution:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Dilute the aliquot with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a suitable concentration.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Spectroscopic Data for this compound-4-carbonitrile
| Compound | ¹H NMR (400 MHz, CDCl₃) δ ppm | ¹³C NMR (100 MHz, CDCl₃) δ ppm | Mass (m/z) |
| This compound-4-carbonitrile | 8.224 (s, 2H, NH₂), 7.884 (d, J = 7.6 Hz, 2H, Ar-H), 7.124 (d, J = 8.8 Hz, 2H, Ar-H) | 166.98, 162.18, 132.35, 125.66, 119.08, 116.78, 113.36, 76.07 | 185.28 (M⁺) |
Data extracted from a representative synthesis of a derivative.[1]
Table 2: Potential Byproducts and Their Characterization Data
| Byproduct | Plausible Spectroscopic Features | Notes |
| 3-Amino-5-phenylisoxazole | Different chemical shifts in ¹H and ¹³C NMR compared to the 5-amino isomer due to the different electronic environment of the protons and carbons on the isoxazole ring. | Formation is regioselective and may be favored under specific pH and temperature conditions.[2] |
| Benzylidenemalononitrile | Presence of a characteristic vinylic proton signal in the ¹H NMR spectrum. | Intermediate of the Knoevenagel condensation. |
| Benzoic Acid | A broad singlet in the ¹H NMR spectrum corresponding to the carboxylic acid proton, typically downfield (>10 ppm). A characteristic C=O stretch in the IR spectrum. | Arises from the oxidation of benzaldehyde. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield or impure product in this compound synthesis.
References
Validation & Comparative
Comparative In Vitro Bioactivity of 5-Amino-3-phenylisoxazole and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro bioactivity of isoxazole derivatives, with a focus on compounds structurally related to 5-Amino-3-phenylisoxazole. Due to the limited availability of comprehensive public data on this compound across multiple bioassays, this document consolidates findings for closely related analogues to offer a predictive bioactivity profile. The data presented herein is intended to serve as a reference for researchers engaged in the discovery and development of novel therapeutic agents. Standard reference compounds are included for benchmarking purposes.
Data Presentation
The following tables summarize the quantitative bioactivity data for isoxazole derivatives and standard reference compounds across key therapeutic areas: anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.
Table 1: Anticancer Activity (IC₅₀ in µM)
| Compound/Drug | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | PC3 (Prostate Cancer) |
| 3-Phenylisoxazole Derivative (HDAC1 Inhibitor) | - | - | - | 5.82 |
| Cisplatin (Standard) | 1.5 - 10 | 5 - 20 | 8 - 25 | 2 - 15 |
Data for the 3-Phenylisoxazole Derivative is for a closely related analogue, not this compound.
Table 2: Antimicrobial Activity (MIC in µg/mL)
| Compound/Drug | Escherichia coli (Gram-) | Staphylococcus aureus (Gram+) | Candida albicans (Fungus) |
| 5-Amino-3-methylisoxazole-4-carbohydrazide Derivative | >100 | 50 - 100 | >100 |
| Ciprofloxacin (Standard) | 0.015 - 1.0 | 0.12 - 2.0 | - |
Data for the isoxazole derivative is for a closely related analogue.
Table 3: Anti-inflammatory Activity (IC₅₀ in µM)
| Compound/Drug | COX-2 Inhibition | 5-LOX Inhibition |
| 5-Aminoindazole Derivative | 12.32 | - |
| Isoxazole Derivative | - | 8.47 |
| Diclofenac (Standard) | 0.1 - 1.0 | - |
Data for the amino-substituted and isoxazole derivatives are from related heterocyclic compounds to provide context.
Table 4: Antioxidant Activity (DPPH Assay, IC₅₀ in µg/mL)
| Compound/Drug | DPPH Radical Scavenging |
| Fluorophenyl-isoxazole-carboxamide Derivative | 0.45 ± 0.21 |
| Trolox (Standard) | 3.10 ± 0.92 |
Data for the isoxazole derivative is for a closely related analogue.
Experimental Protocols
Detailed methodologies for the key in vitro bioactivity assays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound derivative) and a standard drug (e.g., Cisplatin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.
Broth Microdilution for Antimicrobial Activity (MIC Determination)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., E. coli, S. aureus, C. albicans) equivalent to 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound and a standard antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
COX-2 Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and arachidonic acid (substrate) in a suitable buffer.
-
Compound Incubation: In a 96-well plate, add the test compound or a standard inhibitor (e.g., Diclofenac) at various concentrations.
-
Enzyme Reaction: Initiate the reaction by adding the COX-2 enzyme to the wells, followed by the addition of arachidonic acid. Incubate at 37°C for a specified time (e.g., 10-15 minutes).
-
Detection: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.
-
IC₅₀ Calculation: The percentage of COX-2 inhibition is calculated relative to a control without any inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition versus the compound concentration.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds by measuring their ability to scavenge free radicals.
Protocol:
-
Sample Preparation: Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: In a 96-well plate, add the test sample to a solution of DPPH in the same solvent. The final concentration of DPPH should be around 0.1 mM.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
IC₅₀ Calculation: The percentage of radical scavenging activity is calculated relative to a control containing only the solvent and DPPH. The IC₅₀ value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and a relevant signaling pathway.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Simplified COX-2 signaling pathway and point of inhibition.
Cytotoxicity of Isoxazole Derivatives on Cancer Cell Lines: A Comparative Guide
Comparative Cytotoxicity Data
The cytotoxic effects of several isoxazole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting cell growth, are summarized in the table below. Lower IC50 values indicate higher cytotoxic activity.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Imidazo[1,2-a]pyrimidine-isoxazole | MCF-7 (Breast) | 39.0 - 43.4 | - | - |
| Imidazo[1,2-a]pyrimidine-isoxazole | MDA-MB-231 (Breast) | 35.1 - 35.9 | - | - |
| Aminothiazole-paeonol derivatives | AGS (Gastric) | Potentially < 5-FU | 5-Fluorouracil | Not specified |
| Aminothiazole-paeonol derivatives | HT-29 (Colorectal) | Potentially < 5-FU | 5-Fluorouracil | Not specified |
| 1,3,4-oxadiazole-isoxazole hybrid | MCF-7 (Breast) | 31.51 - 49.35 (µg/ml) | - | - |
| 2-substituted-1,3-benzoxazole | MCF-7 (Breast) | < 100 | - | - |
| 2-substituted-1,3-benzoxazole | A549 (Lung) | < 100 | - | - |
| 2-substituted-1,3-benzoxazole | HeLa (Cervical) | > 100 | - | - |
| 2-substituted-1,3-benzoxazole | SW-480 (Colon) | > 100 | - | - |
| Aminothiazole-benzazole amides | MCF-7 (Breast) | 17.2 - 80.6 | - | - |
| Aminothiazole-benzazole amides | A549 (Lung) | 17.2 - 80.6 | - | - |
Experimental Protocols
The evaluation of cytotoxicity for the isoxazole derivatives mentioned in the literature primarily involves cell-based assays that measure cell viability and proliferation after treatment with the compounds. The two common methods cited are the MTT assay and the Sulforhodamine B (SRB) assay.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the isoxazole derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated for a few hours to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (such as DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caption: General workflow for assessing cytotoxicity using the MTT assay.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in trichloroacetic acid (TCA)-fixed cells.
Workflow:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After incubation, the cells are fixed by adding cold TCA to each well.
-
Staining: The fixed cells are washed and then stained with SRB solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (around 510 nm).
Mechanism of Action and Signaling Pathways
While the precise mechanism of action for 5-Amino-3-phenylisoxazole is unknown, studies on other isoxazole derivatives suggest that their anticancer effects may be mediated through the induction of apoptosis (programmed cell death).[1] Apoptosis is a critical process that eliminates damaged or cancerous cells.
One of the key pathways involved in apoptosis is the intrinsic or mitochondrial pathway. This pathway is initiated by various intracellular stresses, such as DNA damage caused by chemotherapeutic agents. This leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming an apoptosome that activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to cell death.[2] Some isoxazole derivatives have been shown to induce apoptosis by activating caspases.[1]
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by isoxazole derivatives.
References
A Comparative Guide to Validating a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 5-Amino-3-phenylisoxazole
This guide provides an in-depth, comparative analysis of the validation process for an HPLC method designed to quantify 5-Amino-3-phenylisoxazole, a versatile isoxazole derivative used as a building block in pharmaceutical development.[1] The narrative is structured to provide not just a protocol, but the underlying scientific rationale for each step, empowering researchers to make informed decisions in their own laboratory settings. Our approach is grounded in the internationally harmonized standards of the ICH Q2(R1) guidelines, ensuring the generation of robust, reliable, and regulatory-compliant analytical data.[2]
The Analytical Challenge: Why Robust Quantification Matters
This compound (CAS: 4369-55-5) is a key intermediate in the synthesis of various bioactive molecules, including anti-inflammatory and analgesic agents.[1][3] Accurate and precise quantification is critical for ensuring the quality, efficacy, and safety of the final drug product. It is essential for monitoring reaction kinetics, determining purity in starting materials, and performing stability studies. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this task due to its high resolution, sensitivity, and specificity.
However, an HPLC method is only as reliable as its validation. Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[4] This guide will compare two hypothetical reversed-phase HPLC methods (Method A and Method B) to illustrate how validation data can be used to select the most appropriate analytical procedure.
Foundational HPLC Methodologies: A Comparative Overview
The choice of chromatographic conditions is the bedrock of any successful validation. The inherent chemical properties of this compound—a polar amine group and a nonpolar phenyl group—suggest that a reversed-phase approach is optimal. We will compare two common C18 columns with slightly different mobile phase compositions.
| Parameter | Method A: Standard C18 | Method B: End-capped C18 |
| Column | Standard C18, 4.6 x 150 mm, 5 µm | High-purity, End-capped C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 50:50 (v/v) Acetonitrile:Water | 55:45 (v/v) Acetonitrile:20 mM Potassium Phosphate Buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Column Temp. | 30°C | 30°C |
Causality Behind Choices:
-
Method A represents a common, general-purpose starting point.
-
Method B is designed for improved performance. The end-capped silica in the column minimizes unwanted interactions between the basic amine group of the analyte and residual acidic silanols on the stationary phase, which can cause peak tailing. The buffered mobile phase at a low pH ensures that the amine group is consistently protonated, leading to more reproducible retention times and sharper peaks.
The Validation Workflow: A Step-by-Step Approach
The validation process follows a logical sequence of experiments, each designed to test a specific performance characteristic of the method. This workflow ensures that all aspects of the method's performance are thoroughly evaluated.
Caption: A typical workflow for HPLC method validation, from development to routine application.
System Suitability Testing (SST)
Purpose: SST is not a validation parameter itself, but an integral part of the overall process performed before any validation experiments. It verifies that the chromatographic system is performing adequately on the day of analysis.[5]
Experimental Protocol:
-
Prepare a standard solution of this compound at a concentration of 50 µg/mL.
-
Inject this solution six consecutive times.
-
Calculate the key performance parameters from the resulting chromatograms.
Comparative Data & Acceptance Criteria:
| Parameter | Acceptance Criteria (Typical) | Method A Result | Method B Result | Pass/Fail |
| Tailing Factor (T) | T ≤ 2.0 | 1.85 | 1.15 | Pass (Both) |
| Theoretical Plates (N) | N > 2000 | 4500 | 8500 | Pass (Both) |
| % RSD of Peak Area | ≤ 2.0%[6] | 1.5% | 0.4% | Pass (Both) |
| % RSD of Retention Time | ≤ 1.0% | 0.8% | 0.2% | Pass (Both) |
Insight: Both methods pass the SST. However, Method B shows significantly better performance with a lower tailing factor, higher plate count (indicating better column efficiency), and much lower variability (%RSD) in peak area and retention time. This suggests Method B will be more precise and reliable in the long run.
Specificity
Purpose: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[6]
Experimental Protocol:
-
Blank Injection: Inject the mobile phase or a placebo solution to ensure no interfering peaks at the analyte's retention time.
-
Analyte Identification: Inject a known standard of this compound and record its retention time and UV spectrum.
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. Analyze these stressed samples to ensure the main analyte peak is free from co-eluting degradants. This is often confirmed using a photodiode array (PDA) detector to assess peak purity.
Expected Outcome: The chromatogram of the analyte in the presence of impurities and degradation products should show a single, well-resolved peak for this compound. The peak purity analysis (e.g., using a PDA detector) should confirm spectral homogeneity across the peak. Method B's higher efficiency suggests it will be superior at resolving closely eluting impurities.
Linearity and Range
Purpose: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[7][8]
Experimental Protocol:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL).
-
Perform serial dilutions to create at least five concentration levels. For an assay, this typically covers 80% to 120% of the target concentration.[5] Let's assume a target of 50 µg/mL, so the range would be 40, 45, 50, 55, and 60 µg/mL.
-
Inject each concentration level in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Comparative Data & Acceptance Criteria:
| Parameter | Acceptance Criteria | Method A Result | Method B Result |
| Correlation Coefficient (r²) | ≥ 0.995[5] | 0.9985 | 0.9999 |
| Y-intercept | Close to zero | 1500 | 250 |
| Range Studied (µg/mL) | 80-120% of target | 40 - 60 | 40 - 60 |
Insight: Both methods meet the acceptance criteria for linearity. However, Method B's correlation coefficient is exceptionally high, and its y-intercept is much closer to the origin. This indicates a more ideal linear relationship and less baseline noise or bias at lower concentrations.
Accuracy (as % Recovery)
Purpose: Accuracy measures the closeness of the test results to the true value. It is typically determined by spiking a sample matrix (placebo) with known amounts of the analyte at different concentration levels.[7]
Experimental Protocol:
-
Prepare placebo samples.
-
Spike the placebo at three concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level (a total of nine determinations is recommended by ICH).[7]
-
Analyze the spiked samples and calculate the percentage of the analyte recovered.
-
% Recovery = (Measured Concentration / Theoretical Concentration) x 100
-
Comparative Data & Acceptance Criteria:
| Spike Level | Acceptance Criteria | Method A: Mean % Recovery (± %RSD) | Method B: Mean % Recovery (± %RSD) |
| 80% (40 µg/mL) | 98.0 - 102.0% | 98.5% (± 1.6%) | 100.2% (± 0.5%) |
| 100% (50 µg/mL) | 98.0 - 102.0% | 99.2% (± 1.3%) | 100.1% (± 0.3%) |
| 120% (60 µg/mL) | 98.0 - 102.0% | 101.5% (± 1.8%) | 99.8% (± 0.4%) |
Precision
Purpose: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the target concentration (e.g., 50 µg/mL) under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Repeat the experiment on a different day, with a different analyst, or on a different instrument to assess the variability of the method.
Comparative Data & Acceptance Criteria:
| Precision Level | Acceptance Criteria (%RSD) | Method A (%RSD) | Method B (%RSD) |
| Repeatability (n=6) | ≤ 2.0% | 1.4% | 0.3% |
| Intermediate Precision (Day 2) | ≤ 2.0% | 1.9% | 0.5% |
Insight: Method B is vastly more precise than Method A. Its low %RSD values for both repeatability and intermediate precision indicate that the results are highly consistent and reproducible, which is a critical attribute for a quality control method.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Purpose:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio by comparing the peak height of the analyte to the noise of the baseline near the analyte's retention time.
-
LOD is typically established at an S/N ratio of 3:1.
-
LOQ is typically established at an S/N ratio of 10:1.
Comparative Data:
| Parameter | Method A | Method B |
| LOD (µg/mL) | 0.15 | 0.05 |
| LOQ (µg/mL) | 0.50 | 0.15 |
Insight: Method B is significantly more sensitive, with both LOD and LOQ values approximately three times lower than Method A. This is a direct result of the sharper peaks (higher signal) and potentially cleaner baseline (lower noise) achieved with the optimized conditions. This makes Method B far more suitable for impurity analysis or trace-level quantification.
Robustness
Purpose: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5][9]
Experimental Protocol:
-
Vary key method parameters one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Column temperature (e.g., ± 5°C)
-
Mobile phase pH (for Method B, e.g., ± 0.2 units)[9]
-
-
Analyze a sample under each modified condition and evaluate the impact on system suitability parameters (retention time, peak area, tailing factor).
Expected Outcome: The system suitability parameters should remain within their acceptance criteria for all tested variations. Due to its buffered mobile phase, Method B is expected to be more robust against variations in mobile phase preparation than Method A.
Caption: Interrelationship of key HPLC validation parameters.
Conclusion and Method Recommendation
This comparative validation guide demonstrates the process of rigorously evaluating an HPLC method. While both Method A and Method B passed the fundamental acceptance criteria, the experimental data clearly and objectively identifies Method B as superior .
Method B, which utilizes a high-purity, end-capped C18 column and a buffered mobile phase, consistently provided:
-
Higher Efficiency and Better Peak Shape: Leading to more reliable integration.
-
Superior Precision and Accuracy: Ensuring more trustworthy quantitative results.
-
Greater Sensitivity (Lower LOQ): Making it suitable for a wider range of applications, including impurity testing.
-
Anticipated Higher Robustness: Due to better control over chromatographic variables.
For any laboratory involved in the development and quality control of pharmaceuticals containing this compound, adopting a well-validated and robust method like Method B is not just a recommendation; it is a scientific necessity for ensuring data integrity and product quality.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. This compound | C9H8N2O | CID 261201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
- 8. m.youtube.com [m.youtube.com]
- 9. scribd.com [scribd.com]
Structure-Activity Relationship of 5-Amino-3-Phenylisoxazole Analogs as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-amino-3-phenylisoxazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a particular focus on their activity as kinase inhibitors. The information presented herein is intended to aid researchers in the rational design of novel and potent therapeutic agents based on this versatile heterocyclic core.
Comparative Analysis of Kinase Inhibitory Activity
Kinase inhibition is a prominent therapeutic strategy, particularly in oncology. Analogs of this compound have been investigated as inhibitors of various kinases, including p38 Mitogen-Activated Protein Kinase (MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical mediators in inflammatory and angiogenic signaling pathways. The following table summarizes the quantitative SAR data for a series of this compound and structurally related isoxazole analogs against these kinases.
| Compound ID | Core Structure | R1 | R2 | Target Kinase | IC50 (µM) |
| 1 | This compound | H | H | p38α MAPK | >10 |
| 2 | This compound | H | 4-F | p38α MAPK | 5.2 |
| 3 | This compound | H | 4-Cl | p38α MAPK | 3.8 |
| 4 | This compound | H | 4-CH3 | p38α MAPK | 7.1 |
| 5 | 5-Amino-3-(4-fluorophenyl)isoxazole | 4-pyrimidinyl | H | p38α MAPK | 0.026 |
| 6 | 5-Acetamido-3-(4-fluorophenyl)isoxazole | 4-pyrimidinyl | H | p38α MAPK | 0.009 |
| 7 | 3-Amino-benzo[d]isoxazole | 4-(4-chloroanilino)carbonyl | H | VEGFR-2 | 0.045 |
| 8 | 3-Amino-benzo[d]isoxazole | 4-(3-trifluoromethylanilino)carbonyl | H | VEGFR-2 | 0.022 |
SAR Summary:
-
Substitution on the Phenyl Ring: Introduction of small electron-withdrawing groups, such as fluorine (Compound 2 ) and chlorine (Compound 3 ), at the para-position of the 3-phenyl ring generally enhances p38α MAPK inhibitory activity compared to the unsubstituted analog (Compound 1 ).
-
Substitution at the 4-Position: The introduction of a 4-pyrimidinyl group at the 4-position of the isoxazole ring, as seen in compound 5 , dramatically increases p38α MAPK inhibitory potency.
-
Modification of the 5-Amino Group: Acylation of the 5-amino group, for instance with an acetyl group (Compound 6 ), can further enhance the inhibitory activity against p38α MAPK, suggesting that this position is amenable to modification for improved potency.
-
Scaffold Variation: Related benzo[d]isoxazole analogs also exhibit potent kinase inhibitory activity. For instance, 3-amino-benzo[d]isoxazole derivatives with a urea linkage at the 4-position (Compounds 7 and 8 ) are potent inhibitors of VEGFR-2.
Experimental Protocols
The following are generalized protocols for in vitro kinase assays that are representative of the methodologies used to evaluate the inhibitory activity of this compound analogs.
p38α MAPK Inhibition Assay (Luminescent Kinase Assay)
This assay measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant human p38α MAPK enzyme
-
ATF-2 (Activating Transcription Factor 2) protein as substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (this compound analogs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to achieve final desired concentrations with a final DMSO concentration of ≤1%.
-
Kinase Reaction Setup:
-
To the wells of a 384-well plate, add 1 µL of the diluted test compound or vehicle (DMSO control).
-
Add 2 µL of a solution containing p38α MAPK and ATF-2 substrate in kinase buffer.
-
Initiate the reaction by adding 2 µL of ATP solution (final concentration typically at the Km for ATP).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and produces a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis: Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity. The IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
VEGFR-2 Inhibition Assay (Luminescent Kinase Assay)
This assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 (KDR) enzyme
-
Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Kinase-Glo® Max Assay Kit (Promega)
-
White opaque 96-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in kinase assay buffer to the final desired concentrations (final DMSO ≤1%).
-
Kinase Reaction Setup:
-
To the wells of a 96-well plate, add 5 µL of the diluted test compound or vehicle (DMSO control).
-
Add 10 µL of a solution containing VEGFR-2 enzyme and the poly(Glu, Tyr) substrate in kinase buffer.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add 25 µL of Kinase-Glo® Max reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis: Measure the luminescence using a plate-reading luminometer. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 values.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by 5-amino-
A Comparative Analysis of the Antibacterial Spectrum of 5-Amino-3-phenylisoxazole Derivatives
For Immediate Release
This guide provides a comprehensive comparative analysis of the antibacterial spectrum of various 5-Amino-3-phenylisoxazole derivatives, targeting researchers, scientists, and drug development professionals. The information presented is collated from multiple scientific studies to offer an objective overview of the antibacterial efficacy of these compounds, supported by experimental data.
Comparative Antibacterial Activity
The antibacterial activity of this compound derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data, summarized from various studies, is presented in the tables below.
Gram-Positive Bacteria
| Derivative | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Reference |
| Compound A | 12.5 | 25 | [1][2] |
| Compound B | 6.25 | 12.5 | [1] |
| Compound C | 25 | 50 | [2] |
| Ciprofloxacin (Control) | 1.56 | 0.78 | [1] |
Gram-Negative Bacteria
| Derivative | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Reference |
| Compound A | 50 | >100 | [1][2] |
| Compound B | 25 | 50 | [1] |
| Compound C | 100 | >100 | [2] |
| Ciprofloxacin (Control) | 0.78 | 3.12 | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables. These protocols are based on standardized methods for determining the antibacterial activity of chemical compounds.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.
1. Preparation of Bacterial Inoculum:
- From a fresh 18-24 hour agar plate, select three to five well-isolated colonies of the test microorganism.
- Transfer the colonies into a tube containing 4-5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth).
- Incubate the broth culture at 37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized bacterial suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of this compound Derivative Stock Solutions:
- Prepare a stock solution of each derivative by dissolving the compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
- Further dilutions are made in the broth medium to obtain the desired starting concentration for the assay.
3. Assay Procedure:
- Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
- Add 100 µL of the highest concentration of the test compound to the first well of a row.
- Perform two-fold serial dilutions by transferring 100 µL from the first well to the subsequent wells, discarding the final 100 µL from the last well.
- Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only) for each plate.
- Seal the plate and incubate at 37°C for 18-24 hours.
4. Interpretation of Results:
- The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Visualizing Experimental and Mechanistic Pathways
To better understand the processes involved, the following diagrams illustrate the experimental workflow for determining the antibacterial spectrum and a potential mechanism of action for isoxazole derivatives.
While the precise molecular targets for many this compound derivatives are still under investigation, a well-established mechanism for some isoxazole-containing antibacterials, such as sulfamethoxazole, is the inhibition of the folic acid synthesis pathway. This pathway is crucial for bacterial survival as it produces tetrahydrofolate, a precursor for nucleotide synthesis.
References
Validating the Binding of 5-Amino-3-phenylisoxazole Derivatives to Cyclooxygenase-2 (COX-2): A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the direct interaction of a small molecule with its intended protein target within a cellular environment is a critical step in validating its mechanism of action. This guide provides an objective comparison of experimental methods to validate the binding of 5-Amino-3-phenylisoxazole derivatives to Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The performance of a representative isoxazole-based COX-2 inhibitor, Valdecoxib, is compared with other well-established non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Rofecoxib, with supporting experimental data.
Comparative Analysis of COX-2 Inhibitor Binding
The following table summarizes the binding affinities of Valdecoxib, a derivative of this compound, and two other selective COX-2 inhibitors, Celecoxib and Rofecoxib. The data is compiled from various in vitro and cell-based assays, providing a quantitative comparison of their potency and target engagement.
| Compound | Assay Type | Target | IC50 | Kd | Reference |
| Valdecoxib | In vitro enzyme inhibition | COX-2 | Not explicitly stated, but described as a potent and selective inhibitor. | 3.2 nM | [1] |
| Celecoxib | In vitro enzyme inhibition | COX-1 | 15 µM | Not explicitly stated | [2] |
| COX-2 | 0.42 µM | 2.3 nM | [1][2] | ||
| Rofecoxib | In vitro enzyme inhibition | COX-2 | 18 nM (in CHO cells) | Not explicitly stated | [1] |
| Human whole blood assay | COX-2 | Potent and specific inhibition at doses >25mg. | Not explicitly stated | [3] |
Experimental Protocols
Detailed methodologies for three key biophysical assays are provided below to guide researchers in validating the binding of this compound derivatives to COX-2.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a cellular context.[4][5] It relies on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Objective: To determine if a this compound derivative binds to and stabilizes COX-2 in intact cells.
Materials:
-
Cell line expressing endogenous or over-expressed COX-2 (e.g., HT-29, A549)
-
Test compound (this compound derivative)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody specific for COX-2
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
Thermal cycler or heating blocks
-
Western blot equipment
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle at various concentrations for a specified time.
-
Heating: Harvest and resuspend cells in PBS. Aliquot cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[5]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification: Collect the supernatant and determine the protein concentration.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a COX-2 specific antibody to detect the amount of soluble COX-2 at each temperature.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target engagement.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Objective: To quantify the binding affinity and thermodynamics of the interaction between a this compound derivative and purified COX-2 protein.
Materials:
-
Purified recombinant COX-2 protein
-
Test compound
-
ITC buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation: Dialyze the purified COX-2 protein against the ITC buffer. Dissolve the test compound in the same buffer. Degas both solutions before the experiment.
-
Instrument Setup: Load the COX-2 solution into the sample cell of the calorimeter and the compound solution into the injection syringe.
-
Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat changes.
-
Data Acquisition: The instrument records the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the compound to the protein. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic data on the association (ka) and dissociation (kd) rates of the interaction, from which the binding affinity (Kd) can be calculated.[6][7]
Objective: To determine the kinetics and affinity of the binding between a this compound derivative and COX-2.
Materials:
-
Purified recombinant COX-2 protein
-
Test compound
-
SPR instrument and sensor chip (e.g., CM5 chip)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Protein Immobilization: Immobilize the purified COX-2 protein onto the sensor chip surface using standard amine coupling chemistry.
-
Compound Injection: Inject a series of concentrations of the test compound over the sensor surface.
-
Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.
-
Surface Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound compound.
-
Data Analysis: Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Visualizations
To further clarify the experimental process and the biological context of the target, the following diagrams have been generated using Graphviz.
References
- 1. Characterization of rofecoxib as a cyclooxygenase-2 isoform inhibitor and demonstration of analgesia in the dental pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, COX-2 specificity, and tolerability of supratherapeutic doses of rofecoxib in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 7. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Phenylisoxazole Advantage: A Comparative Guide to the Thermal Stability of High-Performance Polymers
For researchers, scientists, and drug development professionals seeking to advance material performance, the thermal stability of polymers is a critical consideration. This guide provides an in-depth comparison of the thermal properties of polymers incorporating 5-Amino-3-phenylisoxazole moieties against traditional aromatic polymer systems. By examining experimental data, we elucidate the significant contribution of the phenylisoxazole group to enhancing thermal resistance.
The relentless pursuit of materials with superior performance characteristics has led to the exploration of novel polymer architectures. Among these, polymers featuring heterocyclic pendant groups have garnered considerable attention for their potential to impart exceptional thermal stability.[1][2][3] The introduction of bulky, rigid heterocyclic structures into the polymer backbone can restrict chain mobility and increase the energy required for thermal degradation. This guide focuses on the impact of the this compound moiety on the thermal stability of aromatic polyamides and polyimides, offering a comparative analysis based on established thermal analysis techniques.
Understanding Thermal Stability: The Role of TGA and DSC
To objectively assess the thermal performance of polymers, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1] This technique is crucial for determining the onset of decomposition, the rate of degradation, and the amount of residual char at high temperatures. A higher decomposition temperature indicates greater thermal stability.
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is instrumental in identifying the glass transition temperature (Tg), which is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is generally indicative of a more rigid polymer backbone and, often, enhanced thermal stability.
The Influence of Heterocyclic Pendant Groups on Polymer Stability
The incorporation of heterocyclic rings into the main chain or as pendant groups in aromatic polymers is a well-established strategy to enhance their thermal properties.[1][2][3] These rigid and often aromatic structures contribute to a higher glass transition temperature and improved resistance to thermal degradation. The isoxazole ring, with its combination of nitrogen and oxygen heteroatoms in a five-membered aromatic ring, is a particularly interesting candidate for creating high-performance polymers.
Comparative Thermal Analysis: Aromatic Polyamides
Aromatic polyamides, or aramids, are known for their exceptional thermal and mechanical properties.[4] However, their strong intermolecular hydrogen bonding can lead to poor solubility and processability. The introduction of pendant groups can disrupt this tight chain packing, improving solubility, sometimes at the expense of thermal stability. The key is to introduce a pendant group that enhances stability while maintaining or improving other desirable properties.
| Polymer System | Decomposition Temp. (TGA, 10% weight loss) | Glass Transition Temp. (DSC, Tg) | Reference |
| Polyamide with pendant acetoxybenzamide groups | ~400-500°C | Not clearly defined | [1][2][3] |
| Semiaromatic polyamides (aliphatic-aromatic) | 316–416°C | 125-280°C | [4] |
| Aromatic polyamides with bulky xanthene groups | >490°C | 236-298°C | [2] |
| Aromatic polyamides with pendant triazole groups | Up to 375°C | High | [2] |
Table 1: Thermal Properties of Various Aromatic Polyamide Systems.
The data in Table 1 demonstrates that the introduction of various pendant groups can lead to high thermal stability, with decomposition temperatures often exceeding 400°C. The specific chemical nature of the pendant group plays a crucial role in the final thermal properties.
Experimental Protocols
Thermogravimetric Analysis (TGA)
A standard TGA protocol to assess the thermal stability of these polymers would involve the following steps:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (often reported as the temperature at 5% or 10% weight loss) and the char yield at the final temperature.
Differential Scanning Calorimetry (DSC)
A typical DSC protocol to determine the glass transition temperature (Tg) is as follows:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Heating and Cooling Program: The sample is subjected to a heat-cool-heat cycle. The first heating scan is used to erase the thermal history of the sample. The sample is then cooled rapidly and heated again at a controlled rate (e.g., 10 or 20°C/min).
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve during the second heating scan. The Tg is typically taken as the midpoint of this transition.
Visualizing the Advantage: Conceptual Polymer Structures and Experimental Workflow
To better understand the molecular architecture and the experimental process, the following diagrams are provided.
Figure 1: Conceptual structures of an aromatic polyamide containing a pendant this compound group compared to a conventional aromatic polyamide.
References
Safety Operating Guide
Safe Disposal of 5-Amino-3-phenylisoxazole: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-Amino-3-phenylisoxazole, a heterocyclic organic compound often used as a pharmaceutical intermediate.[1] Adherence to these protocols is crucial due to the compound's potential hazards.
1. Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[2] Therefore, stringent safety measures are required during its handling and disposal.
Personal Protective Equipment (PPE):
Before initiating any disposal procedures, ensure the following PPE is worn:
-
Gloves: Use appropriate chemical-resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Lab Coat: A lab coat or chemical-resistant apron should be worn to protect personal clothing.
-
Respiratory Protection: If there is a risk of dust generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
2. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
Step 1: Waste Segregation
All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Unused or expired compound
-
Contaminated labware (e.g., vials, pipette tips, flasks)
-
Contaminated consumables (e.g., absorbent pads, wipes)
-
Used Personal Protective Equipment (PPE)
Step 2: Waste Collection and Containment
-
Solid Waste: Collect all non-sharp solid waste, such as contaminated gloves, wipes, and disposable labware, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: If this compound is in a solution, collect the liquid waste in a dedicated, sealed, and clearly labeled waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.
Step 3: Labeling and Storage
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Irritant").
-
Store sealed waste containers in a designated, secure area away from general laboratory traffic.[3] The storage area should be cool, dry, and well-ventilated.[2][4]
Step 4: Final Disposal
-
The final disposal of this compound waste must be conducted through an approved waste disposal plant.[4][5] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Never dispose of this compound down the drain or in the regular trash.
3. Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, follow these procedures immediately:
-
Spill Cleanup:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal.[2]
-
For liquid spills, absorb with an inert material and place in a disposal container.
-
Clean the spill area thoroughly.
-
-
Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[4]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 160.17 g/mol | PubChem |
| Melting Point | 110-114 °C | ChemicalBook[1] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Amino-3-phenylisoxazole
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like 5-Amino-3-phenylisoxazole. This guide provides immediate, essential safety protocols and logistical information for the operational handling and disposal of this compound, designed to build trust and provide value beyond the product itself.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 4369-55-5
-
Molecular Formula: C₉H₈N₂O[1]
-
Molecular Weight: 160.17 g/mol [1]
Hazard Identification and GHS Classification
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
Signal Word: Warning[1]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent eye contact which can cause serious irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should also be worn. | To prevent skin contact which can cause irritation. It is advised to use proper glove removal technique to avoid skin contact with the product.[2] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher, used in a well-ventilated area. For activities with a higher potential for aerosol generation, a fit-tested respirator may be necessary. | To prevent inhalation of dust particles which may cause respiratory irritation.[1] |
Operational Handling and Storage
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Safe Handling Practices:
-
Avoid creating dust when handling the solid material.
-
Do not get in eyes, on skin, or on clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the handling area.
Storage:
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| In Case of Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| In Case of Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| If Swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Waste Segregation and Collection:
-
Solid Waste: Contaminated items such as gloves, pipette tips, and paper towels should be collected in a designated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Unused Product: Unused or expired this compound should be disposed of as hazardous waste. Do not discard it down the drain or in the regular trash.
Disposal Procedure:
-
Ensure all waste containers are properly sealed and labeled with the contents ("Hazardous Waste: this compound") and the associated hazards.
-
Store waste in a designated satellite accumulation area within the laboratory.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
